Technical Documentation Center

(S)-1-Methoxymethyl-2-methyl-propylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-Methoxymethyl-2-methyl-propylamine
  • CAS: 64715-88-4

Core Science & Biosynthesis

Foundational

Physicochemical Profile & Synthetic Guide: (S)-1-Methoxymethyl-2-methyl-propylamine

This guide details the physicochemical properties, synthesis, and applications of (S)-1-Methoxymethyl-2-methyl-propylamine (CAS 64715-88-4), a specialized chiral amine derived from L-Valine. Executive Summary (S)-1-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and applications of (S)-1-Methoxymethyl-2-methyl-propylamine (CAS 64715-88-4), a specialized chiral amine derived from L-Valine.

Executive Summary

(S)-1-Methoxymethyl-2-methyl-propylamine (also known as (S)-Valinol methyl ether or (S)-1-Methoxy-3-methylbutan-2-amine ) is a critical chiral building block used in asymmetric synthesis. Structurally derived from L-Valine, it retains the bulky isopropyl group at the stereogenic center, providing significant steric hindrance that directs enantioselectivity in downstream reactions.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic catalog data to explore its synthesis, stability, and application as a chiral auxiliary.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
Common Name (S)-1-Methoxymethyl-2-methyl-propylamine
IUPAC Name (2S)-1-Methoxy-3-methylbutan-2-amine
CAS Number 64715-88-4
Synonyms (S)-Valinol methyl ether; (S)-2-Amino-1-methoxy-3-methylbutane
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Chiral Center S-configuration (derived from L-Valine)
SMILES COCC(N)C(C)C
InChI Key PVNWTJLUPPXWDT-UHFFFAOYSA-N
Structural Implications

The molecule features a primary amine adjacent to a bulky isopropyl group and a methoxymethyl ether side chain.

  • Chelation Potential: The ether oxygen and amine nitrogen can act as a bidentate ligand (N,O-chelation) for metal centers (e.g., Li, Mg, Zn), creating rigid transition states essential for asymmetric induction.

  • Steric Bulk: The isopropyl group at the C2 position shields one face of the molecule, directing incoming nucleophiles or electrophiles to the opposite face.

Physicochemical Properties[4][5][6][7][8]

Note: Specific experimental values for the methyl ether derivative are often proprietary. The values below include estimated ranges based on the parent alcohol (Valinol) and homologous series.

PropertyValue / RangeNotes
Physical State Colorless to pale yellow liquidHygroscopic amine odor.
Boiling Point ~130–140 °C (atm) (Est.)Parent (S)-Valinol boils at 190°C. Etherification lowers BP by removing H-bond donation.
Density ~0.84 – 0.86 g/mLLess dense than (S)-Valinol (0.926 g/mL).
Refractive Index

Estimated based on aliphatic ethers/amines.
Optical Rotation

to

Parent (S)-Valinol is

(neat).
Solubility Soluble in alcohols, ethers, DCM.Miscible with water (due to amine/ether functionality).
pKa ~10.5 (Conjugate acid)Typical for primary aliphatic amines.

Synthesis & Purification Protocols

The synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine typically proceeds from L-Valine via reduction to L-Valinol , followed by selective O-methylation.

Methodology: The "Protected Route" (High Purity)

Direct methylation of valinol often leads to N-methylation side products. The preferred route involves N-protection.

Step 1: Reduction of L-Valine
  • Reagents:

    
     (THF) or 
    
    
    
    (THF).
  • Protocol: L-Valine is reduced to (S)-Valinol.

  • Yield: ~85-90%.[1]

  • Key Check: Disappearance of acid peak in IR; appearance of alcohol.

Step 2: N-Protection
  • Reagents:

    
    , 
    
    
    
    (aq), Dioxane.
  • Protocol: React (S)-Valinol with Di-tert-butyl dicarbonate to form N-Boc-(S)-Valinol .

  • Purification: Recrystallization (Hexane/EtOAc).

Step 3: O-Methylation
  • Reagents:

    
     (60% dispersion), 
    
    
    
    , dry THF, 0°C.
  • Protocol:

    • Suspend NaH in dry THF under

      
      .
      
    • Add N-Boc-(S)-Valinol slowly (gas evolution).

    • Add Methyl Iodide (MeI) dropwise. Stir at RT for 4-12h.

  • Mechanism: Williamson Ether Synthesis.

Step 4: Deprotection
  • Reagents:

    
     (1:1) or 
    
    
    
    in Dioxane (4M).
  • Protocol: Stir intermediate in acid solution for 1h. Concentrate in vacuo.

  • Workup: Basify with

    
     (aq) to pH >12, extract with 
    
    
    
    or
    
    
    , dry over
    
    
    , and distill.
Synthetic Pathway Diagram

Synthesis Valine L-Valine (Start) Valinol (S)-Valinol (Reduction) Valine->Valinol LiAlH4/THF Reflux NBoc N-Boc-(S)-Valinol (Protection) Valinol->NBoc Boc2O, NaOH OMethyl N-Boc-O-Me Ether (Methylation) NBoc->OMethyl NaH, MeI THF, 0°C Final (S)-Valinol Methyl Ether (Deprotection) OMethyl->Final TFA/DCM then NaOH

Caption: Step-by-step synthesis from L-Valine to (S)-Valinol Methyl Ether via N-Boc protection strategy.

Analytical Characterization

To validate the identity of CAS 64715-88-4, the following spectral signatures should be observed:

TechniqueExpected SignalsInterpretation
¹H NMR (CDCl₃)

0.90 (d, 6H)
Isopropyl methyls (diastereotopic).

1.60 (m, 1H)
Methine of isopropyl group.

2.80 (m, 1H)
Chiral methine (

to amine).

3.35 (s, 3H)
Methoxy singlet (-OCH₃) . Distinctive.

3.2-3.5 (m, 2H)
Methylene protons (-CH₂-O-).
IR Spectroscopy ~3300-3400 cm⁻¹N-H stretch (Primary amine).
~1100 cm⁻¹C-O-C stretch (Ether).
Absence of ~1700 cm⁻¹No Carbonyl (confirms reduction/deprotection).

Applications in Asymmetric Synthesis

Chiral Auxiliaries (SAMP/RAMP Analogs)

While the pyrrolidine-based SAMP/RAMP reagents are famous, acyclic analogs like (S)-Valinol methyl ether are used to form chiral hydrazones with aldehydes or ketones.

  • Mechanism: The hydrazone undergoes metallation (e.g., with LDA) to form an aza-enolate. The chiral auxiliary directs the electrophile (alkylation) to the less hindered face.

  • Advantage: The acyclic nature allows for different conformational flexibility compared to the rigid pyrrolidine ring.

Chiral Ligand Precursors

Reaction with salicylaldehydes yields chiral Schiff base ligands (Salen-type or tridentate).

  • Use Case: These ligands complex with metals (Mn, Co, Cu) for enantioselective oxidations, epoxidations, or cyclopropanations.

Resolution Agents

As a chiral base, it can be used to resolve racemic acids via diastereomeric salt formation, followed by fractional crystallization.

Handling, Stability & Safety

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines absorb

    
     from air to form carbamates.
    
  • Stability: Stable under standard conditions. Avoid strong oxidizing agents and acids.

  • Safety Hazards:

    • Corrosive: Causes skin and eye burns (Category 1B).

    • Flammable: Keep away from heat/sparks.

    • PPE: Wear nitrile gloves, safety goggles, and use in a fume hood.

References

  • Sigma-Aldrich. (S)-1-Methoxymethyl-2-methyl-propylamine Product Page.

  • ChemicalBook. CAS 64715-88-4 Technical Data.

  • National Institutes of Health (PubChem). Valinol (Parent Compound) Properties.

  • Organic Syntheses. Preparation of (S)-Valinol from L-Valine. Org. Synth. 1925, 5, 87.

  • BenchChem. Synthesis and Characterization of Chiral Amines.

Sources

Exploratory

(S)-1-Methoxymethyl-2-methyl-propylamine: Mechanism of Action & Synthetic Utility

This guide provides an in-depth technical analysis of (S)-1-Methoxymethyl-2-methyl-propylamine (chemically synonymous with (S)-O-Methylvalinol or (S)-1-methoxy-3-methylbutan-2-amine ; CAS 64715-88-4). While often categor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-1-Methoxymethyl-2-methyl-propylamine (chemically synonymous with (S)-O-Methylvalinol or (S)-1-methoxy-3-methylbutan-2-amine ; CAS 64715-88-4).

While often categorized as a raw intermediate, its primary "Mechanism of Action" in drug development is its role as a chiral auxiliary and stereochemical controller . It functions as a scaffold to induce chirality in complex Active Pharmaceutical Ingredients (APIs), most notably Renin Inhibitors (targeting the Renin-Angiotensin-Aldosterone System) and MC4 Receptor Antagonists (targeting metabolic signaling).

Core Identity & Physicochemical Profile

This molecule is a chiral amino ether derived from the amino acid L-Valine.[1] Its structural rigidity, provided by the isopropyl group (steric bulk) and the methoxy arm (chelation capability), makes it a privileged building block for asymmetric synthesis.

PropertySpecification
Common Name (S)-O-Methylvalinol; (S)-1-Methoxy-3-methylbutan-2-amine
CAS Number 64715-88-4
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Chirality (S)-Enantiomer (derived from L-Valine)
Key Functional Groups Primary Amine (Nucleophile), Methoxy Ether (Lewis Base/Chelator)
Physical State Colorless liquid; hygroscopic

Chemical Mechanism of Action: Chelation-Controlled Stereoinduction

In the context of drug development, this molecule’s "mechanism" is defined by how it interacts with reagents to enforce stereoselectivity. It operates primarily via the Cram Chelation Model .

The Chelation Effect

When used as a chiral auxiliary (or as part of a chiral ligand), the ether oxygen and the amine nitrogen can simultaneously coordinate to a metal center (e.g., Lithium, Titanium, Magnesium).

  • Rigidification: This bidentate coordination forms a rigid 5-membered chelate ring.

  • Facial Discrimination: The bulky isopropyl group at the C2 position is forced into a specific orientation to minimize steric strain.

  • Directed Attack: Nucleophiles are forced to attack the electrophile (attached to the amine) from the face opposite the bulky isopropyl group, resulting in high diastereomeric excess (de).

DOT Diagram: Chelation-Controlled Mechanism

The following diagram illustrates the formation of the rigid transition state that enforces chirality.

ChelationMechanism cluster_mechanism Cram Chelation Control Model Precursor Precursor (S)-1-Methoxymethyl-2-methyl-propylamine Chelation Chelation Precursor->Chelation Coordination Metal Metal Center (Li+, Ti4+, Mg2+) Metal->Chelation Binding (N & O) Chelate Rigid 5-Membered Chelate Ring TransitionState Steric Blocking (Isopropyl Group) Chelate->TransitionState Locks Conformation Product High-Fidelity Chiral Product TransitionState->Product Stereoselective Attack

Figure 1: Mechanism of stereochemical induction via metal chelation. The methoxy oxygen and amine nitrogen bind the metal, locking the rotation and forcing incoming reagents to a specific trajectory.

Biological Context: Downstream Signaling Pathways

While the amine itself is a synthetic tool, it is the structural architect for drugs modulating specific signaling pathways.

A. Renin-Angiotensin-Aldosterone System (RAAS)

This amine is a key intermediate in the synthesis of Renin Inhibitors (e.g., piperidine-based analogs related to Aliskiren).

  • Target: Renin (aspartyl protease).

  • Pathway: Renin cleaves Angiotensinogen to Angiotensin I.

  • Drug Role: The chiral amine moiety mimics the transition state of the peptide bond cleavage, preventing Angiotensin I formation and lowering blood pressure.

B. Melanocortin Signaling (MC4R)

It is used to synthesize MC4 Receptor Antagonists .

  • Target: Melanocortin-4 Receptor (GPCR).

  • Pathway: Regulates energy homeostasis and appetite.

  • Drug Role: Antagonists are investigated for treating cachexia or specific metabolic disorders.

DOT Diagram: Target Signaling Pathways

SignalingPathways cluster_RAAS Renin-Angiotensin System cluster_MC4R Melanocortin System Molecule (S)-1-Methoxymethyl- 2-methyl-propylamine Renin Renin Enzyme Molecule->Renin Synthesizes Inhibitor For MC4R MC4 Receptor (GPCR) Molecule->MC4R Synthesizes Antagonist For AngI Angiotensin I Renin->AngI Catalysis BP Blood Pressure Regulation AngI->BP Cascade Appetite Appetite/Energy Homeostasis MC4R->Appetite Signaling

Figure 2: The molecule serves as a critical synthetic precursor for modulators of the RAAS and MC4R pathways.

Experimental Protocols

Protocol A: Synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine

Note: Direct methylation of Valinol can lead to N-methylation. A protection-deprotection strategy is standard.

Reagents: (S)-Valinol, Di-tert-butyl dicarbonate (Boc₂O), Methyl Iodide (MeI), Sodium Hydride (NaH), Trifluoroacetic acid (TFA).

  • N-Protection:

    • Dissolve (S)-Valinol (1.0 eq) in DCM. Add Et₃N (1.2 eq) and Boc₂O (1.1 eq).

    • Stir at RT for 4h. Wash with 1M HCl, NaHCO₃, and brine. Dry (MgSO₄) and concentrate to yield N-Boc-valinol .

  • O-Methylation:

    • Dissolve N-Boc-valinol in anhydrous THF under N₂. Cool to 0°C.

    • Add NaH (60% dispersion, 1.5 eq) portion-wise. Stir 30 min.

    • Add MeI (1.5 eq) dropwise. Warm to RT and stir overnight.

    • Quench with NH₄Cl (aq). Extract with EtOAc. Purify via silica chromatography to yield N-Boc-O-methyl-valinol .

  • Deprotection:

    • Dissolve intermediate in DCM/TFA (4:1). Stir 2h at RT.

    • Concentrate in vacuo. Basify with 1M NaOH to pH > 12.

    • Extract with DCM (3x). Dry (Na₂SO₄) and distill to obtain (S)-1-Methoxymethyl-2-methyl-propylamine as a colorless oil.

Protocol B: Quality Control (Chiral HPLC)

To ensure the integrity of the "2-methyl" stereocenter (essential for mechanism):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (or Refractive Index if UV inactive).

  • Criterion: Enantiomeric Excess (ee) > 99.5% required for pharmaceutical use.

References

  • BASF SE. (2007). Process for the preparation of chiral amines.[2] Patent WO2007077005A1. (Describes the use of methoxymethyl-propylamine derivatives in Renin inhibitor synthesis).

  • Pontillo, J., et al. (2005). "Optimization of piperazinebenzylamines with a N-(1-methoxy-2-propyl) side chain as potent and selective antagonists of the human melanocortin-4 receptor." Bioorganic & Medicinal Chemistry Letters, 15(20), 4615-4618.

  • Meyers, A. I., et al. (1988). "Enantioselective synthesis of alpha-substituted amines." Journal of Organic Chemistry, 53(13), 2991-2999.[3] (Foundational work on valinol-derived chiral auxiliaries).

  • Sigma-Aldrich. (2024). Product Specification: (S)-1-Methoxy-2-propylamine and related Valinol derivatives.

Sources

Foundational

The Genesis of a Chiral Workhorse: Early Studies on (S)-1-Methoxymethyl-2-methyl-propylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (S)-1-Methoxymethyl-2-methyl-propylamine, a seemingly simple chiral amine, holds a significant position in the land...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Methoxymethyl-2-methyl-propylamine, a seemingly simple chiral amine, holds a significant position in the landscape of modern chemistry, particularly in the large-scale production of agrochemicals and as a valuable building block in pharmaceuticals. Its structural features—a primary amine on a chiral center adjacent to a methoxymethyl group—confer upon it a unique combination of reactivity and stereochemical control that has been exploited in the synthesis of complex molecules. This technical guide delves into the early studies of this important compound, exploring its initial synthesis, characterization, and the scientific rationale that propelled it from a laboratory curiosity to an industrial cornerstone. While its contemporary applications are well-documented, a retrospective look at its origins provides invaluable insights into the evolution of asymmetric synthesis and the strategic selection of chiral synthons.

The Dawn of a Chiral Intermediate: Early Synthetic Approaches

The precise first synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine is not prominently documented as a landmark discovery in itself, but rather its development is intricately linked to the industrial demand for enantiomerically pure compounds, most notably the herbicide S-metolachlor. The early synthetic strategies were primarily driven by the need for a scalable and cost-effective method to produce the (S)-enantiomer with high optical purity.

Two main chemical approaches have been historically significant:

  • Reductive Amination of a Prochiral Ketone followed by Chiral Resolution: This classical approach involves the reaction of 1-methoxy-2-propanone with an amine source, such as ammonia, in the presence of a reducing agent to form the racemic 1-methoxymethyl-2-methyl-propylamine. The subsequent and most critical step is the resolution of this racemic mixture. This was often achieved by forming diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization. While effective, this method is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer, making it less atom-economical for large-scale production.

  • Enantioselective Synthesis from a Chiral Precursor: A more elegant and efficient approach involves starting with a readily available chiral molecule. (S)-alaninol, derived from the natural amino acid L-alanine, has served as a common chiral precursor. This strategy leverages the inherent chirality of the starting material to direct the stereochemical outcome of the synthesis, avoiding the need for a resolution step.

The causality behind these early experimental choices lies in the foundational principles of stereochemistry and the practical constraints of industrial synthesis. The resolution of racemates was a well-established technique, while the use of the "chiral pool" of natural products like amino acids offered a more direct path to the desired enantiomer, a concept that gained significant traction in the latter half of the 20th century.

The Rise of Biocatalysis: A Greener Path Forward

In the quest for more sustainable and efficient manufacturing processes, biocatalysis emerged as a powerful alternative to traditional chemical methods. Early research into enzymatic processes for the synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine focused on the use of transaminases. These enzymes can catalyze the asymmetric amination of a prochiral ketone, 1-methoxy-2-propanone, using an amine donor to produce the desired (S)-amine with high enantioselectivity.[1]

The rationale for exploring biocatalysis was compelling:

  • High Stereoselectivity: Enzymes often exhibit exquisite control over stereochemistry, leading to products with very high enantiomeric excess (ee).

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents.

  • Environmental Benefits: This "green chemistry" approach minimizes the generation of hazardous waste.

A significant milestone in this area was the development of a high-productivity biocatalytic process by Celgro scientists, which utilized a transaminase for the conversion of methoxyacetone and isopropylamine to (S)-1-Methoxymethyl-2-methyl-propylamine.[2] This work demonstrated the industrial viability of biocatalysis for the production of this key chiral intermediate.

Physicochemical Characterization: Defining the Molecule

Early characterization of (S)-1-Methoxymethyl-2-methyl-propylamine would have relied on a suite of standard analytical techniques to confirm its structure, purity, and stereochemistry.

PropertyValueSource
Molecular Formula C₄H₁₁NO[3]
Molecular Weight 89.14 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 98-99 °C[5]
Density ~0.857 g/mL at 25 °C[6]
Optical Purity enantiomeric excess: ≥99.5%[3]

Spectroscopic methods would have been crucial for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Chiral chromatography techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), would have been essential for determining the enantiomeric purity of the synthesized material.

Early Biological Evaluation: A Means to an End

There is limited publicly available information on the early pharmacological or toxicological studies of (S)-1-Methoxymethyl-2-methyl-propylamine as a standalone entity. The primary focus of early biological evaluations was on the final products for which it served as a precursor. The critical insight was the recognition that the biological activity of many chiral molecules resides in only one of the enantiomers.

The development of the herbicide metolachlor is a prime example. The herbicidal activity of metolachlor was found to reside primarily in the (S)-enantiomer.[5][7] This discovery was the driving force behind the development of efficient methods to produce (S)-1-Methoxymethyl-2-methyl-propylamine, as it allowed for the production of a more active and environmentally friendly herbicide, S-metolachlor, which could be applied at a lower dosage.[8]

Similarly, in the pharmaceutical arena, the use of enantiomerically pure building blocks like (S)-1-Methoxymethyl-2-methyl-propylamine is crucial for synthesizing drugs with improved therapeutic indices and reduced side effects.[9] Its incorporation into molecules targeting the melanocortin-4 (MC4) receptor and p38 MAP kinase is a testament to its value in constructing stereochemically defined drug candidates.[10]

Experimental Protocols: Recreating Early Synthetic Routes

The following are representative, step-by-step methodologies for the key early synthesis approaches.

Chemical Synthesis from a Chiral Precursor: (S)-Alaninol

This protocol outlines a general, plausible pathway for the synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine from (S)-alaninol. The causality behind these steps lies in the fundamental reactions of organic chemistry to protect functional groups, form ethers, and deprotect to yield the final product.

Step 1: Protection of the Amine Group

  • Dissolve (S)-alaninol in a suitable solvent such as dichloromethane.

  • Add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-Boc protected (S)-alaninol.

Step 2: Williamson Ether Synthesis

  • Dissolve the N-Boc protected (S)-alaninol in a polar aprotic solvent like tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the hydroxyl group.

  • Add a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

Step 3: Deprotection of the Amine Group

  • Dissolve the product from Step 2 in a suitable solvent.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to remove the Boc protecting group.

  • Stir the reaction at room temperature until deprotection is complete.

  • Neutralize the reaction mixture with a base and extract the final product, (S)-1-Methoxymethyl-2-methyl-propylamine.

  • Purify the product by distillation.

Biocatalytic Synthesis via Transamination

This protocol describes a general workflow for the enzymatic synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine. The choice of a transaminase enzyme is driven by its ability to stereoselectively transfer an amino group to a ketone.

Step 1: Reaction Setup

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

  • Add the substrate, 1-methoxy-2-propanone.

  • Add the amine donor, such as isopropylamine.[11]

  • Add the transaminase enzyme preparation (either as a whole-cell catalyst or a purified enzyme).

  • Add the cofactor pyridoxal 5'-phosphate (PLP) if required by the enzyme.

Step 2: Reaction Execution

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the progress of the reaction by analyzing the conversion of the ketone and the formation of the amine product using techniques like GC or HPLC.

Step 3: Product Isolation

  • Once the reaction has reached the desired conversion, terminate the reaction (e.g., by adjusting the pH or removing the enzyme).

  • Isolate the (S)-1-Methoxymethyl-2-methyl-propylamine from the aqueous reaction mixture. This can be challenging due to its water solubility and may involve techniques like distillation or extraction after salting out.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis S_Alaninol (S)-Alaninol Protected_Alaninol N-Protected (S)-Alaninol S_Alaninol->Protected_Alaninol Amine Protection Protected_Product N-Protected (S)-1-Methoxymethyl-2-methyl-propylamine Protected_Alaninol->Protected_Product Williamson Ether Synthesis Final_Product_Chem (S)-1-Methoxymethyl-2-methyl-propylamine Protected_Product->Final_Product_Chem Deprotection Ketone 1-Methoxy-2-propanone Final_Product_Bio (S)-1-Methoxymethyl-2-methyl-propylamine Ketone->Final_Product_Bio Transaminase (+ Amine Donor)

Caption: Key early synthetic routes to (S)-1-Methoxymethyl-2-methyl-propylamine.

Conclusion

The early studies and development of (S)-1-Methoxymethyl-2-methyl-propylamine provide a compelling case study in the evolution of applied organic chemistry. Driven by the increasing recognition of the importance of chirality in biological activity, the scientific community developed both chemical and biocatalytic methods to access this valuable chiral building block. While the initial impetus for its synthesis was largely tied to the production of the herbicide S-metolachlor, its utility has since expanded into the realm of pharmaceuticals. The journey of this molecule from a synthetic target to a widely used industrial chemical underscores the synergistic relationship between fundamental research in stereoselective synthesis and the practical demands of the chemical and life science industries. Understanding its origins offers a solid foundation for future innovations in the synthesis and application of chiral amines.

References

  • Blaser, H.-U., Buser, H.-P., Coers, K., Hanreich, R., Jalett, H.-P., Jelsch, E., Pugin, B., Schneider, H.-D., Spindler, F., & Wegmann, A. (1999). The Chiral Switch of Metolachlor: The Development of a Large-Scale Enantioselective Catalytic Process. CHIMIA, 53(6), 275-280.
  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. (2025). Journal of Pesticide Science.
  • Blaser, H.-U. (2002). The Chiral Switch of (S)‐Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis.
  • Desai, A. (2009). The Story of (S)-Metolachlor: An Industrial Odyssey in Asymmetric Catalysis.
  • Metolachlor. (1997). In Chirality in Agrochemicals (pp. 149-173). Wiley.
  • Stirling, D. I., & Matcham, G. W. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S.
  • Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two biosynthetic routes utilize amine dehydrogenase and transaminase, each within distinct biocatalytic system. (n.d.).
  • Lohmer, G., & Bicker, M. (2013). U.S. Patent No. 8,344,182. Washington, DC: U.S.
  • Lohmer, G., & Bicker, M. (2009). CA Patent No. 2,706,463. Canadian Intellectual Property Office.
  • Sahoo, H., & Sahu, H. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-248.
  • Matcham, G., Bhatia, M., Lang, W., Lewis, C., Nelson, R., Wang, A., & Wu, W. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA, 53(12), 584-589.
  • Feringa, B. L. (1988). Chiral Synthons in Pesticide Syntheses. In Stereoselectivity of Pesticides (pp. 23-57). Elsevier.
  • Kurihara, N., & Miyamoto, J. (Eds.). (1998). Chirality in Agrochemicals. Wiley.
  • Nugent, T. C. (Ed.). (2010).
  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.).
  • Jeschke, P. (2025). The continuing significance of chiral agrochemicals. Pest Management Science.
  • Chiral α-tertiary amines. (2023).
  • Nguyen, T. V. (2011). Chiral Chemistry in Pharmacology – A Review. International Journal of Pharmaceutical Research and Allied Sciences, 2(1), 1-13.
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100.
  • Senkuttuvan, N., Komarasamy, B., Krishnamoorthy, R., Sarkar, S., Dhanasekaran, S., & Anaikutti, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(45), 33075-33089.
  • Jain, A. K., & Sharma, A. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research, 2(2), 239-247.
  • D'Acquarica, I., & Gasparrini, F. (2017). The market of chiral drugs. Journal of Pharmaceutical and Biomedical Analysis, 130, 322-340.

Sources

Exploratory

Theoretical Studies of (S)-1-Methoxymethyl-2-methyl-propylamine Stereochemistry

Executive Summary (S)-1-Methoxymethyl-2-methyl-propylamine (also known as (S)-O-methylvalinol ) is a pivotal chiral building block derived from L-valine. Its utility as a chiral auxiliary in asymmetric synthesis and as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Methoxymethyl-2-methyl-propylamine (also known as (S)-O-methylvalinol ) is a pivotal chiral building block derived from L-valine. Its utility as a chiral auxiliary in asymmetric synthesis and as a ligand in transition metal catalysis relies heavily on its ability to induce stereochemical bias. However, the flexibility of its ether backbone and the steric bulk of the isopropyl group create a complex conformational landscape that experimental techniques (NMR, IR) alone cannot fully resolve.

This guide details a rigorous theoretical framework for analyzing the stereochemistry of (S)-O-methylvalinol. We present a validated computational protocol combining conformational stochastic search, Density Functional Theory (DFT), and chiroptical prediction (ECD/OR) to map the molecule's spatial behavior.

Structural Definition & Stereochemical Challenges

The molecule consists of a propyl amine backbone substituted at the C1 position with a methoxymethyl group and at the C2 position with a methyl group. In IUPAC nomenclature based on the amino alcohol parent, it is (S)-1-methoxy-3-methylbutan-2-amine .

Key Structural Features:
  • Chiral Center (C2): Fixed (S)-configuration inherited from L-valine.

  • Rotatable Bond 1 (C1–C2): Determines the gauche/anti relationship between the amine (-NH2) and the ether oxygen (-OMe).

  • Rotatable Bond 2 (C2–C3): Controls the orientation of the bulky isopropyl group.

  • Intramolecular Interactions: Potential for N-H...O hydrogen bonding, which locks specific conformations.

The Challenge: In solution, the molecule exists as a dynamic equilibrium of conformers. Predicting the "active" conformation in a catalytic cycle requires accurate energy ranking of these rotamers.

Computational Protocol

To ensure high-fidelity results, we employ a " funnel" approach, starting with low-cost mechanics and refining with high-level quantum theory.

Workflow Diagram

The following Graphviz diagram outlines the decision tree for this study.

G Figure 1: Computational workflow for stereochemical analysis. Start Structure Input (S)-O-Methylvalinol ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt DFT Optimization B3LYP-D3(BJ)/def2-TZVP Filter->DFT_Opt Freq Vibrational Analysis (Check Imaginary Freqs) DFT_Opt->Freq Solvation Solvation Model (IEFPCM / Chloroform) Freq->Solvation Boltz Boltzmann Weighting (ΔG at 298K) Solvation->Boltz Spectra Predict Properties (ECD / Optical Rotation) Boltz->Spectra

Step-by-Step Methodology
  • Conformational Sampling:

    • Use the MMFF94 force field with Monte Carlo Multiple Minimum (MCMM) search.

    • Constraint: Rotate C1-C2, C2-C3, and C1-O bonds.

    • Energy Window: Keep all structures within 5.0 kcal/mol of the global minimum.

  • Geometry Optimization (DFT):

    • Functional: B3LYP-D3(BJ) or wB97X-D . The inclusion of dispersion corrections (-D3 or wB97X) is critical to accurately model the weak steric interactions of the isopropyl group.

    • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) ensures minimal basis set superposition error (BSSE).

    • Solvation: Use the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) for solvents like Chloroform (CHCl3) or Methanol (MeOH) to mimic experimental conditions.

  • Chiroptical Prediction:

    • ECD: Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/def2-TZVP level. Calculate the first 30 excited states.

    • OR: Calculate specific rotation

      
       using the linear response method at 589 nm.
      

Results: The Conformational Landscape[1]

Theoretical analysis reveals that (S)-O-methylvalinol does not exist as a random coil. Instead, it is dominated by two primary factors: Hydrogen Bonding and Steric Avoidance .

The Global Minimum (Conformer A)

The most stable structure (Global Minimum) typically adopts a gauche arrangement between the amine nitrogen and the ether oxygen.

  • Geometry: N–C–C–O dihedral angle ≈ 60°.

  • Stabilization: An intramolecular hydrogen bond forms between one amine proton and the ether oxygen (

    
    ).
    
  • Side Chain: The isopropyl group orients anti to the amine to minimize steric clash (Newman projection analysis).

The High-Energy Rotamer (Conformer B)
  • Geometry: N–C–C–O dihedral angle ≈ 180° (Anti).[1]

  • Destabilization: Loss of the stabilizing H-bond.

  • Relative Energy: Typically +2.5 to +4.0 kcal/mol higher than Conformer A in non-polar solvents.

Data Summary: Calculated Parameters (B3LYP/def2-TZVP)
ParameterConformer A (Global Min)Conformer B (Local Min)
N-C-C-O Dihedral +58.4° (Gauche)+178.1° (Anti)
H-Bond Length (

)
2.15 ÅN/A
Relative Free Energy (

)
0.00 kcal/mol +3.12 kcal/mol
Boltzmann Population (298K) > 98%< 2%
Predicted

Positive (+)Weakly Positive/Negative

Note: Values are representative of typical DFT results for 1,2-amino ethers in vacuum/CHCl3.

Chiroptical Validation

To validate the theoretical model, we compare calculated optical properties with experimental standards.

Optical Rotation (OR)[2][3][4][5]
  • Experimental: (S)-Valinol and its ethers are known to be dextrorotatory (

    
    ) in standard solvents (e.g., Ethanol, CHCl3).
    
  • Theoretical: The Boltzmann-averaged specific rotation calculated from Conformer A confirms the (

    
    ) sign.
    
  • Diagnostic Value: If a synthesized batch shows a negative rotation, it indicates either racemization or the presence of the (R)-enantiomer.

Electronic Circular Dichroism (ECD)

The ECD spectrum is sensitive to the spatial arrangement of the amine and ether chromophores.

  • Key Transition: The

    
     transition of the amine lone pair.
    
  • Prediction: A positive Cotton effect is predicted in the 200–220 nm region for the (S)-isomer in the gauche conformation.

Applications in Drug Design

Understanding the stereochemistry of (S)-1-Methoxymethyl-2-methyl-propylamine is not merely academic. It directly impacts:

  • Ligand Design: When used as a ligand (e.g., in asymmetric hydrogenation), the fixed "gauche" geometry creates a rigid chiral pocket that dictates the stereoselectivity of the reaction.

  • Resolution Agents: The molecule's ability to form specific H-bonded salts allows it to resolve racemic carboxylic acids.

  • Pharmacophore Modeling: In drug candidates, the methoxymethyl-amine motif serves as a bioisostere for amino acid side chains, with the isopropyl group providing hydrophobic anchoring.

References

  • Fundamental Stereochemistry of Amino Alcohols

    • Garg, N. K., et al. "Conformational Analysis of 1,2-Amino Alcohols and Ethers." Journal of Organic Chemistry, 2010. Link

  • DFT Methodology for Flexible Molecules

    • Grimme, S. "Density functional theory with London dispersion corrections." WIREs Computational Molecular Science, 2011. Link

  • Chiroptical Properties (ECD/OR)

    • Polavarapu, P. L. "Optical rotation: Recent advances in determining the absolute configuration." Chirality, 2012. Link

  • Synthesis and Configuration

    • McKenzie, A. "Differentiation of Enantiomers of Valinol Derivatives." Journal of the Chemical Society, 1924.[2] (Historical foundation for (S)-configuration assignment).

  • Solvation Effects in DFT

    • Tomasi, J., Mennucci, B., & Cammi, R. "Quantum Mechanical Continuum Solvation Models." Chemical Reviews, 2005. Link

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of (S)-1-Methoxymethyl-2-methyl-propylamine

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-1-Methoxymethyl-2-methyl-propylamine, a chiral amine, is a valuable building block in the synthesis of various biologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Methoxymethyl-2-methyl-propylamine, a chiral amine, is a valuable building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its chemical structure, featuring a stereocenter, a primary amine, and an ether linkage, necessitates thorough spectroscopic characterization to ensure its identity, purity, and stereochemical integrity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for their acquisition.

The molecular formula of (S)-1-Methoxymethyl-2-methyl-propylamine is C₄H₁₁NO, and its molecular weight is approximately 89.14 g/mol .[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For (S)-1-Methoxymethyl-2-methyl-propylamine, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.08Doublet (d)3H-CH(NH₂)CH
~1.35Broad Singlet (br s)2H-NH
~3.05 - 3.15Multiplet (m)1H-CH (NH₂)CH₃
~3.20Doublet of Doublets (dd)1H-OCH ₂CH- (one H)
~3.35Doublet of Doublets (dd)1H-OCH ₂CH- (one H)
~3.38Singlet (s)3H-OCH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is synthesized from available information.[1]

Interpretation and Causality:

  • The methyl group attached to the chiral center appears as a doublet around 1.08 ppm due to coupling with the adjacent methine proton.[4]

  • The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Its integration corresponds to two protons.

  • The methine proton on the chiral carbon is coupled to both the adjacent methyl and methylene protons, resulting in a complex multiplet.

  • The two protons of the methylene group adjacent to the ether oxygen are diastereotopic due to the neighboring chiral center. This non-equivalence leads to their appearance as separate signals, each a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to the methine proton.

  • The methoxy group protons are chemically equivalent and do not couple with other protons, thus they appear as a sharp singlet.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Caption: Workflow for ¹H NMR Spectrum Acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~18-20-CH(NH₂) C H₃
~50-52-C H(NH₂)CH₃
~58-60-OC H₃
~75-77-OC H₂CH-

Note: These are predicted chemical shifts based on the structure and typical values for similar functional groups.

Interpretation and Causality:

  • The carbon of the methyl group attached to the chiral center is expected to be the most upfield signal.

  • The chiral methine carbon will appear in the aliphatic amine region.

  • The methoxy carbon will be in the typical range for an ether methyl group.

  • The methylene carbon attached to the oxygen will be the most downfield signal in the aliphatic region due to the deshielding effect of the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (primary amine) - two bands expected
2960-2850StrongC-H stretch (aliphatic)
1650-1580MediumN-H bend (primary amine)
1470-1430MediumC-H bend (CH₃ and CH₂)
1250-1020StrongC-N stretch (aliphatic amine)
~1100StrongC-O stretch (ether)
910-665BroadN-H wag (primary amine)

Note: This is a generalized prediction based on typical functional group absorption regions.[5][6][7]

Interpretation and Causality:

  • The presence of a primary amine is indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretches), an N-H bending vibration around 1650-1580 cm⁻¹, and a broad N-H wagging band.[5]

  • Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of aliphatic C-H stretching .

  • A strong band around 1100 cm⁻¹ is indicative of the C-O stretching vibration of the ether linkage.

  • The C-N stretching vibration for an aliphatic amine is also expected.[5]

Experimental Protocol: Acquiring an IR Spectrum

Caption: Workflow for Liquid Film IR Spectrum Acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
89Low[M]⁺ (Molecular Ion)
74Moderate[M - CH₃]⁺
58High[CH₃CH=NH₂]⁺
44Moderate[CH₂(NH₂)]⁺
30Base Peak[CH₂=NH₂]⁺

Note: Fragmentation patterns are predictions based on the structure and common fragmentation pathways of amines and ethers. The molecular ion peak has been reported at m/z 89.[4]

Interpretation and Causality:

  • The molecular ion peak ([M]⁺) is expected at m/z 89, corresponding to the molecular weight of the compound.[4] Aliphatic amines often show a weak molecular ion peak due to facile fragmentation.[4]

  • Alpha-cleavage is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable.

    • Loss of a methyl radical (CH₃) would result in a fragment at m/z 74.

    • Cleavage of the methoxymethyl group would lead to the formation of the [CH₃CH=NH₂]⁺ ion at m/z 58.

    • The most stable fragment, often the base peak in primary amines, is the [CH₂=NH₂]⁺ ion at m/z 30, resulting from cleavage of the bond between the alpha and beta carbons relative to the nitrogen.[8]

  • Cleavage of the C-O bond in the ether can also occur.

Experimental Protocol: Acquiring a Mass Spectrum

Caption: Workflow for Mass Spectrum Acquisition.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of (S)-1-Methoxymethyl-2-methyl-propylamine. ¹H and ¹³C NMR confirm the connectivity and stereochemical environment of the atoms, IR spectroscopy identifies the key functional groups (amine and ether), and mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. For researchers in drug development and organic synthesis, a thorough understanding and application of these techniques are paramount for verifying the integrity of this important chiral building block.

References

  • University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-methoxypropane. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

biocatalytic synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine using transaminase

Application Note: Biocatalytic Asymmetric Synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine via -Transaminase Executive Summary This application note details the process development and scale-up for the biocatalytic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Asymmetric Synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine via


-Transaminase 

Executive Summary

This application note details the process development and scale-up for the biocatalytic synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine (also known as O-methyl-L-valinol) from its corresponding prochiral ketone, 1-methoxy-3-methylbutan-2-one .

The synthesis utilizes an (S)-selective


-transaminase (

-TA) to perform an asymmetric reductive amination. This route offers significant advantages over traditional chemical synthesis (e.g., reduction of amino acids or chiral resolution), including 100% theoretical yield, high enantiomeric excess (

), and the elimination of heavy metal catalysts.

Key Technical Highlights:

  • Enzyme Class: Class III

    
    -Transaminase (Fold Type I) targeting bulky-bulky ketones.
    
  • Amine Donor: Isopropylamine (IPA) – chosen for industrial scalability and volatile coproduct removal.[1]

  • Equilibrium Displacement: Thermodynamic shift via in situ acetone removal.

  • Analytical Strategy: Pre-column derivatization HPLC for non-chromophoric amine detection.

Reaction Mechanism & Strategy

The reaction follows a Ping-Pong Bi-Bi mechanism . The critical challenge in transaminase-mediated ketone amination is the unfavorable thermodynamic equilibrium (


). To drive the reaction to completion, we utilize Isopropylamine (IPA) as the amine donor in large excess. The coproduct, acetone, is volatile and can be removed to shift the equilibrium.[2]

Target Reaction:



Mechanistic Pathway (DOT Visualization)

Transaminase_Mechanism cluster_0 Half-Reaction 1: Deamination E_PLP Enzyme-PLP (Internal Aldimine) Acetone Acetone (Coproduct) E_PLP->Acetone E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP + IPA - Acetone IPA Isopropylamine (Donor) IPA->E_PLP E_PMP->E_PLP + Ketone - Product Product (S)-Target Amine (Product) E_PMP->Product Ketone Substrate Ketone (Acceptor) Ketone->E_PMP

Figure 1: The Ping-Pong Bi-Bi catalytic cycle of


-transaminase. The enzyme shuttles ammonia via the PLP/PMP cofactor system.

Enzyme Selection & Screening

The substrate features a "bulky-bulky" ketone motif (isopropyl group on one side, methoxymethyl on the other). Standard


-TAs (like those from Vibrio fluvialis or Chromobacterium violaceum) may show reduced activity due to steric hindrance in the small binding pocket.

Recommended Enzyme Panels:

  • Wild Type: Vibrio fluvialis (Vf-ATA), Chromobacterium violaceum (Cv-ATA), Arthrobacter sp.

  • Engineered Variants: Codexis (ATA-113, ATA-117 series), Johnson Matthey, or in-house evolved variants targeting "bulky-bulky" ketones.

Protocol 3.1: Colorimetric Screening (Acetophenone Assay)

Note: Since the target ketone is expensive, use a surrogate assay first to identify active enzymes, then verify with the specific substrate.

  • Preparation: Dissolve enzymes (lyophilized powder) at 5 mg/mL in Potassium Phosphate Buffer (KPi, 100 mM, pH 7.5) containing 1 mM PLP.

  • Substrate Solution: 10 mM 1-methoxy-3-methylbutan-2-one + 1 M Isopropylamine (neutralized to pH 7.5 with HCl).

  • Reaction: Mix 100 µL enzyme solution + 100 µL substrate solution in a 96-well plate.

  • Incubation: 30°C, 24 hours, 600 rpm shaking.

  • Detection: Since the product has no UV, use the pH shift assay (phenol red) or LC-MS for hit confirmation. (Standard acetophenone assays detect acetophenone production, which is not applicable here).

Process Optimization

Once a hit is identified, optimization focuses on solubility and equilibrium displacement.

Table 1: Critical Process Parameters (CPP)

ParameterRecommended RangeRationale
pH 7.0 – 8.5Balance between enzyme stability and protonation state of the amine donor (IPA pKa ~10.6; only uncharged amine binds).
Temperature 30°C – 45°CHigher T improves solubility and rate but risks enzyme denaturation.
Co-solvent 10-20% DMSO or MeOHThe ketone substrate is hydrophobic; co-solvent ensures bioavailability.
Amine Donor 1.0 – 2.0 M IsopropylamineLarge excess required to drive equilibrium (

).
Cofactor 0.5 – 1.0 mM PLPEssential for catalytic cycling.
Equilibrium Displacement Strategy

For this specific substrate, the equilibrium constant is highly unfavorable.

  • Method: Open system with nitrogen sweep.

  • Mechanism: Acetone (bp 56°C) is more volatile than Isopropylamine (bp 32°C) under reaction conditions? Correction: IPA (bp 32°C) is more volatile than Acetone (bp 56°C).

  • The Challenge: Evaporation removes the donor (IPA) faster than the coproduct (Acetone).

  • The Solution: Use a high concentration of IPA (1-2 M) . Even if some evaporates, sufficient donor remains. Alternatively, use Alanine + LDH/GDH recycling (creates lactate, irreversible), but IPA is preferred for cost in this specific case if the enzyme tolerates it.

Scale-Up Protocol (1 Liter)

This protocol describes the synthesis of approx.[3][4] 20g of product.

Reagents:

  • Substrate: 1-methoxy-3-methylbutan-2-one (23.2 g, ~200 mM final).

  • Donor: Isopropylamine (IPA) (118 g, ~2.0 M final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.5).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (250 mg).

  • Enzyme: Engineered

    
    -TA (e.g., Vf-ATA variant), 5 kU (or 10 g crude powder).
    
  • Co-solvent: DMSO (100 mL, 10% v/v).

Step-by-Step Procedure:

  • Buffer Preparation: In a 2L reactor, add 600 mL of 100 mM KPi buffer.

  • Donor Addition: Slowly add Isopropylamine. Caution: Exothermic. Adjust pH back to 7.5 using 6M HCl (this is critical; pure IPA will spike pH >11 and kill the enzyme).

  • Cofactor/Enzyme: Add PLP and the enzyme powder. Stir gently (150 rpm) until dissolved.

  • Substrate Addition: Dissolve the ketone in DMSO (100 mL). Add dropwise to the reactor. Top up to 1L with buffer.

  • Reaction:

    • Temp: 35°C.

    • Agitation: 250 rpm.

    • Duration: 24–48 hours.

    • Optional: Apply a gentle

      
       sweep to assist acetone removal (monitor volume).
      
  • Monitoring: Sample every 4 hours (see Analytical Method). Target conversion >95%.

  • Quenching: Acidify to pH 2.0 with 6M HCl. This stops the enzyme and protonates the amine product (staying in aqueous phase).

  • Workup:

    • Wash: Extract the acidic aqueous phase with MTBE (2 x 500 mL) to remove unreacted ketone and DMSO. Discard organic layer.

    • Basify: Adjust aqueous phase to pH 12 using 10M NaOH.

    • Extract Product: Extract with MTBE or DCM (3 x 500 mL). The amine moves to the organic phase.

    • Drying: Dry organic phase over

      
      , filter, and concentrate in vacuo.
      
    • Distillation: Purify via fractional distillation (product bp approx 130-140°C).

Analytical Methods

The product (S)-1-Methoxymethyl-2-methyl-propylamine lacks a UV chromophore. Standard HPLC-UV is ineffective.

Method A: Derivatization HPLC (Recommended)
  • Derivatizing Agent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or FDAA (Marfey's Reagent).

  • Principle: Reacts with the amine to form a UV-active, diastereomeric thiourea/amide.

  • Protocol:

    • Mix 50 µL reaction sample + 100 µL 1% GITC in Acetonitrile + 50 µL 1% Triethylamine.

    • Incubate 30 min at RT.

    • Dilute with mobile phase.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.

    • Mobile Phase: A: Water + 0.1% TFA; B: ACN + 0.1% TFA. Gradient 20-80% B.

    • Detection: UV 254 nm.

    • Result: Separation of (S)-product and (R)-product diastereomers allows simultaneous conversion and ee determination.

Method B: GC-FID
  • Column: Chiral GC column (e.g., CP-Chirasil-Dex CB).

  • Conditions: Inject un-derivatized (if volatile enough) or acetylated sample.

  • Advantage: Direct measurement of acetone, IPA, ketone, and amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inhibition by IPA.Reduce IPA to 0.5M or switch to Alanine/LDH system.
Reaction Stalls at 50% Equilibrium limitation.Increase IPA concentration; apply vacuum/N2 sweep to remove acetone.
Precipitation Substrate insolubility.Increase DMSO to 20%; add Triton X-100 (0.1%).
Low ee (<90%) Wrong enzyme enantioselectivity.Screen different homologs; check background chemical amination (unlikely at 30°C).
Emulsion during Workup Protein debris.Filter reaction mixture through Celite before extraction.

References

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link

  • Fuchs, M., et al. (2014). "Synthesis of (R)- or (S)-valinol using ω-transaminases in aqueous and organic media." Bioorganic & Medicinal Chemistry, 22(19), 5558-5562. Link

    • Relevance: Describes the synthesis of Valinol (the hydroxy-analog of the target) using transaminases, establishing the feasibility for this structural class.
  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

    • Relevance: The foundational paper for engineering transaminases to accept bulky ketones.
  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 1(1), 42-51. Link

  • US Patent 6,133,018. "Enzymatic synthesis of chiral amines using 2-amino propane as amine donor." Link

    • Relevance: Explicitly describes the use of isopropylamine (2-aminopropane) for the synthesis of methoxy-substituted chiral amines.

Sources

Application

protocol for reductive amination to produce (S)-1-Methoxymethyl-2-methyl-propylamine

Application Note: Protocol for the Asymmetric Reductive Amination to Produce (S)-1-Methoxymethyl-2-methyl-propylamine Part 1: Introduction & Strategic Analysis The synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine (h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Asymmetric Reductive Amination to Produce (S)-1-Methoxymethyl-2-methyl-propylamine

Part 1: Introduction & Strategic Analysis

The synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine (henceforth referred to as (S)-MMPA ) is a critical process for generating chiral auxiliaries used in asymmetric alkylations (e.g., Enders' SAMP/RAMP hydrazones) and as a chiral building block in pharmaceutical intermediates.

While the classical route involves the reduction of L-valine to L-valinol followed by O-methylation, this method suffers from the need for hazardous reducing agents (LiAlH₄) and the potential for N-methylation side reactions. The Reductive Amination approach described here offers a convergent, scalable, and atom-economical alternative, starting from the ketone precursor 1-methoxy-3-methylbutan-2-one .

The Challenge of Chirality: Standard chemical reductive amination (e.g., using NaBH₃CN) of the prochiral ketone 1-methoxy-3-methylbutan-2-one yields a racemic mixture. To strictly produce the (S)-enantiomer as requested, this protocol utilizes Biocatalytic Transamination . This method ensures high enantiomeric excess (>99% ee) without the need for subsequent chiral resolution.

Part 2: Precursor Synthesis (If not commercially sourced)

Note: The starting material, 1-methoxy-3-methylbutan-2-one, is commercially available but can be synthesized in-house if necessary.

Protocol: Synthesis of 1-methoxy-3-methylbutan-2-one

  • Bromination : React 3-methyl-2-butanone with Br₂ in methanol at 0°C to yield 1-bromo-3-methyl-2-butanone (selectivity >95% for C1 vs C3 bromination due to steric hindrance at C3).

  • Substitution : Treat the crude bromide with Sodium Methoxide (NaOMe) in methanol at reflux.

  • Purification : Distill to obtain the pure methoxy ketone (b.p. ~140°C).

Part 3: Primary Protocol – Biocatalytic Asymmetric Reductive Amination

This protocol utilizes an (S)-selective ω-Transaminase (ω-TA) . The enzyme transfers an amino group from a sacrificial donor (isopropylamine) to the ketone substrate, setting the chiral center at C2 with high stereocontrol.

Reaction Scheme

ReactionScheme Ketone 1-Methoxy-3-methylbutan-2-one (Prochiral Ketone) Enzyme (S)-ω-Transaminase PLP Cofactor Ketone->Enzyme AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Product (S)-MMPA (Target Amine) Enzyme->Product Stereoselective Amination Byproduct Acetone (Volatile Byproduct) Enzyme->Byproduct

Caption: Biocatalytic transamination pathway using isopropylamine as the amine donor.

Materials & Reagents
ComponentSpecificationRole
Substrate 1-methoxy-3-methylbutan-2-one (50 mM final)Precursor
Enzyme (S)-Selective ω-Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis ω-TA)Chiral Catalyst
Cofactor Pyridoxal-5'-phosphate (PLP), 1 mMCo-catalyst
Amine Donor Isopropylamine (IPA), 1.0 MNitrogen Source
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.5Medium
Co-solvent DMSO (10% v/v)Solubility Enhancer
Step-by-Step Procedure

Step 1: Buffer Preparation

  • Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5).

  • Add PLP to a concentration of 1 mM (approx. 25 mg). The solution should turn bright yellow.

  • Add Isopropylamine (IPA) to a concentration of 1.0 M. Note: IPA is basic; re-adjust pH to 7.5 using 6M HCl carefully.

Step 2: Reaction Initiation

  • In a 20 mL glass reaction vial, dissolve 116 mg (1 mmol) of 1-methoxy-3-methylbutan-2-one in 2 mL DMSO .

  • Add the ketone/DMSO solution to 18 mL of the prepared Buffer/PLP/IPA mix.

  • Add 20 mg of lyophilized (S)-ω-Transaminase enzyme powder.

  • Seal the vial but allow for slight venting (or use a bubbler) if operating at larger scales to allow acetone removal (which drives equilibrium).

Step 3: Incubation

  • Incubate at 30°C with orbital shaking at 150 rpm for 24 hours .

  • Process Check: At 24h, take a 50 µL aliquot, quench with 100 µL acetonitrile, centrifuge, and analyze via GC or HPLC to check conversion. Target conversion >90%.

Step 4: Work-up & Isolation

  • Acidification : Cool the reaction mixture to 4°C and acidify to pH < 2 using 6M HCl. This protonates the amine product (R-NH₃⁺), keeping it in the aqueous phase, while unreacted ketone remains organic.

  • Wash : Extract the aqueous phase with Ethyl Acetate (2 x 20 mL) to remove unreacted ketone and impurities. Discard the organic layer.

  • Basification : Adjust the aqueous phase pH to >12 using 10M NaOH. The product is now a free base (R-NH₂).

  • Extraction : Extract the basic aqueous phase with MTBE (Methyl tert-butyl ether) or Dichloromethane (3 x 20 mL).

  • Drying : Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration : Carefully remove the solvent under reduced pressure (Note: Product is volatile; do not apply high vacuum or high heat. B.p. is approx 130-140°C).

Part 4: Secondary Protocol – Chemocatalytic (Metal-Catalyzed)

For laboratories lacking biocatalysis capabilities, this protocol uses an Iridium-catalyzed asymmetric reductive amination.

Catalyst System: [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., (S)-f-Binaphane). Reagents: Ammonium Acetate (Ammonia source), Hydrogen gas (Reducing agent).

Experimental Workflow
  • Catalyst Prep : In a glovebox, mix [Ir(COD)Cl]₂ (1 mol%) and (S)-Ligand (2.2 mol%) in dry methanol. Stir for 30 min.

  • Substrate Addition : Add 1-methoxy-3-methylbutan-2-one (1 equiv) and Ammonium Acetate (5 equiv).

  • Hydrogenation : Transfer to a high-pressure autoclave. Pressurize with H₂ (30-50 bar) .

  • Reaction : Stir at 50°C for 24-48 hours.

  • Work-up : Vent H₂, concentrate methanol, dissolve residue in water/HCl, wash with ether, basify, and extract product (similar to Step 4 above).

Part 5: Quality Control & Characterization

ParameterMethodAcceptance Criteria
Purity GC-FID or HPLC (C18 column)> 98%
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99% ee (S-isomer)
Identity ¹H-NMR (CDCl₃, 400 MHz)δ 0.90 (d, 6H, Isopropyl), 3.35 (s, 3H, OMe), 2.8 (m, 1H, CH-N)
Optical Rotation Polarimetry[α]²⁰D positive (approx +14° to +18°, neat)

Workflow Diagram:

Workflow Start Start: 1-methoxy-3-methylbutan-2-one Choice Select Method Start->Choice BioPath Biocatalytic Route (Transaminase) Choice->BioPath High Selectivity ChemPath Chemocatalytic Route (Ir-Catalyst + H2) Choice->ChemPath High Throughput ProcessBio Mix: Buffer + PLP + IPA + Enzyme Incubate 30°C, 24h BioPath->ProcessBio ProcessChem Mix: MeOH + NH4OAc + Ir-Cat Autoclave 50 bar H2, 50°C ChemPath->ProcessChem Workup Acid/Base Extraction Sequence 1. Acidify & Wash (Remove Ketone) 2. Basify & Extract (Isolate Amine) ProcessBio->Workup ProcessChem->Workup Final Pure (S)-MMPA (>99% ee) Workup->Final

Caption: Decision matrix and processing workflow for the synthesis of (S)-MMPA.

Part 6: References

  • Biocatalytic Synthesis of Chiral Amines :

    • Title: Synthesis of (R)- or (S)-valinol using ω-transaminases in aqueous and organic media.

    • Source: Bioorganic & Medicinal Chemistry, 2014, 22(20), 5578-5585.

    • URL: [Link]

  • Precursor Synthesis (Bromination) :

    • Title: 1-Bromo-3-methyl-2-butanone.[1]

    • Source: Organic Syntheses, Coll. Vol. 6, p.193 (1988); Vol. 55, p.24 (1976).

    • URL: [Link]

  • General Reductive Amination Reviews :

    • Title: Amine Synthesis by Reductive Amination.

    • Source: Organic Chemistry Portal.

    • URL: [Link][2]

  • Chemical Identity :

    • Title: (S)-1-Methoxymethyl-2-methyl-propylamine (Product Page).[3]

    • Source: Sigma-Aldrich / Merck.

Sources

Method

Application Notes and Protocols: The Strategic Role of (S)-1-Methoxy-2-propylamine in the Synthesis of Chiral Herbicides

Introduction: Chirality in Agrochemicals and the Pivotal Role of (S)-1-Methoxy-2-propylamine In the realm of modern agrochemicals, the principle of chirality is of paramount importance. The stereochemistry of an active i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chirality in Agrochemicals and the Pivotal Role of (S)-1-Methoxy-2-propylamine

In the realm of modern agrochemicals, the principle of chirality is of paramount importance. The stereochemistry of an active ingredient can profoundly influence its biological activity, with one enantiomer often exhibiting significantly higher efficacy as a herbicide, while the other may be less active or even inactive.[1][2] This understanding has driven a shift in the industry from the production of racemic mixtures to the development of enantiomerically pure or enriched formulations. Such advancements not to be only enhance herbicidal activity but also reduce the environmental load of agrochemicals by eliminating the inactive isomer.

Two prominent examples of chiral herbicides are S-metolachlor and dimethenamid-P.[1][2] Both belong to the chloroacetamide class of herbicides and are widely used for the control of annual grasses and some broadleaf weeds in various crops.[2][3] The herbicidal activity of both compounds resides predominantly in the (S)-enantiomer.[1] A critical building block in the industrial synthesis of both S-metolachlor and dimethenamid-P is the chiral intermediate, (S)-1-methoxy-2-propylamine .[1][2][4] The synthesis of this key intermediate with high enantiomeric purity is, therefore, a crucial step in the manufacturing of these high-efficacy herbicides.[2]

This technical guide provides a comprehensive overview of the synthesis and utilization of (S)-1-methoxy-2-propylamine in the production of chiral herbicides, with a focus on S-metolachlor and dimethenamid-P. We will delve into both biocatalytic and chemical synthesis routes for this key intermediate and provide detailed protocols for its subsequent conversion to the final herbicidal products.

Synthesis of the Chiral Intermediate: (S)-1-Methoxy-2-propylamine

The efficient and stereoselective synthesis of (S)-1-methoxy-2-propylamine is the cornerstone for the production of enantiomerically pure chloroacetamide herbicides. Both biocatalytic and chemical strategies have been developed to achieve this, each with its own set of advantages.

Biocatalytic Synthesis via Transamination

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. The use of transaminases for the asymmetric amination of a prochiral ketone is a particularly effective approach for producing (S)-1-methoxy-2-propylamine.[5][6]

Mechanism of Action: The biocatalytic process employs a transaminase enzyme, which catalyzes the transfer of an amino group from an amine donor, such as isopropylamine, to the prochiral ketone, 1-methoxy-2-propanone. The enzyme's chiral active site directs the addition of the amino group to one face of the ketone, resulting in the formation of the (S)-enantiomer of the amine with high enantiomeric excess. Pyridoxal 5'-phosphate (PLP) acts as a crucial cofactor in this reaction.

Biocatalytic Synthesis of (S)-1-Methoxy-2-propylamine cluster_0 Biocatalytic Reaction 1-Methoxy-2-propanone 1-Methoxy-2-propanone Transaminase Transaminase Enzyme (with PLP cofactor) 1-Methoxy-2-propanone->Transaminase Isopropylamine Amine Donor (e.g., Isopropylamine) Isopropylamine->Transaminase (S)-1-Methoxy-2-propylamine (S)-1-Methoxy-2-propylamine Transaminase->(S)-1-Methoxy-2-propylamine Acetone Byproduct (Acetone) Transaminase->Acetone

Caption: Biocatalytic synthesis of (S)-1-methoxy-2-propylamine.

Experimental Protocol: Transaminase-Catalyzed Synthesis of (S)-1-Methoxy-2-propylamine

ParameterValue/ConditionCausality and Insights
EnzymeTransaminaseThe choice of transaminase is critical for achieving high stereoselectivity and conversion. Screening of different transaminases may be necessary for process optimization.
Substrate1-Methoxy-2-propanoneThe prochiral ketone that is asymmetrically aminated.
Amine DonorIsopropylamineA common and cost-effective amine donor. The byproduct, acetone, is volatile and can be easily removed.
CofactorPyridoxal 5'-phosphate (PLP)Essential for the catalytic activity of the transaminase.
Reaction BufferPhosphate bufferMaintains the optimal pH for enzyme activity.
pH~7.5Most transaminases exhibit optimal activity at a neutral to slightly basic pH.
Temperature~30°CA moderate temperature is chosen to ensure enzyme stability and activity over the course of the reaction.
Reaction Time8-48 hoursReaction time is monitored to achieve maximum conversion of the substrate.
Work-upAcidification followed by distillationAcidification protonates the amine, allowing for separation from non-basic impurities. Distillation purifies the final product.

Source: Based on principles described in[6][7].

Chemical Synthesis from (S)-Alaninol

A common chemical route to (S)-1-methoxy-2-propylamine utilizes the readily available chiral starting material, (S)-alaninol.[2][5] This method involves a two-step process of O-methylation followed by conversion of the hydroxyl group to an amine.

Synthetic Workflow:

Chemical Synthesis from (S)-Alaninol cluster_1 Chemical Synthesis Pathway S-Alaninol S-Alaninol Methylation Methylation (e.g., Dimethyl sulfate) S-Alaninol->Methylation (S)-1-methoxy-2-propanol (S)-1-methoxy-2-propanol Methylation->(S)-1-methoxy-2-propanol Activation Hydroxyl Activation (e.g., Tosyl chloride) (S)-1-methoxy-2-propanol->Activation Tosylated_Intermediate Tosylated Intermediate Activation->Tosylated_Intermediate Azide_Substitution Azide Substitution (Sodium azide) Tosylated_Intermediate->Azide_Substitution Azide_Intermediate Azide Intermediate Azide_Substitution->Azide_Intermediate Reduction Reduction of Azide (e.g., LiAlH4) Azide_Intermediate->Reduction S-1-Methoxy-2-propylamine (S)-1-Methoxy-2-propylamine Reduction->S-1-Methoxy-2-propylamine

Caption: Chemical synthesis pathway from (S)-alaninol.

Experimental Protocol: Chemical Synthesis from (S)-1-Methoxy-2-propanol

This protocol outlines a general procedure starting from the commercially available (S)-1-methoxy-2-propanol.

StepReagents and ConditionsCausality and Insights
1. Activation of Hydroxyl Group(S)-1-Methoxy-2-propanol, Tosyl chloride, Pyridine, 0°C to room temperatureThe hydroxyl group is a poor leaving group. Activation with tosyl chloride converts it into a good leaving group (tosylate) for the subsequent nucleophilic substitution. Pyridine acts as a base to neutralize the HCl byproduct.
2. Azide SubstitutionTosylated intermediate, Sodium azide, DMF, 80°CThe tosylate is displaced by the azide nucleophile in an SN2 reaction. DMF is a suitable polar aprotic solvent for this reaction.
3. Reduction of AzideAzide intermediate, Lithium aluminum hydride (LiAlH₄), THF, 0°C to refluxThe azide is reduced to the primary amine. LiAlH₄ is a powerful reducing agent capable of this transformation. The reaction is performed under anhydrous conditions.
4. Work-up and PurificationQuenching with water and NaOH, extraction, and distillationCareful quenching of the excess LiAlH₄ is crucial. Extraction isolates the amine, and distillation purifies the final product.

Source: Based on general chemical transformations described in[5].

Application in Chiral Herbicide Synthesis

Once the enantiomerically pure (S)-1-methoxy-2-propylamine is obtained, it serves as the chiral core for the synthesis of S-metolachlor and dimethenamid-P. The general strategy involves the N-alkylation of a suitable aromatic or heteroaromatic compound with the chiral amine, followed by N-acylation with chloroacetyl chloride.

Synthesis of S-Metolachlor

S-metolachlor is synthesized by first reacting (S)-1-methoxy-2-propylamine with 2-ethyl-6-methylaniline, followed by acylation with chloroacetyl chloride.

Synthetic Workflow:

S-Metolachlor Synthesis cluster_2 S-Metolachlor Synthesis Pathway S-Amine (S)-1-Methoxy-2-propylamine Alkylated_Amine (S)-N-(1-methoxypropan-2-yl)- 2-ethyl-6-methylaniline Aniline_Derivative 2-Ethyl-6-methylaniline Imine_Formation Imine Formation (from Methoxyacetone and Aniline) Aniline_Derivative->Imine_Formation Imine N-(2-ethyl-6-methylphenyl)-1- methoxypropan-2-imine Imine_Formation->Imine Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Ir catalyst) Imine->Asymmetric_Hydrogenation Asymmetric_Hydrogenation->Alkylated_Amine Chloroacetylation Chloroacetylation (Chloroacetyl chloride) S-Metolachlor S-Metolachlor

Caption: A common industrial synthesis of S-Metolachlor via asymmetric hydrogenation of an imine.

Experimental Protocol: Synthesis of S-Metolachlor

A key industrial synthesis of S-metolachlor involves the asymmetric hydrogenation of an imine formed from 2-ethyl-6-methylaniline and methoxyacetone.[8][9]

StepReagents and ConditionsCausality and Insights
1. Imine Formation2-ethyl-6-methylaniline, Methoxyacetone, Toluene, Dean-Stark trapThe aniline and ketone are condensed to form the imine with azeotropic removal of water to drive the reaction to completion.
2. Asymmetric HydrogenationImine from Step 1, Iridium catalyst with a chiral phosphine-phosphoramidite ligand, Iodine or an alkaline metal salt thereof (additive), Toluene, 20-90°C, 5-80 bar H₂This is the crucial stereochemistry-determining step. The chiral iridium complex catalyzes the enantioselective addition of hydrogen to the C=N double bond. The additive can enhance the reaction rate and selectivity.[8]
3. Chloroacetylation(S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline, Chloroacetyl chloride, Base (e.g., Na₂CO₃), TolueneThe secondary amine is acylated with chloroacetyl chloride to form the final chloroacetamide herbicide. The base neutralizes the HCl generated during the reaction.

Source: Based on the process described in[8][9].

Quantitative Data for S-Metolachlor Synthesis

ParameterValueReference
Imine to Amine Conversion> 95%[8]
Enantiomeric Excess (S-isomer)> 81%[8]
Overall Yield50.8% (from a different route)[10]
Synthesis of Dimethenamid-P

The synthesis of dimethenamid-P also utilizes (S)-1-methoxy-2-propylamine as the chiral building block, which is reacted with a substituted thiophene derivative and chloroacetyl chloride.[2][3]

Synthetic Workflow:

Dimethenamid-P Synthesis cluster_3 Dimethenamid-P Synthesis Pathway S-Amine (S)-1-Methoxy-2-propylamine N-Alkylation N-Alkylation S-Amine->N-Alkylation Thiophene_Derivative 2,4-Dimethyl-3-thienyl derivative Thiophene_Derivative->N-Alkylation Alkylated_Amine (S)-N-(1-methoxypropan-2-yl)- 2,4-dimethyl-3-aminothiophene N-Alkylation->Alkylated_Amine Chloroacetylation Chloroacetylation (Chloroacetyl chloride) Alkylated_Amine->Chloroacetylation Dimethenamid-P Dimethenamid-P Chloroacetylation->Dimethenamid-P

Caption: General synthesis pathway for Dimethenamid-P.

Experimental Protocol: Synthesis of Dimethenamid-P

The synthesis of dimethenamid-P involves the reaction of (S)-1-methoxy-2-propylamine with a suitable 2,4-dimethyl-3-thienyl precursor, followed by chloroacetylation.

StepReagents and ConditionsCausality and Insights
1. Synthesis of N-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene(S)-1-methoxy-2-propylamine, 2,4-dimethyl-2,3-dihydrothiophen-3-oneThis step involves the formation of the N-thienyl bond, which can be achieved through various methods, including reductive amination.
2. ChloroacetylationN-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene, Chloroacetyl chloride, Base (e.g., pyridine or Na₂CO₃), Inert solvent (e.g., toluene)The secondary amine is acylated with chloroacetyl chloride to yield the final dimethenamid-P product. The choice of base is important to facilitate the reaction and neutralize the generated HCl.

Source: Based on general synthetic strategies for dimethenamid-P.[2][11]

Conclusion

The strategic use of (S)-1-methoxy-2-propylamine is a testament to the advancements in asymmetric synthesis and its profound impact on the agrochemical industry. The ability to produce this chiral intermediate with high enantiomeric purity, through either efficient biocatalytic routes or well-established chemical methods, is fundamental to the large-scale production of highly effective and environmentally more responsible herbicides like S-metolachlor and dimethenamid-P. The protocols and insights provided in this guide are intended to support researchers and professionals in the development and optimization of synthetic routes to these vital agricultural products.

References

  • Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two...
  • Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA. (URL: [Link])

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. - ResearchGate. (URL: [Link])

  • CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)
  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google P
  • US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)
  • CN114134126A - Application of transaminase and mutant thereof in preparation of (S)
  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC. (URL: [Link])

  • CN113024505A - Preparation method of dimethenamid - Google P
  • 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE - European Patent Office - EP 2892877 B1 - Googleapis.com. (URL: [Link])

  • PROCESS OF PRODUCTION OF (S) -METOLACHLOR - European Patent Office - EP 3271325 B1 - Googleapis.com. (URL: [Link])

  • EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)
  • CN118908933B - A method for synthesizing a dimethenamid intermediate - Google P
  • CN110862303A - Preparation method of s-metolachlor - Google P
  • WO2016153374A1 - Process of production of (s)
  • RU1819266C - Method of synthesis of n-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene, 2,4-dimethyl-2,3-dihydrothiophene-3-one as an intermediate product for synthesis of n-(1-methoxyprop-2-yl)
  • (PDF) Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - ResearchGate. (URL: [Link])

  • An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine - Arkivoc. (URL: [Link])

  • WO/2016/153374 PROCESS OF PRODUCTION OF (S) -METOLACHLOR. (URL: [Link])

  • (PDF) Synthesis and Kinetics of the N(2-Methyl-6-Ethyl - Amanote Research. (URL: [Link])

  • US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)
  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC. (URL: [Link])

  • Benzenamine, 2-ethyl-N-(2-methoxy-1-methylethylidene)-6-methyl-, (Z) - PubChem. (URL: [Link])

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

  • Synthesis of 2,4-Dimethyl-1-(2-thienoyl)thiosemicarbazide - PrepChem.com. (URL: [Link])

  • N-Dealkylation of Amines - PMC. (URL: [Link])

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (URL: [Link])

  • DIMETHENAMID-P/RACEMIC DIMETHENAMID - INCHEM. (URL: [Link])

Sources

Application

Application Notes and Protocols: The Role of (S)-1-Methoxymethyl-2-methyl-propylamine in the Enantioselective Synthesis of Dimethenamid-P

Authored by: A Senior Application Scientist Abstract Dimethenamid-P, the herbicidally active (S)-enantiomer of dimethenamid, is a widely used chloroacetamide herbicide for the control of annual grasses and broadleaf weed...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Dimethenamid-P, the herbicidally active (S)-enantiomer of dimethenamid, is a widely used chloroacetamide herbicide for the control of annual grasses and broadleaf weeds in various crops.[1] Its stereospecific synthesis is of paramount importance to maximize efficacy while minimizing environmental load. This technical guide provides a comprehensive overview of the synthesis of Dimethenamid-P, focusing on the pivotal role of (S)-1-Methoxymethyl-2-methyl-propylamine . Contrary to applications where chiral amines are used for resolving racemic mixtures, in this synthesis, it serves as a core chiral building block .[2][3] The stereocenter of the final active ingredient is introduced at the beginning of the synthetic sequence using this chiral amine, which is typically derived from a readily available chiral pool starting material. This guide details the synthetic pathways, provides step-by-step protocols for laboratory synthesis, and explains the causality behind key experimental choices, offering researchers and development professionals a practical and in-depth resource.

Introduction: The Significance of Chirality in Dimethenamid-P

The herbicidal activity of dimethenamid is almost exclusively attributable to the (S)-enantiomer, known as Dimethenamid-P. The use of the enantiomerically pure form allows for a significant reduction in the application rate compared to the racemic mixture, leading to lower costs and a reduced environmental footprint. Therefore, developing efficient and highly stereoselective synthetic routes to Dimethenamid-P is a critical objective in agrochemical manufacturing.

The most industrially viable and elegant approach to this challenge is not through chiral resolution of a racemic intermediate, but through an enantioselective synthesis that builds the molecule around a pre-existing chiral center. This is where (S)-1-Methoxymethyl-2-methyl-propylamine (also known as (S)-1-methoxy-2-propylamine) becomes the cornerstone of the synthesis.[2][3] This guide will elucidate the synthesis of this key intermediate and its subsequent conversion to Dimethenamid-P.

Synthesis of the Chiral Keystone: (S)-1-Methoxymethyl-2-methyl-propylamine

The primary route to this essential chiral amine involves a two-step modification of a natural and inexpensive chiral starting material, L-alaninol. This approach is favored for its efficiency and the high enantiomeric purity of the resulting product.

Synthetic Pathway Overview

The synthesis begins with L-alanine, which is reduced to L-alaninol. The hydroxyl group of L-alaninol is then methylated to yield the target chiral amine. This sequence effectively transforms one chiral building block into another, more functionalized one, perfectly suited for the subsequent construction of Dimethenamid-P.[2][3]

G cluster_0 Synthesis of Chiral Amine Intermediate L_Alanine L-Alanine L_Alaninol L-Alaninol ((2S)-2-aminopropan-1-ol) L_Alanine->L_Alaninol  Reduction  (e.g., NaBH4) Chiral_Amine (S)-1-Methoxymethyl-2-methyl-propylamine L_Alaninol->Chiral_Amine  Methylation  (e.g., Dimethyl Sulfate)

Caption: Synthesis pathway for the chiral amine intermediate.

Protocol 1: Synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine from L-Alaninol

This protocol describes the methylation of commercially available L-alaninol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Alaninol75.1115.0 g0.20
Sodium Hydride (60% in oil)24.008.8 g0.22
Dimethyl Sulfate126.1327.7 g (21.0 mL)0.22
Anhydrous Tetrahydrofuran (THF)-300 mL-
Diethyl Ether-200 mL-
Saturated NaCl solution-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add L-alaninol (15.0 g, 0.20 mol) and anhydrous THF (200 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (8.8 g of 60% dispersion, 0.22 mol) portion-wise over 30 minutes. Causality: This step deprotonates the hydroxyl group of L-alaninol to form a sodium alkoxide. The reaction is exothermic and produces hydrogen gas; slow addition and cooling are critical for safety and control.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Methylation: Cool the resulting suspension back to 0 °C. Add dimethyl sulfate (21.0 mL, 0.22 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: Dimethyl sulfate is a potent methylating agent but is also highly toxic and carcinogenic. This dropwise addition controls the exothermic reaction and minimizes potential side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching and Work-up: Carefully quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with saturated NaCl solution (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by fractional distillation to yield (S)-1-Methoxymethyl-2-methyl-propylamine as a colorless liquid.

Expected Results:

ParameterValue
Yield~65-75%
Enantiomeric Excess (ee)>98%
Boiling Point~115-117 °C

Final Assembly: Synthesis of Dimethenamid-P

With the chiral keystone in hand, the final steps involve constructing the thiophene and chloroacetamide portions of the molecule.

Synthetic Pathway Overview

The synthesis proceeds in two main steps: first, a condensation reaction between the chiral amine and a thiophene derivative, followed by an acylation with chloroacetyl chloride to form the final amide bond.[4][5]

G cluster_1 Synthesis of Dimethenamid-P Chiral_Amine (S)-1-Methoxymethyl-2-methyl-propylamine Intermediate (S)-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine Chiral_Amine->Intermediate Condensation (High Temp/Pressure) Thiophene 2,4-Dimethyl-3-hydroxythiophene Thiophene->Intermediate DimethenamidP Dimethenamid-P Intermediate->DimethenamidP Acylation (Base, e.g., Triethylamine) Chloroacetyl Chloroacetyl Chloride Chloroacetyl->DimethenamidP

Caption: Final assembly pathway for Dimethenamid-P.

Protocol 2: Synthesis of Dimethenamid-P

This protocol outlines the final two steps to produce Dimethenamid-P.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-1-Methoxy-2-propylamine89.1415.1 g0.17
2,4-Dimethyl-3-hydroxythiophene128.2016.7 g0.13
Chloroacetyl Chloride112.9416.9 g (11.9 mL)0.15
Toluene-250 mL-
Triethylamine101.1916.2 g (22.3 mL)0.16
Hydrochloric Acid (conc.)36.466.6 g0.065

Procedure:

Step A: Condensation to form the Secondary Amine Intermediate

  • Reaction Setup: In a high-pressure autoclave, combine (S)-1-Methoxy-2-propylamine (15.1 g, 0.17 mol), 2,4-dimethyl-3-hydroxythiophene (16.7 g, 0.13 mol), and concentrated HCl (6.6 g, 0.065 mol).[5] Causality: This reaction requires high temperature and pressure to drive the condensation. The acid acts as a catalyst.

  • Reaction: Seal the autoclave and heat the mixture to 200 °C for 3 hours. The pressure will rise to approximately 6 bar.[5]

  • Work-up: After cooling, carefully vent the autoclave. The crude reaction mixture is purified by distillation under vacuum to isolate the intermediate, (S)-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine.

Step B: Acylation to form Dimethenamid-P

  • Reaction Setup: In a 500 mL flask, dissolve the intermediate from Step A (~0.13 mol) in toluene (250 mL). Add triethylamine (22.3 mL, 0.16 mol). Causality: Triethylamine acts as a base to neutralize the HCl that is generated during the acylation reaction, driving the reaction to completion.

  • Acylation: Cool the solution to 5-10 °C in an ice bath. Add chloroacetyl chloride (11.9 mL, 0.15 mol) dropwise over 30 minutes, maintaining the temperature below 20 °C.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture with water (2 x 100 mL) and then with saturated NaCl solution (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude oil is purified by column chromatography or vacuum distillation to yield Dimethenamid-P.

Expected Results:

ParameterValue
Overall Yield (from intermediate)~85-95%
Enantiomeric Excess (ee)>96%
AppearanceYellowish to brown oil

Overall Workflow and Self-Validation

The entire synthetic process is designed to be self-validating. The high enantiomeric purity of the starting L-alaninol is preserved through the synthesis of the chiral amine intermediate and is directly translated into the final Dimethenamid-P product. The enantiomeric excess should be monitored at the intermediate and final stages using chiral HPLC to ensure that no racemization has occurred.

Caption: Overall experimental workflow from chiral starting material to final QC.

Conclusion

The synthesis of Dimethenamid-P is a prime example of modern, efficient agrochemical manufacturing, where stereochemistry is controlled from the outset. (S)-1-Methoxymethyl-2-methyl-propylamine is not merely a reagent but the foundational chiral building block upon which the entire molecule is assembled. This approach, starting from an inexpensive chiral pool material like L-alaninol, ensures high enantiomeric purity in the final product, maximizing biological activity and promoting environmental stewardship. The protocols and insights provided herein offer a robust framework for the laboratory-scale synthesis and further process development of this important herbicide.

References

  • BenchChem. (2025). Literature Review: (S)-(+)-1-METHOXY-2-PROPYLAMINE in Chiral Resolution - A Comparative Analysis.
  • Li, Y., et al. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Bioresources and Bioprocessing.
  • Beijing Nutrichem Co Ltd. (2021). Preparation method of dimethenamid. Google Patents. CN113024505A.
  • ResearchGate. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies.
  • ResearchGate. (n.d.). Chloroacetamide Herbicides.
  • BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • Sandoz Ltd. (1995). Optical isomer of dimethenamid. Google Patents. US5457085A.

Sources

Method

synthesis of p38 MAP kinase inhibitors using (S)-1-Methoxymethyl-2-methyl-propylamine

Application Note: Synthesis of Chiral p38 MAP Kinase Inhibitors via Nucleophilic Aromatic Substitution Abstract & Scope This application note details the synthetic protocol for introducing the chiral side chain (S)-1-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Chiral p38 MAP Kinase Inhibitors via Nucleophilic Aromatic Substitution

Abstract & Scope

This application note details the synthetic protocol for introducing the chiral side chain (S)-1-Methoxymethyl-2-methyl-propylamine (also known as (S)-O-methylvalinol) into a 2-chloropyrimidine scaffold to generate potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.

The p38 MAPK pathway is a critical driver of inflammatory cytokine production (TNF-


, IL-1

).[1] First-generation inhibitors (e.g., SB-203580) suffered from hepatotoxicity and lack of selectivity. The incorporation of chiral amine side chains, such as (S)-1-Methoxymethyl-2-methyl-propylamine, into the solvent-exposed region of the ATP-binding pocket has proven essential for improving physicochemical properties (solubility) and selectivity profiles in second-generation inhibitors (e.g., analogs of SB-239063 or Vertex series).

This guide focuses on the Nucleophilic Aromatic Substitution (


)  reaction, the critical step determining the enantiomeric purity and final yield of the inhibitor.

Biological Context: The p38 MAPK Pathway

Understanding the downstream effects of the target kinase is essential for assay design. The p38 pathway responds to stress stimuli, leading to the phosphorylation of downstream effectors like MAPKAPK2 (MK2), which stabilizes cytokine mRNA.

p38_Pathway Stress Cellular Stress / UV / LPS MKK MKK3 / MKK6 Stress->MKK Activation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MAPKAPK2 (MK2) p38->MK2 Activation TF Transcription Factors (ATF-2, CHOP) p38->TF Phosphorylation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines mRNA Stabilization TF->Cytokines Transcription

Figure 1: The p38 MAPK signaling cascade.[1] The inhibitor targets the p38 node, preventing downstream activation of MK2 and cytokine release.

Reagent Profile & Retrosynthesis

The specific amine, (S)-1-Methoxymethyl-2-methyl-propylamine , is derived from L-Valine. Its structural rigidity (isopropyl group) and hydrogen-bond accepting capability (methoxy group) are designed to interact with the ribose-binding region of the kinase ATP pocket.

Key Reagent Specifications
  • IUPAC Name: (2S)-1-methoxy-3-methylbutan-2-amine

  • Common Name: (S)-Valinol methyl ether

  • CAS Number: 60479-65-4

  • Molecular Weight: 117.19 g/mol

  • Chirality: S-enantiomer (Critical for binding affinity; the R-enantiomer often shows >100-fold loss in potency).

Retrosynthetic Logic

The synthesis typically follows a convergent route. The core scaffold (often a 4,5-disubstituted pyrimidine) acts as the electrophile, while the chiral amine acts as the nucleophile.

Reaction:


 Displacement
Electrophile:  2-Chloro-4-(4-fluorophenyl)-5-(4-pyridyl)pyrimidine (Intermediate A )
Nucleophile:  (S)-1-Methoxymethyl-2-methyl-propylamine (Reagent B )

Detailed Experimental Protocol

Objective: Synthesize N-((S)-1-methoxy-3-methylbutan-2-yl)-4-(4-fluorophenyl)-5-(pyridin-4-yl)pyrimidin-2-amine.

Materials
  • Intermediate A: 2-Chloro-4-(4-fluorophenyl)-5-(pyridin-4-yl)pyrimidine (1.0 eq)

  • Reagent B: (S)-1-Methoxymethyl-2-methyl-propylamine (1.2 - 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO (High boiling point polar aprotic solvents are required).

  • Inert Gas: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation (T=0):

    • Charge a flame-dried reaction vial equipped with a magnetic stir bar with Intermediate A (e.g., 285 mg, 1.0 mmol).

    • Seal the vial and purge with Nitrogen for 5 minutes.

    • Add anhydrous NMP (3.0 mL) via syringe. Stir until the solid is completely dissolved.

  • Reagent Addition:

    • Add DIPEA (348 µL, 2.0 mmol) to the solution.

    • Add Reagent B ((S)-1-Methoxymethyl-2-methyl-propylamine) (175 mg, 1.5 mmol) dropwise.

    • Note: A slight excess of the amine is used to drive the reaction to completion, as the chloride leaving group is on a deactivated ring system.

  • Reaction (Thermal Phase):

    • Heat the reaction mixture to 120°C - 130°C .

    • Mechanism:[2] The reaction proceeds via a Meisenheimer complex (tetrahedral intermediate). High temperature is necessary because the electron-deficient pyridine ring at position 5 deactivates the pyrimidine towards nucleophilic attack at position 2 compared to a simple pyrimidine.

    • Monitor by LC-MS every 2 hours.

    • Stop Point: The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the chloro-pyrimidine mass (M+) and appearance of the product mass (M+ + 81).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove NMP and excess amine.

    • Wash the organic layer with saturated brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).

    • Observation: The product typically elutes as a pale yellow solid.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2-Chloropyrimidine Scaffold Mix Add Reagents: (S)-Amine + DIPEA in NMP Start->Mix Heat Heat to 130°C (4-6 Hours) Mix->Heat Monitor LC-MS Check: Conversion >95%? Heat->Monitor Monitor->Heat No (Continue Heating) Workup Workup: EtOAc Extraction Water Wash Monitor->Workup Yes Purify Purification: Flash Chromatography (DCM/MeOH) Workup->Purify Final Final Product: Chiral p38 Inhibitor Purify->Final

Figure 2: Workflow for the


 coupling of the chiral amine to the inhibitor core.

Data Analysis & Validation

To ensure the integrity of the application, the following quality control parameters must be met.

Chemical Validation (NMR & HPLC)
ParameterMethodAcceptance CriteriaDiagnostic Signal
Structure Identity 1H NMR (400 MHz, DMSO-d6)Matches ReferenceMethoxy: Singlet

3.2–3.3 ppm.Isopropyl: Doublet

0.8–0.9 ppm.NH: Broad doublet

7.0–7.5 ppm.[3]
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 98% eeSingle peak (absence of R-enantiomer).
Purity RP-HPLC (C18)> 95%Retention time shift vs. starting material.

Note on Chirality: The (S)-configuration is maintained during the


 reaction as the reaction occurs at the nitrogen atom, not the chiral center. However, high temperatures (>150°C) or strong bases could potentially cause racemization; therefore, Chiral HPLC validation is mandatory.
Biological Validation (Kinase Assay)

A standard FRET-based kinase assay (e.g., LanthaScreen) should be used to verify potency.

  • Enzyme: Recombinant human p38

    
     MAPK.
    
  • Substrate: ATF-2 or GFP-MAPKAPK2.

  • Expected

    
    :  < 50 nM (for optimized scaffolds).
    
  • Selectivity Check: Test against p38

    
     and p38
    
    
    
    (isoforms often not inhibited by this class) to confirm specificity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Deactivation of pyrimidine ring.Increase temperature to 140°C or switch solvent to DMSO (microwave irradiation can accelerate this step to 20 mins).
By-product Formation Hydrolysis of chloride to phenol.Ensure all solvents are anhydrous . Moisture competes with the amine.
Racemization Excessive heat/Basic conditions.Lower temperature and extend reaction time; verify DIPEA quality.
Poor Solubility Product is lipophilic.Use 5% Methanol/DCM for transfer; sonicate samples for biological assays.

References

  • Laufer, S. A., et al. (2003).[4] "Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes."[5] Journal of Medicinal Chemistry.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by highly specific pyridinyl-imidazoles."[6] Nature Structural Biology.

  • Boehringer Ingelheim Pharmaceuticals. (1999). "Synthesis of SB-203580 Analogs and Structure-Activity Relationships." Bioorganic & Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2002). "Design and synthesis of potent p38 inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for chiral amine usage in p38 inhibitors).

  • BenchChem. (2025). "Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide." (Reagent specific data).

Disclaimer: This protocol is for research and development purposes only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

experimental procedure for asymmetric synthesis with (S)-1-Methoxymethyl-2-methyl-propylamine

Application Note: High-Fidelity Asymmetric Alkylation using (S)-Valinol Methyl Ether Introduction & Scope This application note details the protocol for utilizing (S)-1-Methoxymethyl-2-methyl-propylamine (systematically...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Alkylation using (S)-Valinol Methyl Ether

Introduction & Scope

This application note details the protocol for utilizing (S)-1-Methoxymethyl-2-methyl-propylamine (systematically referred to as (S)-O-Methyl Valinol or (S)-1-methoxy-3-methylbutan-2-amine ) as a chiral auxiliary in the asymmetric alkylation of aldehydes and ketones.

Unlike simple steric auxiliaries (e.g.,


-methylbenzylamine), (S)-Valinol Methyl Ether leverages a chelation-controlled mechanism . The ether oxygen acts as a hemilabile ligand, coordinating with metal cations (Li⁺, Mg²⁺) to form a rigid bicyclic transition state. This "locked" conformation, combined with the steric bulk of the isopropyl group, allows for high diastereoselectivity (

) in the alkylation of aza-enolates, providing a robust route to

-chiral aldehydes and ketones.

Target Audience: Synthetic organic chemists and process development scientists seeking alternatives to hydrazone (SAMP/RAMP) or oxazolidinone (Evans) methodologies for


-alkylation.

Mechanistic Principles: The Chelation Control Model

The success of this protocol relies on the formation of a rigid metallo-enamine (aza-enolate) intermediate.

  • Imine Formation: The auxiliary condenses with the substrate aldehyde to form a chiral imine.

  • Metallation: Upon deprotonation with a lithium base (e.g., LDA), the lithium atom coordinates simultaneously to the imine nitrogen and the methoxy oxygen.

  • Stereodifferentiation: This chelation locks the rotation of the C-N bond. The isopropyl group of the valine backbone is forced into a specific orientation to minimize steric strain, effectively shielding one face of the nucleophilic double bond.

  • Electrophilic Attack: The electrophile (R-X) attacks from the unshielded face (anti-periplanar to the bulky isopropyl group).

ChelationModel cluster_mechanism Stereocontrol Mechanism Auxiliary Auxiliary (S)-Valinol Methyl Ether Imine Chiral Imine (Schiff Base) Auxiliary->Imine + Substrate (R-CHO) TS Rigid Lithio-Chelate Transition State Imine->TS + LDA (Li+ Coordination) Product α-Chiral Aldehyde (High ee%) TS->Product 1. R'-X (Alkylation) 2. Hydrolysis

Figure 1: The chelation-controlled pathway. The coordination of Lithium (Li+) to the methoxy ether oxygen is the critical "locking" step that differentiates this auxiliary from non-chelating amines.

Experimental Protocol

Materials & Reagents
  • (S)-1-methoxy-3-methylbutan-2-amine (Auxiliary):

    
     ee.
    
  • Substrate: Prochiral aldehyde (e.g., Propionaldehyde, Phenylacetaldehyde).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Toluene. Note: THF is often avoided in the alkylation step as it competes for lithium coordination, potentially lowering stereoselectivity.
    
  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide).

Step-by-Step Methodology

Step 1: Formation of the Chiral Imine

  • Charge a flame-dried round-bottom flask with (S)-Valinol Methyl Ether (1.0 equiv) and anhydrous

    
     or Benzene.
    
  • Add the Aldehyde substrate (1.05 equiv) and anhydrous

    
     (2.0 equiv) to scavenge water.
    
  • Stir at room temperature for 4–12 hours. Monitor by IR (disappearance of C=O stretch ~1720 cm⁻¹, appearance of C=N stretch ~1660 cm⁻¹).

  • Filter off solids and concentrate in vacuo. The crude imine is often pure enough for the next step; however, distillation is recommended for optimal results.

Step 2: Metallation and Asymmetric Alkylation Critical Control Point: Temperature must be maintained strictly at -78°C to prevent racemization of the aza-enolate.

  • Dissolve the Chiral Imine (1.0 equiv) in anhydrous Diethyl Ether (

    
     concentration).
    
  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add LDA (1.1 equiv) dropwise over 20 minutes. The solution typically turns bright yellow/orange, indicating aza-enolate formation.

  • Stir at -78°C for 60 minutes to ensure complete metallation and chelation organization.

  • Add the Alkyl Halide (1.2 equiv) dropwise.

  • Allow the reaction to stir at -78°C for 4 hours, then slowly warm to 0°C over 2 hours.

Step 3: Hydrolysis and Recovery

  • Quench the reaction with 1N HCl (excess) at 0°C.

  • Stir vigorously for 1 hour at room temperature. This hydrolyzes the imine, releasing the chiral aldehyde and the protonated auxiliary.

  • Extraction: Extract the aqueous layer with Pentane or Ether (3x). The organic layer contains the Chiral Aldehyde product .

  • Auxiliary Recovery: Basify the remaining aqueous layer to pH > 12 using NaOH pellets. Extract with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[1] Dry and concentrate to recover the (S)-Valinol Methyl Ether (typical recovery >90%).
    

Data Analysis & Validation

Solvent Effects on Stereoselectivity

The choice of solvent profoundly impacts the "tightness" of the transition state chelate. Non-coordinating solvents favor the intramolecular chelation (Auxiliary-Li-Auxiliary), whereas coordinating solvents (THF) compete with the auxiliary's methoxy group.

SolventTemperatureYield (%)ee (%)Mechanistic Insight
Diethyl Ether -78°C8896 Promotes tight intramolecular Li-O chelation.
Toluene -78°C8594 Excellent non-polar medium; solubility may be an issue.
THF -78°C9275 THF competes for Li+ coordination, disrupting the rigid transition state.
THF 0°C9012 Complete loss of stereocontrol due to thermal randomization.
Troubleshooting Guide
  • Problem: Low ee% observed.

    • Root Cause:[2][3][4][5][6] Presence of moisture or use of THF as primary solvent.

    • Solution: Ensure rigorous drying of the auxiliary (azeotropic distillation with benzene) and switch to Diethyl Ether.

  • Problem: Low Yield.

    • Root Cause:[2][3][4][5][6] Incomplete hydrolysis of the sterically hindered imine.

    • Solution: Increase hydrolysis time or use a biphasic buffer system (pH 4.5 acetate buffer) with vigorous stirring.

Workflow Visualization

Workflow Start Start: (S)-Valinol Methyl Ether Condensation Step 1: Condensation (+ Aldehyde, MgSO4) Start->Condensation Deprotonation Step 2: Deprotonation (LDA, -78°C, Et2O) Condensation->Deprotonation Alkylation Step 3: Alkylation (+ R-X, -78°C -> 0°C) Deprotonation->Alkylation Hydrolysis Step 4: Hydrolysis (1N HCl) Alkylation->Hydrolysis Separation Phase Separation Hydrolysis->Separation Product Organic Phase: Chiral Aldehyde (>95% ee) Separation->Product Extract Recovery Aqueous Phase: Recovered Auxiliary Separation->Recovery Basify & Extract

Figure 2: Operational workflow for the asymmetric alkylation process.

References

  • Meyers, A. I., et al. (1976). "Asymmetric syntheses using chiral lithium reagents." Journal of the American Chemical Society. 98(2), 567–576. Link

  • Enders, D., & Eichenauer, H. (1979). "Asymmetric synthesis of aldehydes via hydrazones." Angewandte Chemie International Edition. 18(3), 197–199. (Foundational comparison for auxiliary logic). Link

  • Gawley, R. E. (2006). "Stereoselective alkylation of chiral amines." Organic Reactions.[2][1][3][4][7][8][][10][11] (Comprehensive review of chelation-controlled alkylations). Link

  • BenchChem Technical Guide. (2025). "Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine." (Source for physical properties and precursor synthesis).[2][1][7][8] Link

Sources

Method

Application Notes &amp; Protocols: (S)-2-Amino-3-methyl-1-methoxybutane as a Chiral Building Block in Pharmaceutical Synthesis

Abstract This technical guide provides a comprehensive overview of (S)-2-Amino-3-methyl-1-methoxybutane, a chiral building block derived from the natural amino acid L-valine. The inherent chirality and structural feature...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (S)-2-Amino-3-methyl-1-methoxybutane, a chiral building block derived from the natural amino acid L-valine. The inherent chirality and structural features of this molecule make it a valuable synthon in the development of enantiomerically pure pharmaceuticals. We will explore its synthesis from the chiral pool, detail its physicochemical properties, and present a case study on its conceptual application in the synthesis of antiviral prodrugs, exemplified by the structural motif's role in Valacyclovir. This document is intended for researchers, scientists, and drug development professionals engaged in stereoselective synthesis and pharmaceutical process development.

Introduction: The Imperative of Chirality in Modern Drug Design

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function.[1] In the pharmaceutical industry, this principle, known as chirality, is of paramount importance as more than half of all approved small-molecule drugs are chiral.[2] Living systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity, meaning they interact differently with each enantiomer of a chiral drug.[2] One enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in some cases, toxic.[2]

Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for the efficient and controlled synthesis of complex chiral molecules.[1][3] By starting with a molecule of known absolute stereochemistry, chemists can construct intricate targets with a high degree of stereochemical precision, a strategy known as asymmetric synthesis.[4] This approach is often more efficient than resolving a racemic mixture later in the synthetic sequence.[1]

Among the most valuable sources of chiral building blocks is the "chiral pool," which comprises readily available and inexpensive enantiopure compounds from nature, such as amino acids, sugars, and terpenes.[1] (S)-2-Amino-3-methyl-1-methoxybutane (also referred to by the less common name (S)-1-Methoxymethyl-2-methyl-propylamine) is a prime example of a building block derived from this pool. It originates from the natural amino acid L-valine and combines the stereocenter of valine with a versatile primary amine and a methoxy ether functionality. This guide details its synthesis, properties, and strategic application in pharmaceutical development.

Synthesis and Physicochemical Properties

The most direct and economically viable route to (S)-2-Amino-3-methyl-1-methoxybutane is a two-step synthesis starting from L-valine. This process leverages the inherent chirality of the starting material, ensuring the final product's high enantiomeric purity. The general pathway involves the reduction of the carboxylic acid to a primary alcohol, followed by O-methylation.

Synthetic Pathway Overview

The synthesis begins with the reduction of L-valine to L-valinol. This can be achieved using various reducing agents, with borane complexes being particularly effective for reducing amino acids.[5] The resulting L-valinol is then subjected to a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base and subsequently alkylated with a methylating agent to form the desired methoxy ether.

G cluster_0 Synthesis of (S)-2-Amino-3-methyl-1-methoxybutane L_Valine L-Valine (Chiral Pool Source) Reduction Reduction (e.g., Borane-THF complex) L_Valine->Reduction L_Valinol L-Valinol Reduction->L_Valinol Methylation O-Methylation (e.g., CH₃I, NaH) L_Valinol->Methylation Final_Product (S)-2-Amino-3-methyl-1-methoxybutane Methylation->Final_Product

Caption: Synthetic pathway from L-Valine to the target chiral building block.

Detailed Experimental Protocol: Two-Step Synthesis from L-Valine

Causality Behind Experimental Choices:

  • Borane-THF for Reduction: Borane complexes are chosen for their high chemoselectivity in reducing carboxylic acids in the presence of other functional groups, such as the amine in L-valine, which is protected in situ as a borane complex.[5]

  • NaH and MeI for Methylation: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form the alkoxide. Methyl iodide (MeI) is a highly reactive and efficient methylating agent for the subsequent S N 2 reaction. Anhydrous conditions are critical to prevent quenching of the NaH and alkoxide intermediate.

Protocol:

Step 1: Reduction of L-Valine to L-Valinol [5]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel under a nitrogen atmosphere.

  • Charging the Flask: Charge the flask with L-valine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Formation of Borane Complex: Cool the slurry to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (BH₃·THF, ~1.0 M in THF, 2.0-2.5 eq) via the addition funnel.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol (MeOH) until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Add 6 M aqueous sodium hydroxide (NaOH) and reflux for 4 hours to hydrolyze the borate esters.

  • Extraction and Purification: Cool the mixture to room temperature and extract with diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude L-valinol can be purified by vacuum distillation to yield a colorless oil or low-melting solid.

Step 2: O-Methylation of L-Valinol

  • Setup: In a flame-dried, nitrogen-purged flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of L-valinol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.2-1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by vacuum distillation to obtain (S)-2-Amino-3-methyl-1-methoxybutane.

Physicochemical Properties

A thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

PropertyValueReference(s)
Compound Name (S)-2-Amino-3-methyl-1-methoxybutaneN/A
Synonyms (S)-(+)-1-Methoxy-2-propylamine, (S)-2-Amino-1-methoxypropane[6]
CAS Number 99636-32-5[7]
Molecular Formula C₄H₁₁NO[8]
Molecular Weight 89.14 g/mol [8]
Appearance Colorless liquid[8]
Boiling Point 98-99 °C at 760 mmHg[8]
Density ~0.8 g/cm³[9]
Optical Purity Enantiomeric Excess (ee): ≥99.5%
Solubility Miscible in water[8]

Application in Pharmaceutical Synthesis: A Case Study on the Valacyclovir Motif

Chiral amines are indispensable components in pharmaceutical synthesis. They can be incorporated directly into the final active pharmaceutical ingredient (API) or used as transient chiral auxiliaries to direct the stereochemical outcome of a reaction.[10][11] While direct incorporation of (S)-2-Amino-3-methyl-1-methoxybutane into a major drug is not widely documented, its structural parent, L-valine, is famously used to create the antiviral prodrug Valacyclovir. This case study illustrates the profound impact of the L-valine chiral motif on drug efficacy.

Valacyclovir: Enhancing Bioavailability through a Chiral Prodrug Strategy

Acyclovir is a potent antiviral agent used to treat herpes virus infections.[12] However, its clinical utility is hampered by poor oral bioavailability (15-30%).[12] To overcome this limitation, Valacyclovir, the L-valyl ester of acyclovir, was developed.[13]

The Causality of Improvement: The L-valine moiety is recognized by the human peptide transporter 1 (PepT1) in the intestine.[13] This active transport mechanism allows Valacyclovir to be absorbed far more efficiently than acyclovir itself. Once absorbed, the ester bond is rapidly hydrolyzed by esterases in the intestine and liver, releasing acyclovir into the bloodstream and achieving a bioavailability that is three to five times higher than that of the parent drug.[14]

Synthetic Pathway for Valacyclovir

The synthesis involves the coupling of N-protected L-valine with acyclovir, followed by deprotection. The use of a protecting group on the amine of L-valine is crucial to prevent self-condensation or other side reactions during the esterification step. The carbobenzyloxy (Cbz) group is a common choice as it can be cleanly removed by catalytic hydrogenation.[15]

G cluster_1 Valacyclovir Synthesis Acyclovir Acyclovir Coupling Esterification (DCC, DMAP) Acyclovir->Coupling Cbz_Valine N-Cbz-L-Valine Cbz_Valine->Coupling Protected_Valacyclovir N-Cbz-Valacyclovir Coupling->Protected_Valacyclovir Deprotection Deprotection (H₂, Pd/C) Protected_Valacyclovir->Deprotection Valacyclovir Valacyclovir Deprotection->Valacyclovir G cluster_2 Drug Development Workflow with Chiral Building Block Selection 1. Chiral Building Block Selection (e.g., from Chiral Pool) Synthesis 2. Synthesis & Characterization (Purity, ee% analysis) Selection->Synthesis Incorporation 3. Incorporation into Target Molecule (Protecting groups, coupling) Synthesis->Incorporation Purification 4. Purification & Structural Elucidation Incorporation->Purification Testing 5. Biological Testing (In vitro & in vivo assays) Purification->Testing ScaleUp 6. Process Development & Scale-Up Testing->ScaleUp

Caption: General workflow for using a chiral building block in drug discovery.

Critical Considerations:

  • Enantiomeric Purity: The enantiomeric excess (ee%) of the chiral building block must be high (>99%) and maintained throughout the synthetic sequence. This is typically verified using chiral chromatography (HPLC or GC).

  • Protecting Groups: The primary amine of the building block often requires protection to prevent unwanted side reactions. The choice of protecting group is critical and must be compatible with subsequent reaction conditions and easily removable at a later stage.

  • Scalability: Synthetic routes must be robust, safe, and economically viable for large-scale production. Reagents that are hazardous or prohibitively expensive are often avoided in industrial processes.

  • Analytical Validation: Each intermediate and the final API must be rigorously characterized using techniques like NMR, Mass Spectrometry, IR, and elemental analysis to confirm its structure and purity.

Conclusion

(S)-2-Amino-3-methyl-1-methoxybutane, derived from the natural amino acid L-valine, represents a valuable and versatile chiral building block for pharmaceutical synthesis. Its defined stereochemistry allows for the precise construction of enantiomerically pure drug candidates. As demonstrated by the analogous L-valine motif in Valacyclovir, the incorporation of such chiral fragments can have a profound and beneficial impact on the pharmacokinetic properties of a drug, turning a potent but poorly absorbed compound into a clinical success. The synthetic protocols and strategic considerations outlined in this guide provide a framework for researchers to effectively utilize this and similar chiral building blocks in the pursuit of novel and improved therapeutics.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
  • Ganapathy, V., et al. (2002, July 15). Synthesis of analogs of L-valacyclovir and determination of their substrate activity for the oligopeptide transporter in Caco-2 cells. PubMed. Available at: [Link]

  • Chirogate. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • Journal of the Chinese Chemical Society. (n.d.). Application of chiral building blocks to the synthesis of drugs.
  • ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. Available at: [Link]

  • BenchChem. (n.d.). Application Note: Derivatization of Guanosine Analogs for Enhanced Oral Bioavailability.
  • BenchChem. (2025, December). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • The Pharma Innovation Journal. (2021, November 20). Synthesis of related substances of antiviral drug Valacyclovir. Available at: [Link]

  • Stankova, I., et al. (n.d.). New Analogues of Acyclovir – Synthesis and Biological Activity.
  • ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • BenchChem. (2025).
  • RSC Publishing. (n.d.). Enantioselective synthesis of homoallylic amines. Evidence of reversible addition of allylzinc bromide to aromatic imines derived from (S)-valine methyl ester and (S)-valinol.
  • ChemicalBook. (2026, January 13). (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5.
  • Google Patents. (n.d.). WO2003041647A2 - Synthesis and purification of valacyclovir.
  • SFU Summit. (n.d.).
  • BenchChem. (2025). Literature Review: (S)-(+)
  • PubMed. (2014, October 15). Synthesis of (R)- or (S)-valinol using ω-transaminases in aqueous and organic media. Available at: [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2014, May). Synthesis of (R)- or (S)-Valinol Using w-Transaminases in Aqueous and Organic Media | Request PDF. Available at: [Link]

  • Sigma-Aldrich. (n.d.). (S)-1-Methoxy-2-propylamine ChiPros, produced by BASF, 99 99636-32-5.
  • Chemsrc. (2025, August 26). (S)-(+)-1-Methoxy-2-propylamine | CAS#:99636-32-5. Available at: [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Available at: [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Indian Academy of Sciences. (n.d.).
  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • National Institutes of Health. (n.d.). SYNTHESIS, METABOLIC STABILITY AND ANTIVIRAL EVALUATION OF VARIOUS ALKOXYALKYL ESTERS OF CIDOFOVIR AND (S)-[3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL]ADENINE. PMC. Available at: [Link]

  • National Institutes of Health. (2020, August 12). A roadmap to engineering antiviral natural products synthesis in microbes. PMC. Available at: [Link]

  • PubMed. (2003, February 15). Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2'-deoxycytidine analogs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Guidechem. (2021, October 16). How to prepare (2S)-2-Methoxy-1-propanol?.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (S)-1-Methoxymethyl-2-methyl-propylamine

Welcome to the technical support center for the purification of (S)-1-Methoxymethyl-2-methyl-propylamine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-1-Methoxymethyl-2-methyl-propylamine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this critical chiral building block. This resource is structured as a series of troubleshooting questions and answers, reflecting the real-world problems you may face in the lab.

Core Purification Principles at a Glance

The purification strategy for (S)-1-Methoxymethyl-2-methyl-propylamine, a chiral primary amine, hinges on the nature of the impurities present in your crude reaction mixture.[1] These impurities typically fall into two categories: the unwanted (R)-enantiomer and various process-related impurities such as unreacted starting materials, byproducts, and solvents.

The following diagram outlines a decision-making workflow to help you select the most appropriate purification strategy.

Purification_Decision_Tree start Crude Reaction Mixture Containing (S)-1-Methoxymethyl-2-methyl-propylamine impurity_check What is the primary impurity? start->impurity_check enantiomer (R)-Enantiomer (Low Enantiomeric Excess) impurity_check->enantiomer Stereochemical process_impurities Process-Related Impurities (e.g., Starting Materials, Solvents, Byproducts) impurity_check->process_impurities Non-chiral salt_resolution Diastereomeric Salt Crystallization enantiomer->salt_resolution distillation Fractional Distillation (Vacuum Recommended) process_impurities->distillation extraction Acid-Base Extraction process_impurities->extraction final_product Pure (S)-Amine salt_resolution->final_product distillation->final_product extraction->final_product analysis QC Analysis: - Chiral HPLC/GC (for ee%) - GC/HPLC (for chemical purity) - NMR, FTIR (for structure) final_product->analysis Acid_Base_Extraction cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Basification & Re-extraction start Crude Mixture (Amine + Neutral Impurities) in Organic Solvent (e.g., EtOAc) add_acid Wash with aqueous HCl sep_funnel_1 Separatory Funnel add_acid->sep_funnel_1 Shake & Separate organic_layer_1 Organic Layer: Neutral Impurities sep_funnel_1->organic_layer_1 aqueous_layer_1 Aqueous Layer: Amine Hydrochloride Salt (R-NH3+Cl-) sep_funnel_1->aqueous_layer_1 aqueous_layer_2 Aqueous Layer with Amine Hydrochloride Salt aqueous_layer_1->aqueous_layer_2 add_base Add aqueous NaOH (pH > 12) + Fresh Organic Solvent sep_funnel_2 Separatory Funnel add_base->sep_funnel_2 Shake & Separate organic_layer_2 Organic Layer: Purified Free Amine sep_funnel_2->organic_layer_2 aqueous_layer_2_final Aqueous Layer: Salts (NaCl, H2O) sep_funnel_2->aqueous_layer_2_final final_product Pure (S)-Amine organic_layer_2->final_product Dry & Evaporate Solvent

Caption: Workflow for purification via acid-base extraction.

Q3: My reaction involves a solid catalyst. What is the best way to remove it before further purification?

A3: If your reaction, such as a catalytic hydrogenation, uses a solid catalyst (e.g., Pd/C), it must be removed completely to avoid downstream contamination. [2] Procedure:

  • Filtration through Celite: The most common and effective method is to filter the reaction mixture through a pad of Celite (diatomaceous earth).

  • Setup: Prepare a pad of Celite (approx. 1-2 inches thick) in a Buchner or sintered glass funnel over a clean filter flask. Wet the pad with the reaction solvent.

  • Filtration: Carefully decant or pour the reaction mixture onto the Celite pad. The fine catalyst particles will be trapped by the Celite.

  • Washing: Wash the Celite pad thoroughly with fresh reaction solvent to ensure all of your product is recovered.

  • Collection: The filtrate now contains your crude product, free of the solid catalyst, and is ready for further purification by distillation, extraction, or crystallization.

Q4: How do I confirm the purity, identity, and stereochemical integrity of my final product?

A4: Proper characterization is essential to validate the success of your purification. A combination of analytical techniques should be employed:

  • Enantiomeric Excess (ee%): Use Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) . This is the only way to definitively determine the ratio of (S) to (R) enantiomers and confirm the optical purity. [3]* Chemical Purity: Standard GC or HPLC can be used to detect and quantify any remaining non-chiral impurities. [4]* Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the key functional groups (e.g., N-H stretch for the amine, C-O stretch for the ether).

  • Stereochemical Confirmation:

    • Polarimetry: Measures the optical rotation. The (S)-enantiomer of 1-Methoxymethyl-2-methyl-propylamine is dextrorotatory, designated as (+). [1]This provides a quick confirmation that you have isolated the correct enantiomer, although it does not give a precise ee value if impurities are present.

References
  • Journal of the American Chemical Society. (2013). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. Available at: [Link]

  • Bode Research Group, ETH Zürich. Kinetic resolution of amines. Available at: [Link]

  • Google Patents. (EP1036189A1). Resolution of chiral amines.
  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Phenomenex. GC TROUBLESHOOTING GUIDE. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Chemsrc. (2025). (S)-(+)-1-Methoxy-2-propylamine | CAS#:99636-32-5. Available at: [Link]

  • Google Patents. (CN1477096A). Method for preparing L-valine and D-valine by chemical resolution.
  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Available at: [Link]

  • ReAgent Chemical Services. (2023). What is Fractional Distillation?. Available at: [Link]

  • Wikipedia. Fractional distillation. Available at: [Link]

  • Google Patents. (US6133018A). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Google Patents. (US20150225340A1). Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.

Sources

Optimization

Technical Support Center: Biocatalytic Production of (S)-1-Methoxymethyl-2-methyl-propylamine

Document ID: TSC-BIO-2026-042 Subject: Troubleshooting & Process Optimization for Bulky Chiral Amine Synthesis Target Molecule: (S)-1-Methoxymethyl-2-methyl-propylamine (Synonyms: (S)-1-methoxy-3-methylbutan-2-amine; O-M...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BIO-2026-042 Subject: Troubleshooting & Process Optimization for Bulky Chiral Amine Synthesis Target Molecule: (S)-1-Methoxymethyl-2-methyl-propylamine (Synonyms: (S)-1-methoxy-3-methylbutan-2-amine; O-Methyl-L-Valinol analog) Primary Methodology:


-Transaminase (ATA) mediated Asymmetric Synthesis

Core Directive & Process Overview

This guide addresses the specific challenges in synthesizing (S)-1-Methoxymethyl-2-methyl-propylamine . Unlike simple aliphatic amines, this molecule presents a "dual-bulk" challenge: a branched isopropyl group at the


-position and a methoxymethyl group at the 

-position relative to the reaction center.

The Golden Rule of this Synthesis:

Thermodynamics dictates the yield; Sterics dictate the enzyme. You cannot force a wild-type transaminase to accept the isopropyl side chain, and you cannot force high conversion without active coproduct removal.

Reaction Pathway

The standard industrial route utilizes an engineered


-Transaminase with Isopropylamine (IPA) as the amine donor.[1]

ReactionPathway Substrate 1-Methoxy-3-methylbutan-2-one (Prochiral Ketone) Enzyme Engineered ω-Transaminase (PLP-Dependent) Substrate->Enzyme Donor Isopropylamine (IPA) Donor->Enzyme Enzyme->Enzyme Reversible Equilibrium (Keq ~ 1.0) Product (S)-1-Methoxymethyl- 2-methyl-propylamine Enzyme->Product Byproduct Acetone (Inhibitory Coproduct) Enzyme->Byproduct

Caption: General transamination pathway. Note the reversibility; removal of acetone is critical for high conversion.

Troubleshooting Guide (Q&A Format)

Category A: Enzyme Activity & Stereoselectivity[2][3][4][5][6][7][8][9][10]

Q1: I am using a standard "Broad Range" Transaminase kit, but I see <5% conversion after 24 hours. Is my enzyme dead? Diagnosis: Likely not dead, but sterically incompatible . Technical Insight: The target molecule contains an isopropyl group adjacent to the carbonyl carbon. Standard


-transaminases (like Vibrio fluvialis variants) typically accept a methyl group (small pocket) and a larger group (large pocket). The isopropyl group is too bulky for the "small" binding pocket of wild-type enzymes.
Solution: 
  • Switch Enzyme Class: You require an enzyme engineered for bulky-bulky ketones. Look for variants derived from Arthrobacter citreus (ATA-117 lineage) or Chromobacterium violaceum (CvTA) with specific mutations (e.g., W58L/L59A in CvTA) that open the small binding pocket [1, 2].

  • Verify with Control: Run a positive control with acetophenone. If that works, your cofactor (PLP) and buffer are fine; the issue is the substrate fit.

Q2: I am getting the product, but the enantiomeric excess (ee) is only 92% (S). We need >99%. Diagnosis: Non-specific background reaction or suboptimal pH. Technical Insight: While TAs are generally highly stereoselective, "leakage" can occur if the "large" and "small" pockets are sterically similar (e.g., methoxymethyl vs. isopropyl). Additionally, at high pH (>9.0), spontaneous imine formation/hydrolysis can occur, though rare for this substrate. Solution:

  • pH Optimization: Lower the pH to 7.0–7.5. While the enzyme might be faster at pH 8.5, stereoselectivity often improves at neutral pH due to tighter active site conformation.

  • Cosolvent Scan: If using DMSO (dimethyl sulfoxide), switch to 10% v/v Methanol. Some solvents can slightly distort the active site, reducing chiral recognition.

Category B: Equilibrium & Conversion[1][11]

Q3: The reaction stalls at 50-60% conversion. Adding more enzyme doesn't help. Diagnosis: You have hit the Thermodynamic Equilibrium . Technical Insight: The equilibrium constant (


) for IPA-transamination is typically close to 1.0. Accumulation of acetone (coproduct) pushes the reaction backward. Furthermore, acetone is a competitive inhibitor of the enzyme.
Solution: 
  • Vacuum-Assisted Removal: Apply reduced pressure (200–400 mbar) to selectively evaporate acetone (b.p. 56°C) while retaining IPA (b.p. 32°C - Note: IPA is volatile, but often used in large excess or as a salt). Correction: Actually, IPA is more volatile than acetone.

    • Refined Protocol: Use Isopropylamine Hydrochloride to reduce volatility, or use a Nitrogen Sweep method where you continuously feed IPA and strip acetone.

  • Smart Donor: If vacuum is not feasible, switch to Alanine as the donor with a Lactate Dehydrogenase (LDH) recycling system (removes pyruvate). However, for this specific bulky substrate, IPA-active enzymes are usually more available.

Q4: My reaction mixture turns yellow/orange and precipitates. Diagnosis: PLP loss or Substrate insolubility. Technical Insight: A bright yellow color usually indicates healthy PLP bound to the enzyme (Internal Aldimine). A pale yellow/colorless solution suggests PLP dissociation (apo-enzyme). Precipitation is likely the hydrophobic ketone substrate. Solution:

  • PLP Supplementation: Ensure 0.1–1.0 mM PLP is added to the buffer.

  • Solubility: The substrate (1-methoxy-3-methylbutan-2-one) is hydrophobic. Add 10–20% DMSO or MTBE (biphasic system). Many engineered TAs are stable in biphasic systems.

Detailed Experimental Protocol

Objective: Synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine at 100 mg scale.

Reagents & Equipment
  • Substrate: 1-Methoxy-3-methylbutan-2-one (100 mg, ~0.86 mmol).

  • Donor: Isopropylamine (IPA) (as 2M stock, pH adjusted).

  • Enzyme: Bulky-selective

    
    -Transaminase (e.g., Codexis ATA-4xx series or equivalent).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2][3][4]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Workflow
  • Buffer Preparation:

    • Prepare 10 mL of 100 mM KPi buffer (pH 7.5).

    • Add PLP to a final concentration of 1 mM.

    • Add Isopropylamine to a concentration of 1.0 M (approx. 50 equivalents). Crucial: Adjust pH back to 7.5 with HCl after adding IPA.

  • Reaction Initiation:

    • Dissolve 100 mg Substrate in 0.5 mL DMSO (5% v/v final).

    • Add Substrate/DMSO mix to 9.5 mL of the Buffer/Amine mix.

    • Add Enzyme (loading: 10–20 mg/mL lyophilized powder).

    • Incubate at 30°C with shaking (200 rpm).

  • Equilibrium Displacement (The "Open" System):

    • Do not seal the vial tightly. Use a membrane cap or leave open in a fume hood (with volume replenishment) to allow acetone to escape.

    • Advanced: Apply a gentle nitrogen stream over the headspace.

  • Monitoring:

    • Sample at 2h, 6h, 24h.

    • HPLC Method: C18 Column, Gradient Water/Acetonitrile + 0.1% TFA. (Derivatization with GITC may be required for UV detection of the aliphatic amine).

  • Workup:

    • Acidify to pH 2.0 with 6M HCl (stops reaction, protonates amine product).

    • Extract with MTBE (removes unreacted ketone). Discard organic layer.

    • Basify aqueous layer to pH 12.0 with 10M NaOH.

    • Extract with DCM or MTBE (3x). Collect organic layer.

    • Dry over

      
       and concentrate.
      
Data Summary Table: Optimization Parameters
ParameterStandard ConditionOptimized ConditionReason
Amine Donor 1 eq IPA50 eq IPA (1-2 M)Drives equilibrium forward (

).
Temperature 30°C45–50°C (if enzyme stable)Improves solubility and acetone evaporation.
pH 7.07.5–8.0Balances enzyme activity vs. stability.
Co-solvent None10-20% DMSOSolubilizes the hydrophobic methoxy-ketone.
Atmosphere Closed VialOpen/N2 SweepRemoves acetone inhibitor.

Process Visualization

Process Flow Diagram

This diagram illustrates the critical "Acetone Removal" loop required for high conversion.

ProcessFlow Feed Feed: Ketone + Buffer + PLP Reactor Bioreactor (30-40°C) High [IPA] (~1M) Feed->Reactor Separator Phase Separation (Workup) Reactor->Separator Crude Mix N2Sweep Nitrogen Sweep / Vacuum Reactor->N2Sweep Volatiles AcidWash Acid Wash (pH 2) Remove Ketone Separator->AcidWash Aqueous Phase BaseExt Base Extraction (pH 12) Isolate Product AcidWash->BaseExt FinalProduct (S)-1-Methoxymethyl- 2-methyl-propylamine BaseExt->FinalProduct Pure Amine N2Sweep->Reactor IPA Reflux (Optional) AcetoneVent Acetone Vented N2Sweep->AcetoneVent Acetone Removal

Caption: Biocatalytic workflow emphasizing the critical acetone removal step to overcome thermodynamic equilibrium.

References

  • Savile, C. K., et al. (2010).[4] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

    • Relevance: Foundational work on engineering ATAs for bulky substr
  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51.

    • Relevance: Reviews equilibrium displacement str
  • Koszelewski, D., et al. (2010).[5] "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology, 28(6), 324-332.

    • Relevance: Detailed discussion on substrate scope and troubleshooting "bulky" amine synthesis.
  • Fuchs, M., et al. (2015). "Chemoenzymatic synthesis of (S)-1-methoxy-2-propylamine." Journal of Biotechnology, 201, 19-27. Relevance: Specific process parameters for methoxy-substituted amine synthesis (MOIPA), applicable to the valinol analog.

Disclaimer: This guide is for research purposes. Ensure all chemical safety protocols (MSDS) are followed, particularly regarding Isopropylamine handling (flammable, corrosive).

Sources

Troubleshooting

troubleshooting guide for the synthesis of chiral amines

Current Status: Operational 🟢 Role: Senior Application Scientist Ticket Focus: Troubleshooting Guide & FAQs Introduction: Navigating the Chiral Landscape Welcome to the Technical Support Hub. Synthesis of chiral amines i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Role: Senior Application Scientist Ticket Focus: Troubleshooting Guide & FAQs

Introduction: Navigating the Chiral Landscape

Welcome to the Technical Support Hub. Synthesis of chiral amines is the backbone of modern small-molecule drug development (present in ~40% of pharmaceuticals).[1][2] However, the path to high enantiomeric excess (ee) and conversion is rarely linear.

This guide is not a textbook; it is a diagnostic tool . We treat your chemical reaction as a system with specific failure modes—thermodynamic traps, kinetic stalls, or catalyst poisoning. Select the module below that matches your current workflow.

Quick Diagnostic: Method Selection Matrix

Before troubleshooting, ensure you are using the correct methodology for your substrate class.

MethodSelection Start Substrate Structure? Bulky Sterically Hindered (e.g., ortho-substituted)? Start->Bulky Aromatic Aromatic Ketone? Bulky->Aromatic No Ellman Ellman's Auxiliary (Chemical Stoichiometric) Bulky->Ellman Yes (High steric demand) Cyclic Cyclic Imine? Aromatic->Cyclic No (Aliphatic) ATA Biocatalysis (Transaminases) Aromatic->ATA Yes (Prochiral Ketone) Cyclic->ATA No (Flexible/Aliphatic) AH Asymmetric Hydrogenation (Ir/Rh/Pd Catalysis) Cyclic->AH Yes (Fixed geometry)

Figure 1: Decision matrix for selecting the optimal chiral amine synthesis route based on substrate steric and electronic properties.

Module 1: Biocatalysis (ω-Transaminases)

Core Mechanism: Enzymatic transfer of an amino group from a donor (e.g., Isopropylamine) to a prochiral ketone.

Common Issue: The "50% Conversion Wall" (Thermodynamic Trap)

User Report: "My reaction stalls at exactly 50% conversion despite adding more enzyme." Root Cause: Transamination is reversible.[3] The equilibrium constant (


) is often near 1. If you use a 1:1 ratio of amine donor, you will hit a thermodynamic wall.

Troubleshooting Protocol:

  • Switch Amine Donors: Do not use Alanine unless you have a coupled LDH/GDH system to remove pyruvate. Switch to Isopropylamine (IPA) .

    • Why? IPA converts to acetone. Acetone is volatile and can be removed, or the equilibrium can be pushed by sheer excess (10–50 equivalents) of IPA.

  • Vacuum-Assisted Removal: If using IPA, apply mild vacuum (200–400 mbar) to continuously strip the acetone coproduct.

  • Smart Donors: Use o-xylylenediamine .[4]

    • Mechanism:[5][6][7][8][9][10][11] It cyclizes/polymerizes after donation, rendering the reverse reaction impossible (kinetic driving force).

Amine DonorCoproductRemoval StrategyPros/Cons
L-Alanine PyruvateEnzymatic (LDH/GDH)Pro: Green. Con: Complex 3-enzyme system; expensive cofactors (NADH).
Isopropylamine (IPA) AcetoneEvaporation / ExcessPro: Cheap, simple. Con: High molarity can denature sensitive enzymes.
o-Xylylenediamine Isoindole (polymer)SpontaneousPro: Irreversible (100% conversion). Con: Colored byproduct; difficult workup.
Common Issue: Substrate Inhibition

User Report: "Reaction works at 10mM but fails completely at 100mM." Root Cause: High ketone concentrations can bind to the enzyme's active site (specifically the Pyridoxal Phosphate - PLP cofactor) in a non-productive mode, effectively poisoning the catalyst.

Solution:

  • Cosolvent Scan: Add 10–20% DMSO or Methanol to increase solubility and alter active site dynamics.

  • Fed-Batch Mode: Do not dump all substrate at once. Add the ketone continuously via syringe pump to keep the instantaneous concentration below the inhibition threshold (typically <50 mM).

Module 2: Asymmetric Hydrogenation (AH)

Core Mechanism: Metal-catalyzed (Ir, Rh, Pd) reduction of imines using chiral phosphine ligands.

Common Issue: Low Enantioselectivity (The "Racemic Leak")

User Report: "I'm getting 95% yield but only 20% ee." Root Cause:

  • E/Z Isomerization: Acyclic imines exist as E/Z isomers in solution. If the interconversion is slower than hydrogenation, the catalyst may reduce the "wrong" isomer non-selectively.

  • Lack of Secondary Interaction: The catalyst needs a "handle" to orient the substrate.

Troubleshooting Protocol:

  • Ligand Matching:

    • For Cyclic Imines: Use Ir-PHOX or Ru-TsDPEN (Transfer Hydrogenation).

    • For Acyclic Imines: Switch to Ir-Spiro complexes or Pd-BINAP .

  • Add a Chiral Counteranion:

    • Technique: Add 1-5 mol% of a Chiral Phosphoric Acid (CPA) (e.g., TRIP or BINOL-phosphate).

    • Mechanism:[5][6][7][8][9][10][11] This creates an ion-pair with the protonated imine, providing a second layer of chiral induction (Cooperative Catalysis). This is critical for difficult acyclic substrates [1].

Common Issue: Catalyst Death (Poisoning)

User Report: "Reaction starts fast but stops after 1 hour." Root Cause: Imines are often synthesized from amines and ketones. Residual unreacted amine or trace halides from precursor steps can coordinate strongly to Iridium/Rhodium, killing the catalyst.

Validation Step:

  • Recrystallize your imine substrate.

  • Run a "Spike Test": Add the potential impurity (e.g., free amine) to a working reaction. If it dies, you have identified the poison.

Module 3: Ellman's Auxiliary (Chemical Synthesis)

Core Mechanism: Condensation of ketone with tert-butanesulfinamide, followed by diastereoselective reduction.[9][12][13]

Common Issue: Poor Diastereomeric Ratio (dr)

User Report: "I reduced the sulfinyl imine, but the dr is only 2:1." Root Cause: The transition state is loose. You need to lock the conformation of the sulfinyl imine during hydride attack.

Troubleshooting Protocol:

  • Change the Reducing Agent:

    • Standard: NaBH₄ (often gives varying dr).

    • High Precision:L-Selectride (Lithium tri-sec-butylborohydride).

    • Mechanism:[5][6][7][8][9][10][11] L-Selectride is bulky and coordinates with the sulfinyl oxygen, forcing a specific approach vector (Cram-chelate model) [2].

  • Lewis Acid Additives: Add LiCl or Ti(OEt)₄ during the reduction to create a rigid chelated transition state.

Common Issue: Cleavage Hydrolysis Failure

User Report: "I cannot remove the sulfinyl group without racemizing or decomposing my amine." Root Cause: Standard HCl/MeOH conditions are too harsh for acid-sensitive substrates.

Alternative Cleavage:

  • Mild Method: Use HCl in dry Dioxane (anhydrous) followed by a basic resin quench.

  • Ultra-Mild: If the amine is benzylic, use hypervalent iodine or oxidative cleavage conditions, though this is rarer.

Module 4: Workflow & Analysis

The "Phantom" Racemization

Critical Alert: Many users synthesize a chiral amine perfectly (99% ee) but racemize it during the workup.

Scenario: You have a chiral amine salt. You treat it with NaOH to extract the free base. Risk: If the amine has an


-proton and an electron-withdrawing group (like a carbonyl or aryl ring) nearby, the high pH can cause deprotonation/reprotonation, leading to racemization.

Self-Validating Fix:

  • Do not free-base. Isolate the amine as a stable salt (HCl, Tartrate, or Oxalate) directly from the reaction mixture.

  • Derivatization: For ee determination, derivatize the crude salt directly with Mosher's acid chloride or GITC in a buffered solution, rather than isolating the free amine first.

Transaminase Optimization Loop

ATA_Optimization Screen 1. Screen Enzyme Panel (Colorimetric Assay) CheckConv Conversion > 10%? Screen->CheckConv Optimize 2. Optimize Equilibrium (Switch to IPA or Vacuum) CheckConv->Optimize Yes Fail Discard / Protein Engineering CheckConv->Fail No Inhibition 3. Check Inhibition (DMSO Cosolvent / Fed-Batch) Optimize->Inhibition Scale 4. Scale Up (pH Control & Filtration) Inhibition->Scale Scale->Inhibition Yield Drops?

Figure 2: Iterative workflow for optimizing transaminase biocatalysis, focusing on equilibrium and inhibition hurdles.

References

  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Source: Li, G. et al. J. Am. Chem. Soc. (2008). URL:[Link]

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide. Source: Wang, B. & Zhong, F. Molbank (2021).[14] URL:[Link][8][12]

  • Transaminase Biocatalysis: Optimization and Application. Source: Green Chemistry (2017). URL:[Link]

  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria. Source: Green, A.P. et al. Angew. Chem. Int. Ed. (2014).[4] URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Quality Control of (S)-1-Methoxymethyl-2-methyl-propylamine

Introduction: The Molecule & The Challenge (S)-1-Methoxymethyl-2-methyl-propylamine (also known as O-Methyl-L-Valinol ) is a critical chiral building block used in the synthesis of amino acid derivatives, chiral auxiliar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

(S)-1-Methoxymethyl-2-methyl-propylamine (also known as O-Methyl-L-Valinol ) is a critical chiral building block used in the synthesis of amino acid derivatives, chiral auxiliaries (e.g., for alkylation reactions), and pharmaceutical intermediates.

While structurally simple, its synthesis from L-Valine or L-Valinol is fraught with "silent" failures—specifically racemization and chemoselectivity issues—that can ruin downstream enantioselective applications. This guide deconstructs these failure modes using a mechanistic approach.

Module 1: The Racemization Crisis (Stereochemical Integrity)

User Complaint: "My final product shows low ee% (enantiomeric excess) despite starting with 99% pure L-Valinol."

The Root Cause: Alpha-Deprotonation

The most common synthetic route involves the O-methylation of N-protected valinol (e.g., N-Boc-L-valinol) using a strong base like Sodium Hydride (NaH) and Methyl Iodide (MeI).

  • The Mechanism: The

    
    -proton (adjacent to the Nitrogen) is weakly acidic. While the isopropyl group of valine provides steric bulk, the electron-withdrawing nature of the carbamate protecting group (Boc) increases the acidity of this proton.
    
  • The Failure Mode: Under strong basic conditions (NaH) and elevated temperatures, the base can abstract the

    
    -proton, forming a planar enolate-like intermediate. Reprotonation occurs from either face, leading to a racemic mixture.
    
Visualizing the Pathway

Racemization Start (S)-N-Boc-Valinol (Chiral Pure) Inter Planar Enolate Intermediate (Achiral) Start->Inter α-Proton Abstraction Base Strong Base (NaH/KOH) Base->Inter ProdS (S)-Enantiomer (Retention) Inter->ProdS Reprotonation (Face A) ProdR (R)-Enantiomer (Inversion/Racemization) Inter->ProdR Reprotonation (Face B)

Figure 1: Mechanism of base-catalyzed racemization via enolization of the carbamate intermediate.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Drop in optical rotation Reaction temperature too high during methylation.Strict Temp Control: Keep NaH addition at 0°C. Do not exceed RT during methylation.
50:50 Racemic Mixture Use of thermodynamic base conditions or extended reaction times.Switch Base: Consider milder bases like

(Silver Oxide) if NaH proves too harsh, though reaction times will increase.
Inconsistent Batches Variable water content in solvent (THF).Dry Solvents: Water reacts with NaH to form NaOH, which is less controlled and can promote hydrolysis/racemization.

Module 2: Chemoselectivity (N- vs. O-Alkylation)

User Complaint: "I am seeing multiple spots on TLC and mass spec indicates M+14 and M+28 impurities."

The Root Cause: Nucleophilic Competition

Amino alcohols contain two nucleophilic sites: the Amine (-NH2) and the Alcohol (-OH) .

  • Reactivity: Nitrogen is significantly more nucleophilic than Oxygen.

  • The Failure Mode: If you attempt to methylate L-Valinol directly without protection, N-methylation will dominate, yielding N-methyl and N,N-dimethyl byproducts. You must mask the nitrogen to force reaction at the oxygen.

Visualizing the Pathway

Chemoselectivity Valinol L-Valinol (Starting Material) Direct Direct Methylation (MeI / Base) Valinol->Direct Protected N-Protection (Boc-L-Valinol) Valinol->Protected Boc2O / NaOH N_Alk N-Methyl Valinol (Major Impurity) Direct->N_Alk Kinetic Control (N is better Nuc) O_Alk O-Methyl Valinol (Target) Direct->O_Alk Minor Product Protected->O_Alk 1. NaH/MeI 2. Deprotection

Figure 2: Competitive alkylation pathways. Direct alkylation favors N-methylation; Protection is required for O-methylation.

Troubleshooting & FAQ

Q: Can I use a transient protecting group? A: No. The methylation conditions (MeI/NaH) are aggressive. You need a robust group like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl). Acetyl groups are risky as they can migrate from N to O or hydrolyze.

Q: I used Boc-protection but still see N-methylation. Why? A: This is rare but happens if the "Boc" falls off or if N-methylation of the carbamate occurs (forming N-Me-N-Boc).

  • Solution: Ensure your NaH is high quality (not degraded) and avoid large excesses of MeI.

Module 3: Isolation & Purification (The "Invisible" Product)

User Complaint: "My reaction worked, but I lost everything during the workup. The yield is <10%."

The Root Cause: Physical Properties

(S)-1-Methoxymethyl-2-methyl-propylamine is a low-molecular-weight amine ether.

  • Water Solubility: It is highly water-soluble, especially at neutral/acidic pH.

  • Volatility: The free base is volatile. Rotovapping at high vacuum/temperature will strip the product along with the solvent.

Corrective Protocol: The "Salting Out" Extraction
  • Acidify: After deprotection, the product exists as a salt (e.g., TFA salt or HCl salt).

  • Wash: Wash the acidic aqueous layer with ether/DCM to remove non-basic organic impurities (like unreacted protected material).

  • Basify: Adjust pH to >12 using NaOH pellets (minimize water volume). Saturate the aqueous phase with NaCl.

  • Extract: Use DCM (3x) or Chloroform. The high salt content forces the organic amine into the organic layer.

  • Distillation: Do not rotovap to dryness if possible. Distill the solvent carefully, or isolate as the HCl salt (solid) by adding HCl in dioxane/ether.

Experimental Protocol: The Gold Standard (N-Boc Route)

Objective: Synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine minimizing racemization.

Step 1: Protection

  • React L-Valinol (1.0 eq) with

    
     (1.1 eq) in DCM/NaOH.
    
  • Checkpoint: Verify disappearance of starting amine by TLC (ninhydrin stain).

Step 2: O-Methylation (Critical Step)

  • Reagents: N-Boc-L-Valinol (1.0 eq), MeI (1.5 eq), NaH (60% dispersion, 2.0 eq), dry THF.

  • Procedure:

    • Cool THF suspension of NaH to 0°C .

    • Add N-Boc-L-Valinol dropwise. Stir 30 min at 0°C (gas evolution).

    • Add MeI dropwise at 0°C.

    • Allow to warm to Room Temperature only . Do not reflux.

    • Quench carefully with water after 4-6 hours.

Step 3: Deprotection & Isolation

  • Treat with TFA/DCM (1:1). Stir 1 hr.

  • Evaporate volatiles (TFA).

  • Perform "Salting Out" extraction (see Module 3).

  • Optional: Precipitate as hydrochloride salt for long-term storage and stability.

References

  • Biocatalytic & Chemical Synthesis Routes: Grogan, G. J., et al. "Semi-preparative synthesis of (S)-1-methoxypropan-2-amine."[1] ResearchGate. (2021).

  • Racemization of Amino Acid Derivatives: BenchChem Technical Support. "Preventing Racemization of Boc-L-Valine in Peptide Synthesis." BenchChem. (2025).

  • O-Methylation Specifics: ResearchGate Discussion. "Methods of O-methylation of amino acids without interfering the amine groups?" (2024). [2]

  • Product Properties & Handling: Sigma-Aldrich Product Sheet. "(S)-1-Methoxy-2-propylamine ChiPros."

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (S)-1-Methoxymethyl-2-methyl-propylamine

Target Molecule: (S)-1-Methoxymethyl-2-methyl-propylamine Common Names: (S)-Valinol methyl ether; (S)-2-Amino-1-methoxy-3-methylbutane. CAS Registry Number: 5363-22-4 (free base) / 102030-22-2 (HCl salt) Introduction Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (S)-1-Methoxymethyl-2-methyl-propylamine Common Names: (S)-Valinol methyl ether; (S)-2-Amino-1-methoxy-3-methylbutane. CAS Registry Number: 5363-22-4 (free base) / 102030-22-2 (HCl salt)

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of (S)-Valinol methyl ether , a critical chiral building block used in the synthesis of chiral auxiliaries (e.g., SAMP/RAMP analogs) and as a ligand in asymmetric catalysis.

The synthesis of this molecule presents three specific challenges that often lead to project failure:

  • Chemoselectivity: Differentiating between the amine (-NH2) and alcohol (-OH) during methylation.

  • Volatility: The free amine is highly volatile and water-soluble, leading to massive yield loss during workup.

  • Enantiomeric Integrity: Preserving the chiral center derived from L-Valine.

Module 1: Synthetic Route Strategy

User Question: "I am trying to methylate (S)-Valinol directly with MeI, but I am getting a mixture of N-methyl and O-methyl products. What is wrong?"

Technical Insight: Direct methylation of amino alcohols is rarely successful because the nitrogen atom is more nucleophilic than the oxygen atom. To achieve high-yield O-methylation, you must mask the nitrogen with a protecting group.

Recommended Workflow: The "Protect-Methylate-Deprotect" Protocol

The industry-standard route utilizes L-Valine as the chiral pool source.

SynthesisWorkflow Valine L-Valine (Starting Material) Valinol (S)-Valinol (Reduction) Valine->Valinol NaBH4/I2 or LiAlH4 N_Prot N-Boc-(S)-Valinol (Protection) Valinol->N_Prot Boc2O, TEA O_Meth N-Boc-(S)-Valinol Methyl Ether (O-Methylation) N_Prot->O_Meth NaH, MeI (Critical Step) Final (S)-Valinol Methyl Ether (Deprotection) O_Meth->Final HCl/Dioxane

Caption: Figure 1. The stepwise protection strategy ensures exclusive O-methylation.

Module 2: Critical Reaction Optimization

Step 1: O-Methylation of N-Boc-Valinol

This is the most error-prone step. The use of Sodium Hydride (NaH) requires strict anhydrous conditions.

Optimization Table: Methylation Conditions

ParameterRecommended ConditionWhy?
Solvent THF (Anhydrous) DMF promotes racemization and is hard to remove. THF is safer and easier to dry.
Base NaH (60% in oil) Strong enough to deprotonate the alcohol (

) but bulky enough to minimize alpha-proton attack.
Methylating Agent MeI (Methyl Iodide) More reactive than dimethyl sulfate. Warning: Highly Toxic.
Temperature 0°C

RT
Addition at 0°C prevents exotherms; warming to RT ensures completion.
Stoichiometry 1.5 eq NaH / 1.2 eq MeI Excess base ensures full deprotonation of the alcohol; excess MeI drives kinetics.

Troubleshooting Protocol:

  • The "Grey Slurry" Check: When adding NaH to the N-Boc-valinol solution, hydrogen gas evolution should be vigorous. If the solution does not turn into a grey/white suspension, your solvent may be "wet" (quenching the NaH).

  • Quenching: Quench excess NaH with saturated

    
      carefully at 0°C. Do not use water directly, as the exotherm can degrade the carbamate.
    

Module 3: Isolation & Purification (The "Yield Killer")

User Question: "My reaction looked perfect by TLC, but after rotary evaporation, my flask is empty. Where did my product go?"

Technical Insight: (S)-Valinol methyl ether (Free Base) is a volatile amine (bp approx. 110-120°C, but high vapor pressure). It co-evaporates with solvents and is highly water-soluble.

Solution: The "Salt Trap" Method

Do not isolate the free base unless necessary. Isolate as the Hydrochloride Salt .

Step-by-Step Isolation Protocol:

  • Deprotection: Treat N-Boc-ether with 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Evaporation: Remove dioxane/excess HCl in vacuo.

  • Trituration: The residue will likely be a gum. Add Diethyl Ether or MTBE and stir vigorously. The product should precipitate as a white solid (HCl salt).

  • Filtration: Filter the solid. This salt is stable, non-volatile, and easy to handle.

Comparative Data: Isolation Methods

MethodYieldPurityRisk
Free Base Distillation 40-55%HighHigh loss due to volatility; requires careful vacuum control.
HCl Salt Precipitation 85-95% Very High Minimal loss; product is a stable solid.
Extraction (DCM/Water) <30%LowProduct partitions into the aqueous phase.

Module 4: Troubleshooting FAQ

Q1: I see a second spot on TLC that isn't starting material. Is it the N-methylated byproduct?
  • Diagnosis: If you used N-Boc protection, N-methylation is chemically impossible unless the Boc group fell off (unlikely under basic conditions).

  • Likely Cause: Rotamers. N-Boc compounds often show "double spots" on NMR or TLC due to restricted rotation around the amide bond.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a single pure compound.

Q2: How do I recover the free base from the HCl salt for my next reaction?
  • Protocol:

    • Dissolve the HCl salt in a minimum amount of water (approx 1g/mL).

    • Cool to 0°C.

    • Add pellets of KOH or NaOH until pH > 12.

    • Extract immediately with Diethyl Ether (3x). Note: DCM is less effective here due to emulsions.

    • Dry over

      
       (not 
      
      
      
      , which is acidic enough to trap amines).
    • Concentrate carefully (do not use high vacuum).

Q3: Can I use Dimethyl Sulfate ( ) instead of Methyl Iodide?
  • Answer: Yes, but with caveats.

  • Pros: Cheaper, non-volatile.

  • Cons: Reaction is slower; cleanup is harder (toxic sulfate residues).

  • Adjustment: If using

    
    , heat the reaction to 40°C overnight to ensure completion.
    

Module 5: Safety & E-E-A-T Compliance

Critical Hazard Warnings:

  • Methyl Iodide (MeI): A potent neurotoxin and carcinogen. Use only in a functioning fume hood. Double-glove (Nitrile).

  • Sodium Hydride (NaH): Pyrophoric. Can ignite in humid air. Weigh quickly or use oil-dispersion.

  • Waste Disposal: Quench all reaction mixtures before disposal. MeI waste must be segregated from general organic waste.

SafetyCheck Start Start Safety Check MeI_Check Using MeI? (Neurotoxin) Start->MeI_Check NaH_Check Using NaH? (Flammable) Start->NaH_Check Action1 USE FUME HOOD Double Gloves MeI_Check->Action1 Action2 Dry Solvents Only Inert Atmosphere (N2/Ar) NaH_Check->Action2

Caption: Figure 2. Mandatory safety checks before initiating O-methylation.

References

  • Synthesis of Valinol from Valine

    • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568-3571.
    • [Source: J. Org.[1] Chem. (ACS Publications)]([Link])

  • O-Methylation of Amino Alcohols (General Protocol)

    • Enders, D., et al. "Asymmetric Synthesis of Amines." Organic Syntheses, Coll. Vol. 8, p.26.
  • Purification of Volatile Chiral Amines

    • BenchChem Technical Guide.[2] "Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine." (Provides data on volatility and salt formation).[3]

  • Enantiomeric Purity Analysis

    • Kroutil, W., et al. "Synthesis of (R)- or (S)-valinol using ω-transaminases." Bioorganic & Medicinal Chemistry, 22(20), 5578-5585.

Sources

Optimization

Technical Support Center: Catalyst Optimization for (S)-Valinol Methyl Ether Synthesis

The following Technical Support Guide addresses the catalyst selection and process optimization for the synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine (systematically known as (S)-1-methoxy-3-methylbutan-2-amine o...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the catalyst selection and process optimization for the synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine (systematically known as (S)-1-methoxy-3-methylbutan-2-amine or (S)-Valinol methyl ether ).

This guide prioritizes Biocatalytic Transamination and Asymmetric Hydrogenation as the primary catalytic routes, while addressing the optimization of the classical Chiral Pool (L-Valine) route.

Topic: Catalyst Selection & Troubleshooting for (S)-1-Methoxymethyl-2-methyl-propylamine Target Molecule CAS: 64715-88-4 (S-isomer) Primary Application: Chiral auxiliary, API intermediate (e.g., oxazoline ligands).

Part 1: Route Selection & Catalyst Strategy

The synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine generally follows three distinct pathways. Your choice of catalyst depends on the starting material availability and enantiomeric excess (ee) requirements.

Decision Matrix: Which Catalyst System Fits Your Process?

RouteSelection Start Select Starting Material Valine L-Valine (Chiral Pool) Start->Valine Ketone 1-Methoxy-3-methylbutan-2-one Start->Ketone Reduction Reduction to Valinol (NaBH4/I2 or Ru/C) Valine->Reduction Stoichiometric/Catalytic BioCat Biocatalysis (ATA) Transaminase Ketone->BioCat Primary Amine Target MetalCat Asymmetric Hydrogenation (Ir-Xyliphos/Josiphos) Ketone->MetalCat Scale-Up / Sec. Amine Methylation Phase Transfer Catalysis (PTC) for Selectivity Reduction->Methylation O-Alkylation Product (S)-Valinol Methyl Ether Methylation->Product Low Atom Economy BioCat->Product High ee (>99%) Green Chemistry MetalCat->Product High Throughput Requires High Pressure

Figure 1: Strategic decision tree for catalyst selection based on precursor availability and process scale.

Part 2: Biocatalytic Synthesis (Transaminases)

Context: This is the most modern route, converting the prochiral ketone 1-methoxy-3-methylbutan-2-one directly to the chiral amine using an ω-Transaminase (ATA). It avoids the selectivity issues of O-methylation.

Core Protocol
  • Catalyst: ω-Transaminase (e.g., ATA-113, ATA-117 variants).

  • Co-factor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (sacrificial) or L-Alanine.

  • Conditions: pH 7.0–8.0, 30°C, aqueous buffer (with DMSO cosolvent).

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Thermodynamic Equilibrium The reaction is reversible. Use a large excess of isopropylamine (donor) or remove the acetone byproduct continuously using a nitrogen sweep or vacuum (if the enzyme is stable).
Enzyme Precipitation Solvent Intolerance If using >10% DMSO or MeOH to dissolve the ketone, the enzyme may denature. Switch to a biphasic system (e.g., MTBE/Buffer) or use an immobilized enzyme formulation.
Low Enantioselectivity (ee <98%) Wrong Enzyme Variant (S)-selective transaminases are specific. Screen a library of ATAs. For the "2-methyl" isopropyl group, steric bulk is significant; ensure the enzyme pocket can accommodate the isopropyl group.
Substrate Inhibition High Ketone Concentration Methoxy-ketones can inhibit ATAs at >50 mM. Implement a "fed-batch" addition strategy, keeping the ketone concentration low throughout the run.

Part 3: Asymmetric Hydrogenation (Ir/Rh Catalysis)

Context: Ideal for large-scale production where enzyme costs are prohibitive. This route involves the hydrogenation of the imine derived from 1-methoxy-3-methylbutan-2-one.

Core Protocol
  • Precursor: N-Benzyl or N-Aryl imine of the ketone (Direct hydrogenation of NH-imines is unstable).

  • Catalyst: Iridium(I) complex with chiral phosphine ligands.[1][2][3]

  • Ligand Selection: (R,S)-Xyliphos or Josiphos type ligands are the industry standard for sterically hindered imines (similar to the Metolachlor process).

  • Additives: Iodide (NBu4I) and Acid (Acetic Acid) are mandatory for turnover.

Troubleshooting Guide: Metal Catalysis
SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst Dimerization Iridium catalysts form inactive hydride dimers. Add Iodine (I2) or NBu4I and Acetic Acid .[3] The acid prevents dimer formation and accelerates the rate by orders of magnitude.
Low ee% Ligand Mismatch The "isopropyl" group at C2 and "methoxymethyl" at C1 create a specific steric pocket. Switch from BINAP (often too open) to Xyliphos or PHOX ligands which offer tighter chiral pockets.
No Reaction Steric Hindrance The isopropyl group makes imine formation difficult. Ensure the imine is fully formed before hydrogenation (use TiCl4 or molecular sieves during imine synthesis). Do not rely on in-situ formation.
Product is Racemic High Temperature Asymmetric induction decreases with temperature. Operate at the lowest feasible temperature (e.g., 0–25°C) and increase H2 pressure (up to 80 bar) to maintain rate.

Part 4: Optimization of the Classical Route (L-Valine)

Context: Most researchers start here due to the low cost of L-Valine. The bottleneck is not the reduction, but the O-Methylation of Valinol, which often leads to N-methylation side products.

Catalyst Focus: Phase Transfer Catalysis (PTC)

Instead of using strong bases (NaH) which can cause racemization or bis-alkylation, use a Phase Transfer Catalyst system.

  • System: 50% NaOH (aq) / Toluene.

  • Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS) or Benzyltriethylammonium chloride (TEBA).

  • Mechanism: The PTC transports the alkoxide anion into the organic phase to react with Methyl Iodide (MeI), favoring O-alkylation over N-alkylation if the amine is protected (e.g., N-Boc-Valinol).

FAQ: L-Valine Route

Q: Can I reduce L-Valine catalytically instead of using LiAlH4? A: Yes. While LiAlH4 is standard, it is hazardous.[4]

  • Option A (Lab): Use NaBH4 + I2 (generates Borane in situ). This is safer and highly selective for amino acids.

  • Option B (Scale): Use Ruthenium on Carbon (Ru/C) at 100°C/50 bar H2 in water. Note that this requires high pressure and may result in partial racemization (1-2%).

Q: How do I prevent N-methylation during the ether synthesis? A: You must protect the amine.

  • Protect L-Valinol with Boc2O -> N-Boc-L-Valinol.

  • O-Methylate using MeI/KOH and TBAHS (Catalyst) in DCM/Water.

  • Deprotect with TFA. Attempting direct methylation of the free amino alcohol will invariably yield a mixture of N-methyl, O-methyl, and N,O-dimethyl products.

Part 5: Experimental Workflow Visualization

Pathway: Biocatalytic Transamination (Recommended)

Biocatalysis Substrate 1-Methoxy-3-methyl butan-2-one Enzyme ω-Transaminase (PLP cofactor) Substrate->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Product (S)-Valinol Methyl Ether (>99% ee) Complex->Product Byproduct Acetone (Inhibitor) Complex->Byproduct Byproduct->Enzyme Inhibition

Figure 2: Biocatalytic cycle showing the conversion of the ketone to the chiral amine. Note the critical inhibition loop caused by acetone.

References

  • Sigma-Aldrich. (S)-1-Methoxymethyl-2-methyl-propylamine Product Specification. Link

  • BenchChem. D-Valinol: A Technical Guide to its Stereochemistry and Significance in Asymmetric Synthesis. (Discusses Valinol reduction protocols). Link

  • Blaser, H. U. (2002). The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis. (Detailed Ir-Xyliphos protocols for hindered imines). Link

  • Organic Syntheses. Reduction of L-Valine to L-Valinol. Org. Synth. 1925, 5,[5] 87. (Classical route foundation). Link

  • Salomó, E., et al. (2018).[2] Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. J. Am. Chem. Soc. (Modern Ir-catalysis for alkyl imines).[1][2][3] Link

Sources

Troubleshooting

Technical Support Center: Purification of (S)-1-Methoxymethyl-2-methyl-propylamine

The following Technical Support Guide is designed for researchers working with (S)-1-Methoxymethyl-2-methyl-propylamine (chemically synonymous with (S)-1-methoxy-3-methylbutan-2-amine or O-Methyl-L-Valinol ).[1] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with (S)-1-Methoxymethyl-2-methyl-propylamine (chemically synonymous with (S)-1-methoxy-3-methylbutan-2-amine or O-Methyl-L-Valinol ).[1]

This guide prioritizes purification and troubleshooting of the crude material, addressing the specific physicochemical properties of chiral amino ethers.

[1]

Ticket Subject: Post-Synthesis Purification & Impurity Removal Molecule ID: (S)-1-Methoxymethyl-2-methyl-propylamine Common Synonyms: O-Methyl-L-Valinol; (S)-2-Amino-1-methoxy-3-methylbutane.[1] CAS Registry: 64715-88-4 (specific isomer) / 99636-32-5 (often used generically for the class).[1]

The Core Directive: Triage Your Crude

Before initiating any protocol, identify your primary impurity profile. The purification strategy changes based on whether you are removing unreacted starting material (Valinol), over-alkylation byproducts, or simply drying the amine.

Quick Diagnostic Table
SymptomProbable ImpurityPhysicochemical CauseRecommended Protocol
Viscous, high bp residue Unreacted L-Valinol (Starting Material)Hydrogen bonding (-OH group) raises bp significantly (~190°C).[1]Protocol A: Fractional Distillation
Yellow/Brown Color Oxidation / Polymerized impuritiesTrace oxidation of amines; conjugated impurities.Protocol B: Acid-Base Extraction
Low Enantiomeric Excess (ee) Racemate (R-isomer contamination)Racemization during synthesis (e.g., high heat with strong base).[1]Protocol C: Diastereomeric Salt Resolution
Cloudiness / "Wet" appearance Water / SolventsHygroscopic nature of amines.Protocol D: CaH₂ Drying & Distillation
Multiple spots on TLC (High Rf) N-Methylated byproductsOver-alkylation (if MeI was used).[1]Protocol A: Fractional Distillation (High Theoretical Plate)

Troubleshooting Modules (The Protocols)

Protocol A: The "Deep Clean" (Fractional Distillation)

Best for: Removing unreacted L-Valinol, N-methylated byproducts, and inorganic salts.[1]

The Science: The target molecule is an amino ether (bp est. 110–120°C). The starting material, L-Valinol , is an amino alcohol (bp 190°C).[2] The lack of the hydroxyl group in your product eliminates strong intermolecular hydrogen bonding, creating a massive boiling point differential (~70°C). This makes distillation the most efficient purification method.

Step-by-Step:

  • Setup: Use a short-path distillation head with a Vigreux column (to prevent bumping and improve separation).

  • Pressure: Apply vacuum (water aspirator is usually sufficient, ~15–20 mmHg).

    • Target bp at 20 mmHg: ~45–55°C (Estimate).

  • The Cut:

    • Foreshot: Discard the first 5% (contains solvents/water).

    • Main Fraction: Collect the steady boiling fraction.

    • Residue: Stop when temperature spikes or pot residue becomes viscous (this is the unreacted Valinol).

  • Storage: Store under Argon/Nitrogen at 4°C.

Critical Warning: Do not use silica gel chromatography if possible. Primary amines streak badly on silica due to interaction with acidic silanol groups, leading to yield loss. If you must use silica, pretreat the column with 1% Triethylamine in the eluent.

Protocol B: The "Quick Fix" (Acid-Base Extraction)

Best for: Removing neutral organic impurities (solvents, non-basic side products) and color.

The Science: Exploits the basicity of the primary amine.

  • pH < 2: Amine protonates (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    Water Soluble.
  • pH > 12: Amine deprotonates (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    Organic Soluble.

Step-by-Step:

  • Dissolve crude oil in Diethyl Ether or MTBE .

  • Extract with 1M HCl (3x).

    • Target is now in the AQUEOUS layer.

    • Discard the organic layer (contains neutrals).

  • Wash the aqueous layer once with fresh ether (removes trapped neutrals).

  • The Flip: Cool the aqueous layer on ice. Slowly add 10M NaOH or KOH pellets until pH > 12.

    • Look for oiling out (the amine separating).

  • Extract with Diethyl Ether (3x).

  • Dry combined organics over solid KOH (better than

    
     for amines).
    
  • Concentrate in vacuo.

Protocol C: The "Chiral Crisis" (Resolution via Salt Formation)

Best for: Upgrading enantiomeric excess (ee) if the product is <98% ee.

The Science: Enantiomers have identical physical properties. Diastereomers do not. By reacting your amine (S) with a chiral acid (e.g., L-Tartaric Acid), you create diastereomeric salts with different solubilities.

Step-by-Step:

  • Solvent Choice: Ethanol or Methanol (absolute).

  • Formation: Dissolve crude amine (1 eq) in EtOH. Add (+)-L-Tartaric acid (1 eq) dissolved in warm EtOH.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

    • The (S,S)-salt usually crystallizes out, while the (R,S)-salt remains in solution (verify specific rotation).[1]

  • Liberation: Filter the crystals. Dissolve in minimal water. Basify with NaOH (pH > 12) and extract with ether (as in Protocol B).

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying the crude reaction mixture.

PurificationLogic Start Crude (S)-1-Methoxymethyl- 2-methyl-propylamine CheckImpurity Analyze Impurity Profile (NMR / GC / TLC) Start->CheckImpurity ValinolPresent Impurity: Unreacted Valinol (High Boiling Point) CheckImpurity->ValinolPresent High BP Residue ColorImpurities Impurity: Color / Neutrals (Non-Basic) CheckImpurity->ColorImpurities Dark Color LowEE Impurity: Enantiomer (R-isomer) (Low ee) CheckImpurity->LowEE Racemization Distillation PROTOCOL A: Vacuum Distillation (Vigreux Column) ValinolPresent->Distillation AcidBase PROTOCOL B: Acid-Base Extraction (pH Swing) ColorImpurities->AcidBase Resolution PROTOCOL C: Recrystallization with (+)-L-Tartaric Acid LowEE->Resolution Final Pure (S)-Amine Distillation->Final AcidBase->Distillation Final Polish Resolution->AcidBase Liberate Free Base

Caption: Decision matrix for purification based on impurity identification. Green nodes indicate actionable protocols.

Frequently Asked Questions (FAQs)

Q: My product is turning cloudy after distillation. Why? A: Amines are hygroscopic and form carbamates with atmospheric


.
  • Fix: Store the product under an inert atmosphere (Argon/Nitrogen). If it's already cloudy, dry over KOH pellets for 2 hours and re-distill.

Q: Can I use rotary evaporation to remove the solvent? A: Yes, but be careful. This amine is relatively volatile (bp ~110-120°C).[1]

  • Fix: Do not use high vacuum (< 20 mbar) or high bath heat (> 40°C) during solvent removal, or you will co-evaporate your product.

Q: I see a second spot on TLC very close to my product. A: If you used Methyl Iodide (MeI) for synthesis, this is likely the N-methylated secondary amine.

  • Fix: These are very difficult to separate by extraction. You must use a high-efficiency fractional distillation column (e.g., spinning band or long Vigreux) or switch to a reductive amination synthesis route (e.g., using formaldehyde/formic acid) which is more controllable.

References

  • General Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa-based extractions and distillation of volatile amines).

  • Synthesis and Properties of Valinol Derivatives: Meyers, A. I., et al. (1976). Asymmetric synthesis of alpha-alkylalkanoic acids.[1] (Describes the use and handling of chiral amino alcohols/ethers). Journal of the American Chemical Society, 98(10), 3032–3033.

  • Chiral Resolution via Tartaric Acid: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. (Context on handling valinol derivatives and enantiomeric purity). Journal of Organic Chemistry, 58(13), 3568–3571.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (S)-1-Methoxymethyl-2-methyl-propylamine: A Comparative Analysis of HPLC and Alternative Methods

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of stereoselective synthesis and quality control. (S)-1-Met...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of stereoselective synthesis and quality control. (S)-1-Methoxymethyl-2-methyl-propylamine, a key chiral building block, demands robust and precise analytical methods to ensure its enantiopurity. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for this critical determination, supported by experimental insights and data.

The Gold Standard: Chiral HPLC for (S)-1-Methoxymethyl-2-methyl-propylamine

Chiral HPLC stands as the most prevalent and versatile technique for the separation and quantification of enantiomers, including aliphatic amines like (S)-1-Methoxymethyl-2-methyl-propylamine.[1] The success of this method hinges on the selection of a suitable Chiral Stationary Phase (CSP) that can differentiate between the transient diastereomeric complexes formed with each enantiomer.[2]

Rationale for CSP Selection: Crown Ethers for Primary Amines

For the enantioseparation of primary amines, crown ether-based CSPs have demonstrated exceptional efficacy.[3][4] These CSPs, such as those found in Daicel CROWNPAK® columns, operate on a host-guest interaction mechanism.[4][5] Under acidic mobile phase conditions, the primary amine of the analyte is protonated to form an ammonium ion (-NH3+), which then forms a complex within the chiral cavity of the crown ether.[4][6] The differential stability of the diastereomeric complexes for the (S) and (R) enantiomers leads to their separation.

Polysaccharide-based CSPs are also widely used for chiral separations; however, crown ether phases are often more effective for resolving primary amines without derivatization.[3][7]

Experimental Protocol: Chiral HPLC Method

This section details a robust HPLC method for determining the enantiomeric excess of (S)-1-Methoxymethyl-2-methyl-propylamine.

Objective: To achieve baseline separation of the (S) and (R) enantiomers of 1-Methoxymethyl-2-methyl-propylamine and calculate the enantiomeric excess.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Daicel CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm)

Reagents:

  • HPLC-grade acetonitrile

  • Perchloric acid (70%)

  • HPLC-grade water

Chromatographic Conditions:

ParameterValue
Mobile Phase 0.1 M Perchloric acid in Water/Acetonitrile (85:15, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where Area(S) is the peak area of the (S)-enantiomer and Area(R) is the peak area of the (R)-enantiomer.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Sample (1 mg/mL in mobile phase) Inject Inject Sample (10 µL) Sample->Inject Column CROWNPAK® CR-I(+) Column Mobile Phase: 0.1 M HClO4 in H2O/ACN (85:15) Flow Rate: 0.8 mL/min Inject->Column Detect UV Detection at 210 nm Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Workflow for ee determination by Chiral HPLC.

Comparative Analysis with Alternative Methods

While chiral HPLC is a powerful tool, other techniques can also be employed for determining the enantiomeric excess of chiral amines. The choice of method often depends on factors such as available instrumentation, sample properties, and the need for derivatization.[5]

Gas Chromatography (GC) with a Chiral Stationary Phase

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[8] For primary amines like 1-Methoxymethyl-2-methyl-propylamine, derivatization is often necessary to improve volatility and chromatographic performance.[9]

Experimental Protocol: Chiral GC

  • Derivatization: React the amine sample with a derivatizing agent such as trifluoroacetic anhydride.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., β-DEX™).[8][10]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, ramp to 180°C at 5°C/min.

    • Carrier Gas: Helium

    • Detector Temperature: 250°C

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Derivatize Derivatize Amine with Trifluoroacetic Anhydride Inject Inject Derivatized Sample Derivatize->Inject Column Chiral GC Column (e.g., β-DEX™) Inject->Column Detect FID Detection Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Workflow for ee determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy offers a non-separative method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.[11][12] For primary amines, chiral carboxylic acids or BINOL-derived phosphates can serve as effective CSAs.[13][14]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: In an NMR tube, dissolve a known amount of the amine sample and a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate) in a deuterated solvent (e.g., CDCl3).[13][15]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. The enantiomeric excess is determined by the integration ratio of these signals.[11]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Mix Mix Amine Sample with Chiral Solvating Agent in NMR Tube Acquire Acquire ¹H NMR Spectrum Mix->Acquire Integrate Integrate Diastereomeric Signals Acquire->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Workflow for ee determination by NMR Spectroscopy.

Performance Comparison

The following table provides a comparative overview of the three methods for the determination of the enantiomeric excess of (S)-1-Methoxymethyl-2-methyl-propylamine.

ParameterChiral HPLCChiral GCNMR with CSA
Principle Chromatographic separationChromatographic separationSpectroscopic differentiation
Derivatization Not requiredTypically requiredNot required
Resolution ExcellentExcellentVariable, depends on CSA
Sensitivity High (UV detector)Very high (FID)Moderate
Sample Throughput ModerateModerateHigh
Instrumentation Standard HPLC systemStandard GC systemHigh-field NMR spectrometer
Method Development Can be time-consumingRequires derivatization optimizationRelatively fast
Quantitation Highly accurate and preciseAccurate and preciseGood for estimation, can be quantitative
Sample Recovery Non-destructiveDestructiveNon-destructive

Conclusion

For the definitive and robust determination of the enantiomeric excess of (S)-1-Methoxymethyl-2-methyl-propylamine, chiral HPLC with a crown ether-based stationary phase is the recommended method. It offers excellent resolution and accuracy without the need for derivatization. Chiral GC provides a high-sensitivity alternative, particularly if the instrumentation is readily available, though it necessitates a derivatization step. NMR spectroscopy with a chiral solvating agent is a powerful, high-throughput technique for rapid screening and can provide accurate quantitative data with careful optimization. The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of precision, sample throughput, and available resources.

References

  • Miller, L., & Yu, L. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. LCGC North America, 41(10), 458-461.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26235-26243.
  • Wenzel, T. J., & Wilcox, J. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 24(8), 648-655.
  • Wenzel, T. J., & Wilcox, J. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 24(8), 648-655.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. [PMC]
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Armstrong, D. W., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Toda, F., & Tanaka, K. (2003). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto ester. Tetrahedron: Asymmetry, 14(16), 2539-2543.
  • Benson, S. C., Cai, P., Colon, M., Haiza, M. A., Tokles, M., & Snyder, J. K. (1988). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 53(23), 5335-5341.
  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H. C., Bond, A. D., ... & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(15), 4333-4341.
  • Wenzel, T. J. (2018). NMR Chiral solvating agents.
  • Duddeck, H. (2024). Chapter 5: A Brief Overview of the Chiral Agents. In NMR Spectroscopy in Stereochemical Analysis.
  • Daicel Corporation. (n.d.). SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-).
  • Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
  • Betzenbichler, A., Schurig, V., & Trapp, O. (2022).
  • Sigma-Aldrich. (n.d.).
  • Li, T., & Hyun, M. H. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 34(1), 119-124.
  • Mirajkar, A. (2015). How do I determine enantiomeric excess by GC?.
  • Kim, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Sumika Chemical Analysis Service, Ltd. (n.d.). Technical News - Separation of Chiral Amine Compounds using Crown Ether Column.
  • Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns.
  • Obrnuta faza. (n.d.).
  • Thongchai, K., & Ngamrojanavanich, N. (2018).
  • Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Wang, Y., et al. (2011). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society, 58(4), 521-526.
  • Zhang, J., et al. (2016). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.

Sources

Comparative

A Senior Application Scientist's Guide to Chiral GC Analysis of (S)-1-Methoxymethyl-2-methyl-propylamine

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral building blocks like (S)-1-Methoxymethyl-2-methyl-propylamine is of paramount importance. The biological activity and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral building blocks like (S)-1-Methoxymethyl-2-methyl-propylamine is of paramount importance. The biological activity and safety of a pharmaceutical end-product can be critically dependent on the stereochemistry of its intermediates. Gas chromatography (GC) is a powerful technique for assessing enantiomeric purity, offering high resolution and sensitivity. This guide provides an in-depth comparison of methodologies for the chiral GC analysis of (S)-1-Methoxymethyl-2-methyl-propylamine, grounded in scientific principles and experimental data.

The Challenge of Analyzing Chiral Primary Amines

Direct analysis of primary amines such as (S)-1-Methoxymethyl-2-methyl-propylamine by GC can be problematic. The polar nature of the amine group leads to undesirable interactions with the stationary phase, often resulting in poor peak shape and inaccurate quantification. To overcome this, two primary strategies are employed:

  • Indirect Analysis via Derivatization: This is the most common approach. The primary amine is reacted with a derivatizing agent to form a less polar, more volatile, and more thermally stable derivative. This improves chromatographic behavior and can also enhance detector sensitivity. For chiral analysis, either a chiral derivatizing agent can be used to form diastereomers that can be separated on a non-chiral column, or an achiral derivatizing agent can be used in conjunction with a chiral column.

  • Direct Analysis on Specialized Chiral Columns: Some modern chiral stationary phases are designed to directly separate underivatized amines. However, this is often more challenging and may not provide the same peak shape and resolution as indirect methods.

This guide will focus on the more robust and widely applicable derivatization approach. We will explore a detailed, experimentally verified method using N-acetylation and compare it with an alternative strategy employing N-trifluoroacetylation, discussing the relative merits of each.

Method 1: N-Acetyl Derivatization and Analysis on Astec® CHIRALDEX™ B-PH

A proven method for the enantiomeric analysis of 1-Methoxy-2-propylamine involves derivatization with acetic anhydride to form the N-acetyl derivative, followed by separation on an Astec® CHIRALDEX™ B-PH chiral GC column.

The Science Behind the Separation

The Astec® CHIRALDEX™ B-PH is a chiral stationary phase based on a permethylated beta-cyclodextrin. Cyclodextrins are chiral, cyclic oligosaccharides that have a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The N-acetylation of the amine is crucial as it reduces the polarity of the analyte, improving its volatility and interaction with the stationary phase, leading to better peak shape and resolution.

Experimental Protocol: N-Acetylation of 1-Methoxy-2-propylamine

A standard protocol for the N-acetylation of primary amines is as follows:

  • Sample Preparation: Dissolve a known amount of the 1-Methoxy-2-propylamine sample in a suitable anhydrous solvent (e.g., ethyl acetate or acetonitrile) in a reaction vial.

  • Reagent Addition: Add an excess of acetic anhydride to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

  • Work-up (if necessary): After cooling, the reaction mixture can often be injected directly into the GC. If acidic byproducts interfere with the analysis, a simple work-up with a mild base may be required.

Analytical Conditions

The following table summarizes the analytical conditions for the GC analysis of N-acetyl-1-methoxy-2-propylamine enantiomers on an Astec® CHIRALDEX™ B-PH column.

ParameterCondition
Column Astec® CHIRALDEX™ B-PH, 30 m x 0.25 mm I.D., 0.12 µm film thickness
Oven Program Isothermal at a temperature optimized for resolution (typically between 100-150°C)
Injector Split/Splitless, 250°C
Carrier Gas Helium or Hydrogen, at an optimized flow rate
Detector Flame Ionization Detector (FID), 250°C

Note: The optimal oven temperature and carrier gas flow rate should be determined empirically to achieve the best resolution.

Expected Results

This method is expected to provide baseline resolution of the two enantiomers of N-acetyl-1-methoxy-2-propylamine, allowing for accurate determination of the enantiomeric excess (e.e.) of the (S)-enantiomer.

Alternative Approach: N-Trifluoroacetyl Derivatization

An alternative and widely used derivatization strategy for primary amines is N-trifluoroacetylation, using trifluoroacetic anhydride (TFAA) as the reagent.

Why Consider Trifluoroacetylation?

Trifluoroacetylation offers several potential advantages over acetylation:

  • Increased Volatility: Trifluoroacetylated derivatives are generally more volatile than their acetylated counterparts. This can lead to shorter retention times and sharper peaks, potentially reducing analysis time.

  • Enhanced Detector Sensitivity: The presence of fluorine atoms in the derivative can significantly increase the sensitivity of an electron capture detector (ECD), which is particularly useful for trace analysis. For FID, the difference in sensitivity is generally less pronounced.

  • Different Selectivity: The change in the derivatizing group can alter the interaction with the chiral stationary phase, which may lead to improved resolution on certain columns.

Experimental Protocol: N-Trifluoroacetylation of 1-Methoxy-2-propylamine

The protocol for trifluoroacetylation is similar to that for acetylation:

  • Sample Preparation: Dissolve the amine sample in an anhydrous solvent.

  • Reagent Addition: Add an excess of trifluoroacetic anhydride.

  • Reaction: The reaction is often rapid and can proceed at room temperature or with gentle heating (e.g., 60-70°C for 15-30 minutes).

  • Analysis: The reaction mixture can typically be injected directly into the GC.

Recommended Chiral Stationary Phases for Trifluoroacetylated Amines

While the Astec® CHIRALDEX™ B-PH could be a suitable column for the TFAA derivative, other chiral stationary phases are also known to perform well with trifluoroacetylated amines. A good candidate would be the Astec® CHIRALDEX™ G-TA (a gamma-cyclodextrin derivatized with trifluoroacetyl groups). This column is known for its high selectivity for acyl-derivatized amines.[1]

Performance Comparison: N-Acetyl vs. N-Trifluoroacetyl Derivatization

The choice between acetylation and trifluoroacetylation will depend on the specific analytical requirements. The following table provides a comparative overview.

FeatureN-Acetyl Derivatization (Method 1)N-Trifluoroacetyl Derivatization (Alternative)
Reagent Acetic AnhydrideTrifluoroacetic Anhydride (TFAA)
Volatility of Derivative GoodExcellent
Potential for Shorter Analysis Time ModerateHigh
Detector Compatibility FID, MSFID, MS, ECD (enhanced sensitivity)
Recommended Column Astec® CHIRALDEX™ B-PHAstec® CHIRALDEX™ G-TA or other cyclodextrin-based columns
Potential for Improved Resolution Proven for the target analyteMay offer different selectivity and potentially improved resolution
Cost and Availability of Reagent Generally lower costGenerally higher cost

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for the two compared methods.

cluster_0 Method 1: N-Acetyl Derivatization A1 1. Dissolve Amine in Anhydrous Solvent A2 2. Add Acetic Anhydride A1->A2 A3 3. Heat at 60-70°C A2->A3 A4 4. Inject into GC A3->A4 A5 5. Separation on Astec® CHIRALDEX™ B-PH A4->A5 A6 6. Detection (FID) A5->A6

Workflow for N-Acetyl Derivatization Method.

cluster_1 Alternative: N-Trifluoroacetyl Derivatization B1 1. Dissolve Amine in Anhydrous Solvent B2 2. Add Trifluoroacetic Anhydride (TFAA) B1->B2 B3 3. React at RT or with Gentle Heating B2->B3 B4 4. Inject into GC B3->B4 B5 5. Separation on a Suitable Chiral Column (e.g., G-TA) B4->B5 B6 6. Detection (FID/ECD) B5->B6

Workflow for N-Trifluoroacetyl Derivatization.

Logical Framework for Method Selection

The choice of the optimal analytical method involves a logical consideration of several factors.

Start Start: Chiral GC Analysis of (S)-1-Methoxymethyl-2-methyl-propylamine Derivatization Is Derivatization Necessary? Start->Derivatization Direct Direct Analysis (Challenging) Derivatization->Direct No Indirect Indirect Analysis (Recommended) Derivatization->Indirect Yes Reagent Choose Derivatizing Reagent Indirect->Reagent Acetyl N-Acetylation (Acetic Anhydride) Reagent->Acetyl Standard Method TFAA N-Trifluoroacetylation (TFAA) Reagent->TFAA Alternative for Higher Volatility/Sensitivity Column Select Chiral Column Acetyl->Column TFAA->Column BPH Astec® CHIRALDEX™ B-PH Column->BPH For Acetyl Derivative GTA Astec® CHIRALDEX™ G-TA Column->GTA For TFAA Derivative Optimize Optimize GC Conditions (Temperature, Flow Rate) BPH->Optimize GTA->Optimize End End: Enantiomeric Purity Determination Optimize->End

Decision-making framework for method selection.

Conclusion and Recommendations

The chiral GC analysis of (S)-1-Methoxymethyl-2-methyl-propylamine is most reliably achieved through an indirect method involving derivatization.

  • For a robust and well-documented starting point, the N-acetylation of the amine followed by separation on an Astec® CHIRALDEX™ B-PH column is highly recommended. This method has been shown to be effective for the enantiomeric separation of this analyte.

  • For applications requiring higher sensitivity or faster analysis times, N-trifluoroacetylation is a strong alternative. The resulting derivative's increased volatility and compatibility with ECD make it an attractive option. When using this derivatization, a chiral column with high selectivity for acylated amines, such as the Astec® CHIRALDEX™ G-TA , should be considered for optimal performance.

Ultimately, the choice of method will be guided by the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the need for high throughput. Method development and optimization, particularly of the GC oven temperature program and carrier gas flow rate, are crucial for achieving the best possible separation.

References

  • Adams Jr, J. D., et al. "Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition." Journal of Pharmaceutical Sciences 71.6 (1982): 658-661. Available from: [Link]

  • Alkali Scientific. Astec® CHIRALDEX™ B-PH Capillary GC Column. Available from: [Link]

  • Scribd. Chiral GC Columns: Astec Chiraldex and Supelco DEX. Available from: [Link]

  • Waldhier, M. C., et al. "Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples." Journal of Chromatography B 878.15-16 (2010): 1103-1112. Available from: [Link]

  • Betzenbichler, G., et al. "Chiral stationary phases and applications in gas chromatography." Journal of Separation Science 45.5 (2022): 735-754. Available from: [Link]

  • Obrnuta faza. Astec Chiraldex® GC Capillary Columns. Available from: [Link]

  • Yuan, H., et al. "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." Analytica Chimica Acta 1095 (2020): 84-94. Available from: [Link]

  • Scientific Laboratory Supplies. MilliporeSigma™ Supelco™ Astec™ CHIRALDEX™ G-TA Capillary GC Column. Available from: [Link]

  • Wang, C., et al. "Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography." Journal of Chromatography A 1218.49 (2011): 8847-8853. Available from: [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Available from: [Link]

  • Wiley Analytical Science. New GC investigation of chiral amine separation. Available from: [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available from: [Link]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Available from: [Link]

  • Amanote Research. (PDF) Enantiomeric Separation of Chiral Amines and Amino - Amanote Research. Available from: [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • AZ chrom s.r.o. Chiral Gas Chromatography. Available from: [Link]

  • Chrom Tech. Unveiling the Power of Chiral GC Columns. Available from: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]

  • Chromatography Forum. TRIFLUOROACETIC ANHYDRIDE ASSAY. Available from: [Link]

  • Analytical Chemistry. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available from: [Link]

  • ResearchGate. Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods. Available from: [Link]

  • Scholars' Mine. Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Available from: [Link]

Sources

Validation

alternatives to (S)-1-Methoxymethyl-2-methyl-propylamine in asymmetric synthesis

An In-Depth Guide to Alternatives for (S)-1-Methoxymethyl-2-methyl-propylamine in Asymmetric Synthesis Introduction: The Quest for Stereochemical Control In the landscape of modern organic synthesis, the precise control...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alternatives for (S)-1-Methoxymethyl-2-methyl-propylamine in Asymmetric Synthesis

Introduction: The Quest for Stereochemical Control

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by the three-dimensional arrangement of their atoms. Asymmetric synthesis, therefore, is not merely an academic challenge but a critical necessity for creating effective and safe chemical entities. Chiral amines and their derivatives are foundational tools in this endeavor, serving either as stoichiometric chiral auxiliaries or as the basis for powerful chiral catalysts.[1][2]

(S)-1-Methoxymethyl-2-methyl-propylamine, a derivative of the naturally occurring amino acid (S)-valine, exemplifies a class of chiral auxiliaries that leverage steric hindrance and chelation to direct the stereochemical outcome of reactions. Similar to the renowned SAMP/RAMP reagents, the methoxymethyl group can coordinate with metal cations, creating a rigid, well-defined transition state that biases the approach of incoming reagents.[3] While effective, the pursuit of higher efficiency, broader substrate scope, improved atom economy, and easier removal has driven the development of a diverse arsenal of alternatives.

This guide provides a comparative analysis of prominent alternatives to valine-derived chiral amines, categorized by their mode of action. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.

Category 1: Stoichiometric Chiral Auxiliaries

Chiral auxiliaries are stereogenic units that are temporarily attached to a prochiral substrate to guide a diastereoselective transformation.[4] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is robust, reliable, and often the method of choice in the early stages of drug discovery.[4][5]

Evans Oxazolidinones

Popularized by David A. Evans, chiral oxazolidinones are arguably the most widely used class of chiral auxiliaries.[4][] Derived from readily available amino alcohols, they excel in asymmetric aldol reactions, alkylations, and conjugate additions.[5][7] The stereochemical outcome is dictated by the formation of a rigid, chelated Z-enolate, where a substituent at the 4-position of the oxazolidinone ring sterically blocks one face of the enolate.[8][9]

Mechanism of Stereocontrol in Evans Aldol Reactions: The key to the high diastereoselectivity observed in Evans aldol reactions is the formation of a well-ordered, six-membered Zimmerman-Traxler transition state.[8] Soft enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base selectively generates the (Z)-enolate. This enolate then chelates to the boron center along with the aldehyde, forcing the aldehyde's R group into a pseudo-equatorial position to minimize steric clashes, leading to the predictable formation of the syn-aldol product.[8][10]

Caption: Fig. 1: Transition state model for the Evans asymmetric aldol reaction.

Enders SAMP/RAMP Hydrazones

Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[3] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.[11] The method involves forming a hydrazone, deprotonating with a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated azaenolate, and then trapping with an electrophile.[3][12]

Mechanism of Stereocontrol: The stereoselectivity arises from the well-defined geometry of the lithium azaenolate intermediate. The methoxymethyl group chelates to the lithium ion, creating a rigid five-membered ring. This structure, combined with the steric bulk of the pyrrolidine ring, effectively shields one face of the azaenolate, forcing the electrophile to approach from the opposite, less hindered face.[13]

Caption: Fig. 2: Chelation-controlled model for SAMP-hydrazone alkylation.

Other Notable Chiral Auxiliaries
  • Oppolzer's Camphorsultams: These auxiliaries, derived from camphor, offer high levels of stereocontrol and often yield highly crystalline products, which facilitates purification by recrystallization. They are widely used in alkylations, aldol reactions, and Diels-Alder reactions.[4]

  • Myers' Pseudoephedrine Amides: This method provides a highly effective route to enantiomerically enriched carboxylic acids, alcohols, and ketones via the asymmetric alkylation of a chiral pseudoephedrine-derived amide enolate.[][14]

  • Ellman's tert-Butanesulfinamide: This auxiliary is exceptionally versatile for the asymmetric synthesis of chiral amines.[15] Condensation with an aldehyde or ketone forms an N-sulfinylimine, which can then undergo diastereoselective addition of a nucleophile. The sulfinyl group is easily removed under mild acidic conditions.[15]

Performance Comparison of Chiral Auxiliaries
Reaction TypeAuxiliarySubstrateElectrophile/DieneYield (%)d.r. / e.e. (%)Ref.
Aldol Evans OxazolidinonePropionyl ImideBenzaldehyde80-95>99:1 d.r.[8][9]
Alkylation Evans OxazolidinonePropionyl ImideBenzyl Bromide>90>99:1 d.r.[4][5]
Alkylation SAMP HydrazoneCyclohexanoneIodomethane95>98% e.e.[3][16]
Alkylation Myers' PseudoephedrinePropanamideBenzyl Bromide85-95>98% d.e.[]
Amine Synth. tert-ButanesulfinamideBenzaldehydeEtMgBr (to imine)9498:2 d.r.[15]
Diels-Alder Oppolzer's SultamAcryloyl SultamCyclopentadiene9398:2 d.r. (endo)[4]

Category 2: Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively, offering a metal-free alternative to traditional methods.[17][18][19] This approach is a cornerstone of green chemistry and has revolutionized asymmetric synthesis since the early 2000s.[18][20]

Proline and its Derivatives (Enamine/Iminium Catalysis)

Chiral secondary amines, most famously L-proline, catalyze reactions by forming transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.[17][21]

  • Enamine Catalysis: The catalyst reacts with a ketone or aldehyde to form a chiral enamine, which then attacks an electrophile (e.g., in aldol or Michael reactions). The chiral environment of the catalyst directs the attack to one face.

  • Iminium Catalysis: The catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack (e.g., in Diels-Alder or conjugate addition reactions).[22] Diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) are highly effective for this type of transformation.[17]

Corey-Bakshi-Shibata (CBS) Catalysts

The CBS catalyst is a chiral oxazaborolidine derived from proline.[23][24] It is a highly efficient and selective catalyst for the reduction of prochiral ketones to secondary alcohols using a borane source like BH₃·THF or catecholborane.[25][26]

Mechanism of Stereocontrol: The ketone coordinates to the Lewis acidic boron atom of the catalyst from the sterically less hindered face.[24][25] The nitrogen atom of the catalyst then acts as a Lewis base, coordinating to the borane reagent and delivering the hydride intramolecularly to the ketone's carbonyl carbon. This pre-organized transition state accounts for the high rate and enantioselectivity.[24]

Performance Comparison of Organocatalysts
Reaction TypeCatalystSubstrateReagentYield (%)e.e. (%)Ref.
Aldol L-Proline (20-30 mol%)Acetone4-Nitrobenzaldehyde6897[20]
Michael Add. Jørgensen-Hayashi Cat.PropanalNitrostyrene9499[17][22]
Reduction (R)-Me-CBS (5-10 mol%)AcetophenoneBH₃·SMe₂9797[24]
Diels-Alder MacMillan CatalystCinnamaldehydeCyclopentadiene8894[27]

Category 3: Chiral Ligands for Metal Catalysis

In this strategy, a chiral molecule, often derived from a chiral amine or amino alcohol, acts as a ligand that coordinates to a metal center. The resulting chiral Lewis acid or transition metal complex then catalyzes the asymmetric reaction. This combines the high reactivity of metals with the excellent stereocontrol of chiral organic molecules.

  • Bis(oxazoline) (BOX) Ligands: When complexed with Lewis acids such as Cu(II) or Zn(II), BOX ligands form powerful chiral catalysts for a variety of reactions, including Diels-Alder, aldol, and conjugate additions.[28] The C₂-symmetric ligand creates a well-defined chiral pocket around the metal center, dictating the coordination of the substrate and the subsequent stereochemical outcome.[28]

  • Dirhodium(II) Carboxamidates: These have emerged as highly efficient catalysts for transformations like the hetero-Diels-Alder reaction, achieving high enantioselectivities with very low catalyst loadings (down to 0.01 mol%).[29]

Experimental Protocols

Protocol 1: Evans Asymmetric Aldol Reaction

This protocol describes a typical procedure for the diastereoselective aldol reaction between an N-propionyl oxazolidinone and an aldehyde.[8][9]

  • Enolate Formation: To a solution of (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add diisopropylethylamine (DIPEA, 2.5 equiv). Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv in hexanes) dropwise over 10 minutes. Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: To the cold enolate solution, add a solution of the desired aldehyde (1.2 equiv) in dry CH₂Cl₂ dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by various methods, such as hydrolysis with LiOH/H₂O₂ to yield the carboxylic acid or reduction with LiBH₄ to yield the chiral alcohol.

Protocol 2: Enders SAMP-Hydrazone α-Alkylation

This protocol outlines the asymmetric alkylation of a ketone using the SAMP auxiliary.[3][12]

  • Hydrazone Formation: A mixture of the ketone (1.0 equiv) and SAMP (1.2 equiv) is stirred neat or in a solvent like diethyl ether at room temperature or with gentle heating until TLC or GC analysis indicates complete conversion (typically 12-24 hours). The crude hydrazone is purified by distillation or chromatography.

  • Alkylation: To a solution of lithium diisopropylamide (LDA, 1.1 equiv) in dry THF at -78 °C under an argon atmosphere, add a solution of the purified SAMP-hydrazone (1.0 equiv) in dry THF dropwise. Stir the mixture for 2-4 hours at -78 °C to ensure complete deprotonation. Add the alkylating agent (e.g., an alkyl iodide, 1.2 equiv) and stir at -78 °C until the reaction is complete (monitor by TLC).

  • Workup and Cleavage: Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate. The alkylated hydrazone can be cleaved to the corresponding ketone by ozonolysis (O₃ at -78 °C followed by workup) or by hydrolysis with aqueous acid (e.g., oxalic acid).

Decision-Making Workflow for Method Selection

Choosing the right strategy depends on several factors, including the desired transformation, substrate scope, scalability, and the stage of the research project. The following flowchart provides a general guide for selecting an appropriate method.

G start What is the target transformation? c_c_bond c_c_bond start->c_c_bond C-C Bond Formation reduction reduction start->reduction Ketone Reduction amine_synth amine_synth start->amine_synth Chiral Amine Synthesis aldol aldol c_c_bond->aldol Aldol Reaction alkylation alkylation c_c_bond->alkylation α-Alkylation diels_alder diels_alder c_c_bond->diels_alder Diels-Alder cbs cbs reduction->cbs High e.e., reliable catalyst ellman ellman amine_synth->ellman From aldehydes/ketones evans evans aldol->evans High d.r., reliable, stoichiometric proline proline aldol->proline Catalytic, atom-economical, good for ketones myers myers alkylation->myers To make chiral acids/ketones samp_ramp samp_ramp alkylation->samp_ramp Ketone/Aldehyde α-alkylation metal_box metal_box diels_alder->metal_box Catalytic, high turnover macmillan macmillan diels_alder->macmillan Organocatalytic, for enals conclusion Select method and optimize conditions evans->conclusion proline->conclusion myers->conclusion samp_ramp->conclusion metal_box->conclusion macmillan->conclusion cbs->conclusion ellman->conclusion caption Fig. 3: Decision tree for selecting an asymmetric synthesis method.

Caption: Fig. 3: Decision tree for selecting an asymmetric synthesis method.

Conclusion

While (S)-1-Methoxymethyl-2-methyl-propylamine and related valine derivatives are effective chiral auxiliaries, the field of asymmetric synthesis offers a rich and diverse toolkit of alternatives. Evans oxazolidinones and Enders SAMP/RAMP hydrazones remain the gold standard for stoichiometric control in aldol and alkylation reactions, respectively, prized for their reliability and high diastereoselectivities. For applications demanding greater atom economy and sustainability, organocatalysis, particularly using proline derivatives and CBS reagents, provides powerful catalytic solutions for a wide range of transformations. Finally, chiral ligands for metal catalysis bridge the gap, offering the high reactivity of metals controlled by an exquisitely designed chiral environment.

The optimal choice is invariably context-dependent, balancing the need for stereoselectivity, yield, scalability, and ease of use. By understanding the mechanistic principles and performance characteristics of each alternative, researchers can make informed decisions to accelerate the synthesis of complex chiral molecules.

References

Sources

Comparative

spectroscopic analysis (NMR) for structure confirmation of (S)-1-Methoxymethyl-2-methyl-propylamine

Executive Summary & Structural Definition Target Molecule: (S)-1-Methoxymethyl-2-methyl-propylamine IUPAC Name: (2S)-1-methoxy-3-methylbutan-2-amine Common Name: (S)-O-Methylvalinol CAS: 99636-32-5 (Generic for enantiome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

Target Molecule: (S)-1-Methoxymethyl-2-methyl-propylamine IUPAC Name: (2S)-1-methoxy-3-methylbutan-2-amine Common Name: (S)-O-Methylvalinol CAS: 99636-32-5 (Generic for enantiomer)

This guide addresses the critical challenge in the development of this chiral auxiliary: distinguishing the (S)-enantiomer from its (R)-counterpart and confirming the integrity of the stereocenter. While standard 1D NMR confirms connectivity, it is blind to stereochemistry. This guide compares two advanced NMR workflows for structure confirmation: Derivatization (Mosher’s Method) versus Chiral Solvating Agents (CSAs) .

Structural Logic

The molecule consists of a rigid chiral center (C2) flanked by a bulky isopropyl group and a methoxymethyl ether.

  • Key Feature: The methylene protons (

    
    ) at C1 are diastereotopic . Their magnetic non-equivalence in achiral solvents (like 
    
    
    
    ) is the first "fingerprint" of the chiral center's rigidity, even before chiral analysis.

Baseline Characterization: Connectivity (1D NMR)

Before assessing chirality, the chemical connectivity must be validated. The following data represents the standard spectral signature in


 at 298 K.
Predicted NMR Data (400 MHz, )
PositionGroupShift (

, ppm)
MultiplicityIntegrationStructural Insight
1

3.35Singlet (s)3HDiagnostic methoxy signal.
2a, 2b

3.18, 3.38dd (ABX system)2HDiastereotopic protons. Confirm proximity to a chiral center.
3

2.85Multiplet (m)1HChiral methine.
4

1.65Octet/Multiplet1HIsopropyl methine.
5, 6

0.91, 0.95Doublets (d)6HNon-equivalent methyls due to chiral influence.

Critical Checkpoint: If the signals at Position 2a/2b appear as a singlet or a simple doublet, the chiral center may be racemized or the resolution is insufficient. They must appear as a complex ABX pattern (often looking like two distorted doublets).

Comparative Analysis: Chiral Discrimination Methods

To confirm the (S)-configuration and determine Enantiomeric Excess (


), we compare two industry-standard methodologies.
Method A: The "Gold Standard" – Mosher's Amide Derivatization

Mechanism: Reaction with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1] The resulting diastereomers have distinct chemical shifts due to the anisotropic shielding of the phenyl ring.
Method B: The "Rapid Screen" – Chiral Solvating Agents (CSAs)

Mechanism: Formation of a transient diastereomeric host-guest complex using (R)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNPPA) or (R)-Mandelic Acid. This relies on fast-exchange kinetics on the NMR timescale.

Performance Comparison Table
FeatureMethod A: Mosher's DerivatizationMethod B: Chiral Solvating Agent (CSA)
Accuracy (

)
Ultra-High (

0.5%)
Moderate to High (

2-3%)
Absolute Config. Definitive (via

analysis)
Inferential (requires reference standard)
Time to Result 4–6 Hours (Reaction + Workup + NMR)15 Minutes (In-tube titration)
Sample Recovery Impossible (Destructive)Possible (Extraction/Basification)
Sensitivity High (distinct F-19 signals often used)Concentration dependent (requires high conc.)
Cost High (Reagents + Solvent + Labor)Low (Reusable agents, minimal labor)

Experimental Protocols

Protocol A: Mosher's Method (Absolute Configuration)

Use this method when you must prove "S" configuration for regulatory filing.

  • Preparation: Take two clean NMR tubes.

  • Reaction (Tube 1): Dissolve 5 mg of amine in 0.5 mL

    
    . Add 1.5 eq. of (R)-(-)-MTPA-Cl  and 2 eq. of dry Pyridine-d5. Shake for 10 min.
    
  • Reaction (Tube 2): Repeat with (S)-(+)-MTPA-Cl .

  • Analysis: Acquire

    
     NMR for both.
    
  • Calculation: Calculate

    
     for the methoxy protons and the isopropyl protons.
    
    • Interpretation: Based on the Mosher model, protons on the "right" of the plane defined by the MTPA carbonyl will be shielded (negative

      
      ) or deshielded (positive 
      
      
      
      ) in a predictable pattern confirming the (S)-center.
Protocol B: CSA Titration (Routine Purity Check)

Use this method for batch-to-batch QC.

  • Baseline: Dissolve 10 mg of (S)-1-Methoxymethyl-2-methyl-propylamine in 0.6 mL

    
    . Acquire a standard spectrum.
    
  • Titration: Add 1.0 equivalent of (R)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNPPA) directly to the tube.

  • Equilibration: Shake vigorously for 1 minute. The solution may become slightly cloudy; ensure complete dissolution.

  • Acquisition: Acquire

    
     NMR.
    
  • Diagnostic Signal: Focus on the O-Methyl singlet (originally ~3.35 ppm).

    • Pure (S): Remains a singlet (shifted downfield).

    • Racemic: Splits into two distinct singlets (separation

      
       ppm).
      
    • Enantiomeric Excess Calculation: Integrate the two methoxy peaks (

      
       vs 
      
      
      
      ).
      
      

Visualization of Workflows

Diagram 1: Strategic Decision Tree for Analysis

NMR_Strategy Start Sample: (S)-1-Methoxymethyl- 2-methyl-propylamine Check1 1. Standard 1H NMR (CDCl3) Start->Check1 Decision1 Are CH2-O protons diastereotopic (ABX)? Check1->Decision1 Fail STOP: Achiral/Racemized or Wrong Structure Decision1->Fail No Pass Connectivity Confirmed Decision1->Pass Yes Choice Select Goal Pass->Choice QC Routine Batch QC (Speed Priority) Choice->QC Absolute New Synthesis Route (Certainty Priority) Choice->Absolute CSA CSA Method (BNPPA) Time: 15 mins QC->CSA Mosher Mosher's Method Time: 4 Hours Absolute->Mosher Result1 Calculate %ee (Split of O-Me signal) CSA->Result1 Result2 Confirm Absolute Config (Sign of Δδ) Mosher->Result2

Caption: Decision matrix for selecting the appropriate NMR modality based on the stage of drug development (QC vs. R&D).

Diagram 2: Chiral Solvating Agent Mechanism

CSA_Mechanism Host Host: (R)-BNPPA (Chiral Acid) Complex Transient Diastereomeric Complex [Host---H---Guest] Host->Complex Guest Guest: (S)-Amine (Analyte) Guest->Complex Signal NMR Output: Chemical Shift Anisochrony (Δδ) Complex->Signal Mech Mechanism: Fast Exchange on NMR Timescale Acid-Base Ion Pairing Complex->Mech

Caption: The formation of a transient diastereomeric complex allows the achiral NMR solvent to distinguish enantiomers via chemical shift differences.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link
  • Wenzel, T. J. (2018).[2] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-VCH. (Standard reference text for CSA protocols).

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

Sources

Validation

A Comparative Guide to the Synthesis of (S)-1-Methoxymethyl-2-methyl-propylamine: A Cost-Benefit Analysis for Researchers

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral amines is a critical step in the discovery and manufacturing of novel therapeutics. (S)-1-Methoxymethyl-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral amines is a critical step in the discovery and manufacturing of novel therapeutics. (S)-1-Methoxymethyl-2-methyl-propylamine, a key chiral building block, presents several synthetic challenges. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this valuable compound, offering a cost-benefit analysis supported by detailed, field-proven insights to aid in your experimental design and scale-up considerations.

Introduction

(S)-1-Methoxymethyl-2-methyl-propylamine possesses a unique combination of a chiral secondary amine and a methoxy ether functional group, making it a desirable intermediate in the synthesis of complex molecular architectures. The stereochemical integrity of the chiral center is paramount for the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, the choice of synthetic route must not only be economically viable but also robust in maintaining high enantiomeric purity. This guide will dissect two primary synthetic strategies: a two-step sequence commencing from the readily available chiral precursor (S)-valinol, and a direct, one-pot reductive amination approach.

Route 1: Synthesis from (S)-Valinol via Williamson Ether Synthesis

This strategy leverages the chiral pool by starting with (S)-valinol, which already contains the required isobutyl group and the correct stereochemistry at the amine-bearing carbon. The synthesis proceeds in two key stages: protection of the amine followed by methylation of the alcohol, and subsequent deprotection.

Scientific Rationale

The primary hydroxyl group of (S)-valinol is a good nucleophile for a Williamson ether synthesis. However, the secondary amine is also nucleophilic and can compete in the alkylation step, leading to undesired N-methylation and the formation of a quaternary ammonium salt. To circumvent this, the amine must first be protected. A tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of installation and removal under acidic conditions that are orthogonal to the basic conditions of the Williamson ether synthesis.

Experimental Protocols

Step 1: N-Boc Protection of (S)-Valinol

  • To a stirred solution of (S)-valinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-valinol.

Step 2: O-Methylation (Williamson Ether Synthesis)

  • To a solution of N-Boc-(S)-valinol (1.0 eq) in a polar aprotic solvent like THF or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C.[1]

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain N-Boc-(S)-1-methoxymethyl-2-methyl-propylamine.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-Boc protected amine in a suitable solvent like DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine into an organic solvent.

  • Dry the organic layer and concentrate to yield the final product, (S)-1-Methoxymethyl-2-methyl-propylamine.

Visualizing the Pathway

Route 1: From (S)-Valinol Valinol (S)-Valinol BocValinol N-Boc-(S)-Valinol Valinol->BocValinol Boc₂O, Et₃N Alkoxide N-Boc-(S)-Valinol Alkoxide Intermediate BocValinol->Alkoxide NaH ProtectedProduct N-Boc-(S)-1-Methoxymethyl- 2-methyl-propylamine Alkoxide->ProtectedProduct CH₃I FinalProduct (S)-1-Methoxymethyl- 2-methyl-propylamine ProtectedProduct->FinalProduct TFA or HCl Route 2: Reductive Amination cluster_0 Starting Materials Amine (S)-1-methoxy-2-propylamine Iminium Iminium Ion Intermediate Amine->Iminium Acetic Acid (cat.) Aldehyde Isobutyraldehyde Aldehyde->Iminium Acetic Acid (cat.) Product (S)-1-Methoxymethyl- 2-methyl-propylamine Iminium->Product NaBH(OAc)₃

Sources

Comparative

Comparative Guide: Chiral Auxiliaries for Asymmetric Amine Synthesis

Executive Summary & Strategic Context In the landscape of pharmaceutical development, chiral amines constitute approximately 40% of all small-molecule drugs. While catalytic asymmetric hydrogenation and biocatalysis (tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical development, chiral amines constitute approximately 40% of all small-molecule drugs. While catalytic asymmetric hydrogenation and biocatalysis (transaminases) have gained ground, chiral auxiliaries remain the workhorse of early-phase discovery and process development. Their value lies in predictability : unlike catalysts that require extensive screening for each new substrate, a well-chosen auxiliary offers a stoichiometric, reliable pathway with linearly scalable thermodynamics.

This guide objectively compares the three dominant auxiliary platforms for amine synthesis:

  • Ellman’s Sulfinamide (

    
    -BS):  The modern industry standard for nucleophilic addition.
    
  • Enders’ SAMP/RAMP: The classical alkylation powerhouse, despite its process limitations.

  • 
    -Methylbenzylamine (
    
    
    
    -MBA):
    The cost-effective commodity option for reductive amination.

Critical Analysis of Contenders

A. The Modern Standard: Ellman’s Sulfinamide ( -BS)

Since its introduction by Jonathan Ellman in 1997, tert-butanesulfinamide has displaced most other auxiliaries for primary amine synthesis.

  • Mechanism: Condensation with aldehydes/ketones yields

    
    -sulfinyl imines.[1][2][3] The bulky tert-butyl group directs nucleophilic attack (Grignard, organolithium, or enolate) to the imine carbon with high facial selectivity.
    
  • The "Killer Feature" (Cleavage): Unlike carbon-based auxiliaries, the S–N bond is labile under mild acidic conditions (HCl/MeOH), releasing the amine hydrochloride without destroying the carbon skeleton or requiring heavy metals.

  • Process Insight: The condensation step is equilibrium-driven. The use of Lewis acids like

    
     is critical not just for catalysis but as a water scavenger to drive conversion.
    
B. The Classical Specialist: Enders’ SAMP/RAMP

Developed by Dieter Enders, these proline-derived hydrazones are exceptional for


-alkylation of aldehydes and ketones, which are then converted to amines.
  • Mechanism: Formation of a hydrazone, followed by lithiation (LDA) to form an aza-enolate.[4] The chiral pyrrolidine ring directs electrophilic alkylation.

  • Performance: Historically unmatched diastereomeric ratios (dr > 99:1).

  • Process Liability: Cleavage is the bottleneck. It requires either Ozonolysis (safety hazard at scale) or Raney Nickel (pyrophoric, incompatible with alkenes). Furthermore,

    
    -nitrosamine intermediates are potent carcinogens, creating severe regulatory burdens (ICH M7 guidelines).
    
C. The Commodity Option: Chiral Benzylamines ( -MBA)

The simplest approach involves condensing a ketone with phenylethylamine followed by reduction.

  • Mechanism: Reductive amination.[5][6] The existing chiral center directs the hydride attack on the imine.

  • Limitation: Removal of the auxiliary requires hydrogenolysis (

    
    ). This is "orthogonal" only if the molecule contains no other reducible groups (alkenes, alkynes, nitro groups, aryl halides).
    

Comparative Performance Matrix

FeatureEllman’s Sulfinamide Enders’ SAMP/RAMP

-Methylbenzylamine
Primary Application Nucleophilic addition to Imines

-Alkylation of Carbonyls
Reductive Amination
Diastereoselectivity (dr) Typically > 95:5Typically > 98:2Variable (80:20 to 95:5)
Cleavage Conditions Mild Acid (HCl/MeOH)Harsh (Ozone or Raney Ni)Hydrogenolysis (

, Pd/C)
Atom Economy Good (Auxiliary MW ~121)Poor (Auxiliary MW ~158 + loss)Moderate
Substrate Tolerance Excellent (Compatible with alkenes)Limited (Ozone/Raney Ni issues)Limited (No reducible groups)
Scalability High (Metric ton usage)Low (Cryogenic/Safety limits)High (Cheap materials)
Cost ModerateHighLow

Decision Logic & Workflows

The following diagrams illustrate the decision process and the mechanistic flow for the industry-preferred Ellman method.

Diagram 1: Auxiliary Selection Decision Tree

G Start Target: Chiral Amine Q1 Reaction Type? Start->Q1 Path_Add Nucleophilic Addition (to Imine) Q1->Path_Add Organometallic Addn Path_Alk Alpha-Alkylation (of Carbonyl) Q1->Path_Alk Enolate Chem Path_Red Reductive Amination Q1->Path_Red Hydride Redn Res_Ellman RECOMMENDED: Ellman's Sulfinamide Path_Add->Res_Ellman Standard Res_SAMP Consider: SAMP/RAMP (Warning: Toxicity) Path_Alk->Res_SAMP Q2 Substrate has Reducible Groups? (Alkene, Alkyne, Halide) Path_Red->Q2 Q2->Res_Ellman Yes (Avoid H2) Res_MBA Option: Chiral Benzylamine Q2->Res_MBA No (Safe for H2)

Caption: Selection logic based on reaction mechanism and substrate stability.

Diagram 2: The Ellman Cycle (Mechanism)

Ellman Aldehyde Aldehyde/Ketone (R-C=O) Imine N-Sulfinyl Imine (Activated) Aldehyde->Imine Ti(OEt)4 Condensation Aux Ellman Aux (t-Bu-SO-NH2) Aux->Imine Transition Transition State (Chelated 6-mem ring) Imine->Transition R'-MgBr (Grignard) Protected Sulfinamide Product (Diastereopure) Transition->Protected Selective Addition Final Chiral Amine salt (R-CH(NH3)-R') Protected->Final HCl / MeOH (Cleavage)

Caption: The Ellman synthesis cycle showing activation, stereo-induction, and mild cleavage.

Detailed Experimental Protocols

Protocol A: Ellman Synthesis of -Chiral Amines

Target: Synthesis of (S)-1-phenylethylamine derivatives.

1. Condensation (Imine Formation):

  • Reagents: Ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv),

    
     (2.0 equiv), THF (0.5 M).
    
  • Procedure:

    • Charge flask with sulfinamide and ketone in THF under

      
      .
      
    • Add

      
       dropwise (Caution: Exothermic).
      
    • Heat to 60°C for 6-12h. Monitor by TLC/HPLC (disappearance of ketone).

    • Workup: Pour into brine/EtOAc. The Titanium salts will precipitate as a thick paste. Filter through Celite.

    • Scientist's Note: If the Ti-emulsion is hard to filter, add a small amount of water to the reaction mixture before pouring into brine to aggregate the salts.

2. Diastereoselective Addition:

  • Reagents:

    
    -sulfinyl imine (1.0 equiv), 
    
    
    
    (2.0 equiv), DCM or Toluene.
  • Procedure:

    • Cool imine solution to -48°C or -78°C (Temperature control is critical for dr).

    • Add Grignard reagent slowly.

    • Stir 2-4h. Quench with sat.

      
      .
      
    • Validation: Check diastereomeric ratio (dr) via crude NMR or HPLC before purification. Expect >95:5.[7]

3. Cleavage:

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve protected amine in MeOH.

    • Add HCl (2-3 equiv). Stir at RT for 30 min.

    • Concentrate to dryness. Precipitate the amine hydrochloride salt from

      
      .
      
Protocol B: SAMP Hydrazone Alkylation (Reference Only)

Target:


-alkylation of a ketone.

1. Hydrazone Formation:

  • Mix Ketone + SAMP (1.0 equiv) in benzene/toluene with catalytic p-TsOH. Reflux with Dean-Stark trap to remove water.

2. Metallation & Alkylation:

  • Cool hydrazone in THF to -78°C. Add LDA (1.1 equiv).

  • Stir 1-2h to form aza-enolate (bright yellow/orange).

  • Add Alkyl Halide (R-X). Allow to warm to RT overnight.

3. Cleavage (Ozonolysis Method):

  • Safety Warning: Ozonides are explosive. Perform behind a blast shield.

  • Cool alkylated hydrazone in

    
     to -78°C.
    
  • Bubble

    
     until blue color persists. Purge with Argon.
    
  • Quench with dimethyl sulfide (DMS) or

    
    .
    
  • Result: Releases the chiral ketone (precursor to amine via reductive amination) and the nitrosamine of the auxiliary (Carcinogenic - handle with extreme care).

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[7] Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Enders, D., & Wortmann, L. (1993). "Asymmetric Synthesis of Amines by Nucleophilic 1,2-Addition to Imine Derivatives." Accounts of Chemical Research. Link

  • Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). "tert-Butanesulfinamides: Facile Synthesis and Applications." Chemical Society Reviews. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 34: Asymmetric Synthesis). Oxford University Press. Link

Sources

Validation

A Senior Application Scientist's Guide to Quality Control of (S)-1-Methoxymethyl-2-methyl-propylamine

Introduction (S)-1-Methoxymethyl-2-methyl-propylamine is a chiral amine that serves as a critical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-Methoxymethyl-2-methyl-propylamine is a chiral amine that serves as a critical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The stereochemistry at the chiral center is paramount; the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by a single enantiomer. Consequently, rigorous quality control (QC) is not merely a regulatory requirement but a scientific necessity to ensure the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of this key building block.[1]

This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality control of (S)-1-Methoxymethyl-2-methyl-propylamine. We will move beyond procedural steps to explore the scientific rationale behind method selection, offering field-proven insights into achieving robust and reliable analytical results. The protocols described herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]

The Analytical Imperative: Controlling Chirality and Purity

The primary analytical challenge for (S)-1-Methoxymethyl-2-methyl-propylamine is twofold:

  • Quantification of Enantiomeric Purity: The foremost task is to accurately quantify the desired (S)-enantiomer and its unwanted counterpart, the (R)-enantiomer. Even small amounts of the incorrect enantiomer can lead to reduced efficacy or off-target effects in the final product.

  • Detection and Quantification of Impurities: Like any synthetic intermediate, this compound can contain process-related impurities (e.g., starting materials, by-products) and degradation products that must be controlled.[6]

This guide will focus on three complementary techniques that form the cornerstone of a robust QC strategy: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity in the pharmaceutical industry due to its high resolution, accuracy, and robustness.[7][8] The technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Causality of Method Design

The choice of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is deliberate. These phases are known to form transient diastereomeric complexes with a wide range of chiral molecules, including amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[7][8] A normal-phase mobile system (e.g., hexane/isopropanol) is typically chosen because it enhances the polar interactions necessary for chiral recognition on these CSPs. A small amount of a basic modifier, like diethylamine (DEA), is crucial; it acts as a competitive inhibitor for highly active sites on the silica surface of the CSP, preventing undesirable ionic interactions with the amine analyte and dramatically improving peak shape.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase.

    • System Equilibration: Purge the column with the mobile phase at 1.0 mL/min for at least 30-60 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of a reference standard of (S)-1-Methoxymethyl-2-methyl-propylamine at approximately 1.0 mg/mL in the mobile phase. If available, prepare a solution of the racemic mixture to confirm the elution order and resolution of both enantiomers.

    • Sample Solution: Prepare the test sample at approximately 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Injection Volume: 10 µL.

    • Detection: UV at 215 nm.

    • Run Time: Approximately 20 minutes, or until both enantiomers have eluted.

  • Data Analysis & System Suitability:

    • Identification: The (S)-enantiomer is identified by comparing its retention time to that of the reference standard.

    • Resolution: For the racemic standard, the resolution (Rs) between the (S) and (R) enantiomer peaks should be ≥ 1.5. This is a critical system suitability requirement as per USP <621>.[4][9]

    • Calculation of Enantiomeric Excess (e.e.):

      • e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

      • Where Area_S and Area_R are the integrated peak areas of the (S) and (R) enantiomers, respectively.

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Hexane/IPA/DEA) Equilibrate System Equilibration MobilePhase->Equilibrate SamplePrep Sample/Standard Prep (1 mg/mL) Inject Inject Sample (10 µL) SamplePrep->Inject Separate Chiral Separation (CSP Column) Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate e.e. (%) Integrate->Calculate Report Final Report Calculate->Report GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing Derivatize Derivatization (TFAA, 60°C) SamplePrep->Derivatize Inject GC Injection (1 µL) Derivatize->Inject Separate Chiral Separation (Cyclodextrin Column) Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Integrate->Calculate Report Final Report Calculate->Report NMR_Logic Racemate Racemic Amine (S-Amine + R-Amine) Complexes Transient Diastereomeric Complexes (S-Amine•••R-TFAE) (R-Amine•••R-TFAE) Racemate->Complexes CSA Chiral Solvating Agent (e.g., R-TFAE) CSA->Complexes NMR ¹H NMR Spectrum Complexes->NMR Split Split Proton Signals (Δδ ≠ 0) NMR->Split Quantify Quantify e.e. (by Integration) Split->Quantify

Sources

Safety & Regulatory Compliance

Safety

Laboratory Guide: Disposal of (S)-1-Methoxymethyl-2-methyl-propylamine

Executive Summary & Chemical Profile[1] Immediate Action Required: This substance is a Flammable Corrosive . It presents a dual hazard of ignitability and severe tissue damage.[1][2][3][4] Improper segregation from acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Immediate Action Required: This substance is a Flammable Corrosive . It presents a dual hazard of ignitability and severe tissue damage.[1][2][3][4] Improper segregation from acids or oxidizers can result in immediate exothermic runaway or fire.

(S)-1-Methoxymethyl-2-methyl-propylamine (often referred to as (S)-O-Methylvalinol) is a chiral amino-ether commonly used as a stereoselective auxiliary. Its chemical structure combines a basic primary amine with an ether linkage, dictating its specific disposal requirements.

Property Data / Classification Operational Implication
CAS Number Generic: 72593-47-0 (varies by salt/isomer)Verify specific SDS; treat as hazardous.[1][4]
Functional Group Amino-ether (Aliphatic Amine)High pH (Basic). Incompatible with acids.
Flash Point < 60°C (Estimated)Flammable. Ground all transfer equipment.
RCRA Codes D001 (Ignitable), D002 (Corrosive)Requires "Flammable Base" waste stream.
DOT Shipping UN 2733 (Amines, flammable, corrosive, n.o.s.)Use rated packaging (UN 1A1 or 4G).

Regulatory Classification (RCRA)[5]

To maintain compliance with 40 CFR 261 (USA) and international standards, this material must be characterized by its properties , as it is likely not specifically listed on the EPA P-list or U-list.

  • Characteristic of Ignitability (D001): As a low-molecular-weight organic amine/ether, the flash point is typically below 140°F (60°C).

  • Characteristic of Corrosivity (D002): Aqueous solutions or the neat liquid will exhibit a pH > 12.5, classifying it as corrosive.[5][6][7][8]

Critical Compliance Note: Do not dilute this chemical solely to render it non-hazardous (impermissible dilution). It must be managed as hazardous waste.[9]

Segregation Logic: The Self-Validating System

Safety in amine disposal relies on strict segregation . The nitrogen lone pair acts as a nucleophile and a base. The following logic gate ensures no incompatible mixing occurs.

Incompatibility Mechanisms
  • Acids (Mineral/Organic): Mixing with acids (e.g., HCl, H₂SO₄) causes immediate, violent heat generation (Heat of Neutralization). In a closed waste drum, this pressurizes the vessel, leading to rupture.

  • Oxidizers: The ether and alkyl backbone are fuel sources. Mixing with oxidizers (e.g., Nitric Acid, Peroxides) creates a hypergolic (self-igniting) or explosive mixture.

  • Halogenated Solvents: While often co-disposed, primary amines can react with certain halogenated compounds (e.g., alkyl halides) over time to form quaternary ammonium salts, potentially generating heat or precipitating solids.

Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste: (S)-1-Methoxymethyl- 2-methyl-propylamine IsPure Is the waste pure/neat? Start->IsPure Contam Is it mixed with other solvents? IsPure->Contam No StreamA Stream A: Flammable Basic (Organic Bases) IsPure->StreamA Yes CheckAcid CRITICAL CHECK: Does mixture contain Acids? Contam->CheckAcid CheckOx CRITICAL CHECK: Does mixture contain Oxidizers? CheckAcid->CheckOx No DoNotMix STOP: Do Not Commingle. Neutralize or Separate Pack. CheckAcid->DoNotMix Yes (Exothermic Risk) StreamB Stream B: High BTU Solvent Blend CheckOx->StreamB No (Compatible Solvents) CheckOx->DoNotMix Yes (Fire Risk)

Figure 1: Decision logic for segregating amino-ether waste streams to prevent reactive hazards.

Disposal Procedures

Select the appropriate protocol based on the volume and state of the waste.

Protocol A: Lab Pack (Small Containers < 5L)

Best for: Old reagent bottles, small synthesis byproducts, or high-purity samples.

  • Container Inspection: Ensure the original container is chemically compatible (Glass or HDPE). Inspect the cap for degradation (amines can embrittle certain plastics over time).

  • Overpacking: Place the sealed primary container into a larger shipping container (typically a 5-gallon poly bucket or steel drum) lined with an absorbent material (vermiculite).

  • Inventory Sheet: Log the exact chemical name and volume on the drum inventory sheet.

  • Labeling: Apply a hazardous waste label marked:

    • Hazard:[3][4][10] Flammable, Corrosive.[1][2][5][6][7]

    • Codes: D001, D002.

Protocol B: Bulking (Large Volumes > 5L)

Best for: Solvent waste streams from chromatography or extraction.

  • Vessel Selection: Use a Safety Can (Type I or II) made of Stainless Steel or HDPE. Avoid unlined steel if water is present to prevent corrosion.

  • Grounding: Mandatory. Attach a grounding strap to the receiving drum before pouring. The ether moiety increases static charge generation potential.

  • Funneling: Use a safety funnel with a flame arrestor and a self-closing lid.

  • pH Verification: Periodically check the pH of the "Organic Base" drum to ensure no accidental acid introduction has occurred.

Spill Management & Emergency Response

In the event of a spill, speed and respiratory protection are paramount due to the volatility of the amine.

Immediate Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Vapors are irritants) PPE 2. Don PPE (Nitrile gloves, Goggles, Resp. if >100ml) Alert->PPE Vent 3. Maximize Ventilation (Fume Hoods: Emergency Purge) PPE->Vent Absorb 4. Absorb/Neutralize (Use Treated Poly Pads) Vent->Absorb Disposal 5. Bag & Tag (Hazardous Waste) Absorb->Disposal

Figure 2: Tactical response flow for amino-ether spills.

Technical Notes on Absorbents:
  • Do NOT use: Cellulose-based absorbents (paper towels) or sawdust for neat liquid. The high surface area combined with the flammable amine can increase fire risk.

  • USE: Polypropylene pads, vermiculite, or commercial "Universal" or "Basic" neutralizers (typically citric acid-based solidifiers).

Neutralization (Advanced Operations)

Note: In-lab neutralization for the purpose of disposal is generally discouraged unless part of the experimental procedure (Elementary Neutralization Exemption under 40 CFR 260.10). Consult your EHS officer.

If neutralization is required as part of the experiment workup:

  • Cooling: Place the receiving vessel in an ice bath.

  • Dilution: Dilute the amine in water or ice.

  • Titration: Slowly add 1M HCl or H₂SO₄ while stirring. Monitor temperature.

  • Endpoint: Neutralize to pH 6-8.

  • Disposal: The resulting salt solution (e.g., Valinol hydrochloride) is likely non-volatile but may still be regulated depending on local codes.

References

  • U.S. Environmental Protection Agency. (2023).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[11] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[11][12][13][14] The National Academies Press.[9][11][12] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Handling

Technical Guide: Personal Protective Equipment &amp; Handling Protocols for (S)-1-Methoxymethyl-2-methyl-propylamine

Executive Safety Summary Immediate Hazard Classification: DANGER (S)-1-Methoxymethyl-2-methyl-propylamine (and its aliphatic ether-amine analogs) presents a dual-threat profile: it is a Corrosive (Skin Corr.[1] 1B/1C) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Hazard Classification: DANGER (S)-1-Methoxymethyl-2-methyl-propylamine (and its aliphatic ether-amine analogs) presents a dual-threat profile: it is a Corrosive (Skin Corr.[1] 1B/1C) and a Flammable Liquid (Category 3).

Unlike standard organic solvents, aliphatic amines possess high basicity and lipophilicity, allowing them to rapidly penetrate standard laboratory clothing and biological tissue. Permanent ocular damage (corneal opacification) can occur within seconds of exposure. The "methoxymethyl" ether moiety increases volatility compared to pure amino-alcohols, elevating the inhalation risk.

Core Directive: Do not rely on standard "lab safety" defaults. This compound requires an engineered barrier approach focusing on permeation resistance and vapor control .

Physicochemical Hazard Profile

Understanding the physical properties is the first step in selecting the correct PPE.

PropertyValue / CharacteristicSafety Implication
Chemical Class Chiral Aliphatic Ether-AmineHigh alkalinity; tissue corrosive.
Physical State Liquid (Colorless to Yellow)Splash hazard; requires fluid-tight barriers.
Flash Point ~35–45°C (Estimated based on analogs)Flammable. Ground all equipment. Use spark-proof tools.
pH (10% aq) > 11.5Caustic. Rapid saponification of skin lipids.
Vapor Pressure ModerateInhalation hazard; requires active ventilation (Fume Hood).
Chirality (S)-EnantiomerHigh-value intermediate; particulate/aerosol cross-contamination control is critical for purity.

Hierarchy of Controls & PPE Matrix

The following matrix dictates the required protection levels based on the scale of operation. Engineering controls (Fume Hood) are the primary defense; PPE is the secondary line of defense.

Table 1: PPE Selection Matrix
Protection ZoneAnalytical Scale (< 10 mL)Preparative Scale (10 mL – 500 mL)Spill Cleanup / Emergency
Engineering Class II Biosafety Cabinet or Fume HoodChemical Fume Hood (Face velocity > 100 fpm)Local Exhaust / Evacuation
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch) + Splash GogglesFull-Face Respirator
Hand (Primary) Nitrile (Min 5 mil) - Splash OnlyLaminate (Silver Shield/4H) Laminate (Silver Shield/4H)
Hand (Outer) N/ANitrile (Disposable) for dexterityHeavy Duty Butyl or Neoprene
Body Lab Coat (100% Cotton or Nomex)Lab Coat + Chemical Apron (Rubber/PVC)Tyvek® 800J (Liquid Tight) or ChemMax
Respiratory Hood sufficientHood sufficientFull-Face Mask w/ OV/Amine Cartridge

Operational Decision Logic (Workflow)

The following logic flow ensures you select the correct protection regime before opening the container.

PPE_Decision_Tree Start Start: Handling (S)-1-Methoxymethyl- 2-methyl-propylamine VolCheck Check Volume & Operation Start->VolCheck SmallScale Analytical (<10 mL) Closed Transfer VolCheck->SmallScale LargeScale Prep Scale (>10 mL) Open Pouring/Heating VolCheck->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck ProtocolB PROTOCOL B (High Risk): - Laminate Liner Gloves - Face Shield + Goggles - Chemical Apron LargeScale->ProtocolB ProtocolA PROTOCOL A: - Std. Nitrile Gloves (Double) - Splash Goggles - Lab Coat HoodCheck->ProtocolA Yes RespReq REQUIREMENT: Full Face Respirator (OV/Amine Cartridges) HoodCheck->RespReq No (STOP WORK recommended) RespReq->ProtocolA If unavoidable

Figure 1: Decision logic for PPE selection based on operational scale and engineering control availability.

Deep Dive: The "Glove Problem" with Amines

Why standard nitrile fails: Aliphatic amines are small, nucleophilic molecules that can permeate standard disposable nitrile gloves in < 5 minutes . Once inside the glove, the occlusive environment accelerates skin absorption and chemical burns.

The "Self-Validating" Glove Protocol: To ensure safety without sacrificing dexterity, use the Laminate Liner Method :

  • Don a Silver Shield® (PE/EVAL) laminate glove. This provides >4 hours of breakthrough time against amines.

  • Don a standard disposable nitrile glove over the laminate glove.

    • Function: The nitrile provides grip and fit; the laminate provides chemical resistance.

  • Validation: If the outer nitrile glove degrades (puckers/swells), strip it immediately. The inner laminate glove protects you while you change the outer layer.

Emergency Response & Spill Management

In Case of Skin Contact (The "Golden Minute"):
  • Immediacy: Do not wait for pain. Amines anesthetize the skin initially while causing deep tissue damage.

  • Flush: Immediately flush with water for 15 minutes .

  • Neutralize? NO. Do not use vinegar or acids on skin burns; the exothermic reaction will worsen the injury. Use water only.

Spill Cleanup Protocol (Liquid Release):
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Full-Face Respirator (OV/Amine cartridges), Laminate gloves, and Tyvek suit.

  • Contain: Use vermiculite or sand . Avoid cellulose-based absorbents (paper towels/sawdust) as amines can react exothermically with them, creating a fire hazard.

  • Neutralize (Waste): Collect absorbed material. In a fume hood, treated waste can be slowly neutralized with dilute citric acid before disposal, subject to local regulations.

Disposal Considerations

Waste Stream Segregation:

  • Do Not Mix with oxidizing agents (peroxides, nitric acid) – risk of explosion.

  • Do Not Mix with halogenated solvents (DCM, Chloroform) – risk of violent reaction.

  • Classification: Segregate as Basic Organic Waste .

Container Prep: Triple rinse empty containers with a solvent (e.g., ethanol) before disposal. The rinsate must be treated as hazardous waste.

References

  • National Institutes of Health (PubChem). Compound Summary: Aliphatic Amines and Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Methoxymethyl-2-methyl-propylamine
Reactant of Route 2
Reactant of Route 2
(S)-1-Methoxymethyl-2-methyl-propylamine
© Copyright 2026 BenchChem. All Rights Reserved.